molecular formula C19H19NO3 B1356190 Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate CAS No. 335266-05-2

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Cat. No.: B1356190
CAS No.: 335266-05-2
M. Wt: 309.4 g/mol
InChI Key: DLEUYEPFFNLJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 4-oxo-2-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-17-11-12-20(18(13-17)16-9-5-2-6-10-16)19(22)23-14-15-7-3-1-4-8-15/h1-10,18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEUYEPFFNLJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573194
Record name Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335266-05-2
Record name Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical Properties

PropertyValueSource
CAS Number 335266-05-2[1][3]
Molecular Formula C19H19NO3[1][2][3]
Molecular Weight 309.4 g/mol [1][2]
Purity Specification ≥95%[1]
Physical State Not available[2]
Solubility Not available[2]
Melting Point Not available[2][3]
Boiling Point Not available[2]
Flash Point Not available[2][3]

Synthesis Protocol

A documented method for the synthesis of this compound involves a conjugate addition reaction. The following protocol is based on established laboratory procedures.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

  • Phenylboronic acid

  • [Rh(cod)2]BF4 (catalyst)

  • Potassium hydroxide (KOH) solution (1.5 M)

  • Dioxane

  • Standard organic workup reagents (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, water)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • In a suitable reaction vessel, dissolve phenylboronic acid (1.3 equivalents) and [Rh(cod)2]BF4 (0.02 equivalents) in a degassed mixture of 1.5 M potassium hydroxide solution and dioxane.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (1.0 equivalent) in dioxane to the reaction mixture.

  • Allow the reaction to proceed, monitoring its progress by a suitable chromatographic technique (e.g., TLC).

  • Upon completion, perform an aqueous workup. Pour the reaction mixture into a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, brine, and water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product using an appropriate method, such as column chromatography, to obtain pure this compound.

Visualized Experimental and Logical Workflows

The following diagrams illustrate the synthesis workflow and the potential logical relationships in the broader context of piperidine derivative applications.

synthesis_workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Reaction & Purification cluster_product Final Product reactant1 Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate reaction Conjugate Addition Reaction (Room Temperature) reactant1->reaction reactant2 Phenylboronic acid reactant2->reaction reagent1 [Rh(cod)2]BF4 reagent1->reaction Catalyst reagent2 1.5 M KOH in Dioxane reagent2->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Synthesis Workflow

logical_relationship Potential Applications of Piperidine Derivatives cluster_core Core Structure cluster_derivatives Example Derivative cluster_applications Potential Biological Activities cluster_research Research & Development core Piperidine Scaffold derivative Benzyl 4-oxo-2-phenyl- piperidine-1-carboxylate core->derivative rd Drug Discovery & Development derivative->rd Investigated in app1 Anticancer Agents app1->rd app2 Antiviral Agents app2->rd app3 Neuroprotective Agents app3->rd app4 Sigma Receptor Ligands app4->rd

Piperidine Derivatives in Drug Discovery

Biological Context and Potential Applications

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[4] While specific signaling pathway involvement for this compound is not yet detailed in the literature, derivatives of the 2-phenyl-4-oxopiperidine class are of significant interest to researchers.

Compounds with this core structure are investigated for a range of pharmacological activities. For instance, various piperidine derivatives have been explored as anticancer, antiviral, and neuroprotective agents.[4] The structural motifs present in this compound suggest its potential as an intermediate or a candidate molecule in the development of novel therapeutics, particularly as ligands for targets such as sigma receptors, which are implicated in a variety of central nervous system disorders. Further research is necessary to elucidate the specific biological targets and mechanisms of action for this compound.

References

In-Depth Technical Guide: Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate (CAS: 335266-05-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a key intermediate in the synthesis of novel sigma-1 (σ1) receptor ligands with potential therapeutic applications. This document details its synthesis, chemical properties, and the broader context of its utility in medicinal chemistry. While direct biological activity data for this specific compound is not extensively published, its role as a precursor to potent σ1 receptor ligands with antiproliferative properties underscores its significance. This guide includes detailed experimental protocols derived from primary literature, quantitative data presented in structured tables, and visualizations of the synthetic pathway and relevant biological signaling cascades.

Chemical Properties and Data

This compound is a piperidine derivative characterized by a benzyl carbamate protecting group, a ketone at the 4-position, and a phenyl substituent at the 2-position. Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 335266-05-2
Molecular Formula C₁₉H₁₉NO₃
Molecular Weight 309.36 g/mol
Appearance Not specified in available literature
Solubility Soluble in organic solvents like dioxane[1]
Purity Specification >95% (Commercially available)

Synthesis

The primary route for the synthesis of this compound involves a two-step process starting from Benzyl 4-oxopiperidine-1-carboxylate. The first step is the formation of an enone, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, followed by a rhodium-catalyzed 1,4-conjugate addition of a phenyl group.[1]

Experimental Protocols

Step 1: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Enone Precursor) [1]

  • Reactants:

    • Benzyl 4-oxopiperidine-1-carboxylate

    • Iodoxybenzoic acid (IBX) stabilized with 20% benzoic acid

    • 4-Methylmorpholin-4-oxide (NMO)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve Iodoxybenzoic acid (1.3 eq) and 4-methylmorpholin-4-oxide (3.4 eq) in DMSO.

    • Add a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in DMSO to the mixture.

    • Stir the reaction mixture for 72 hours at 30 °C in the dark.

    • Pour the reaction mixture into a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous phase with diethyl ether (Et₂O).

    • Wash the combined organic layers with saturated NaHCO₃ solution, brine, and water.

    • Dry the organic phase over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography to obtain the pure enone precursor.

Step 2: Synthesis of this compound [1]

  • Reactants:

    • Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Enone Precursor from Step 1)

    • Phenylboronic acid

    • [Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

    • Potassium hydroxide (KOH) solution (1.5 M, degassed)

    • 1,4-Dioxane (degassed)

  • Procedure:

    • In a reaction vessel, dissolve phenylboronic acid (1.3 eq) and [Rh(cod)₂]BF₄ (0.02 eq) in a mixture of degassed 1.5 M KOH and degassed 1,4-dioxane.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of the enone precursor (1.0 eq) in 1,4-dioxane to the reaction mixture.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically subjected to an aqueous workup.

    • Extract the product into an organic solvent.

    • Dry the organic phase, concentrate, and purify the crude product by column chromatography to yield this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Enone Formation cluster_step2 Step 2: Conjugate Addition A Benzyl 4-oxopiperidine-1-carboxylate C Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate A->C Oxidation B IBX, NMO, DMSO D Enone Precursor (from Step 1) F This compound D->F Rhodium-catalyzed 1,4-addition E Phenylboronic acid, [Rh(cod)₂]BF₄, KOH, Dioxane

Caption: Synthetic pathway for the target compound.

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the multi-step synthesis of novel σ1 receptor ligands. These ligands, featuring a 4-(2-aminoethyl)piperidine scaffold, have been investigated for their antiproliferative properties.[1] The synthesis continues from this intermediate by introducing a C₂ chain via a Wittig reaction, followed by transformations to introduce various amino moieties and subsequent deprotection steps.[1]

Biological Context: Sigma-1 (σ1) Receptor Signaling

While this compound itself has not been directly evaluated for biological activity in the reviewed literature, its role as a precursor for σ1 receptor ligands places it in the context of σ1 receptor signaling. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that plays a significant role in modulating calcium signaling.[2]

Key aspects of σ1 receptor signaling include: [2][3][4][5]

  • Calcium Homeostasis: The σ1 receptor interacts with the inositol 1,4,5-trisphosphate (IP₃) receptor at the ER-mitochondrion interface, regulating the transfer of calcium from the ER to the mitochondria.[2][5] This process is vital for cellular energy production and survival.

  • Cellular Stress Response: Under conditions of cellular stress, the σ1 receptor can dissociate from its binding partner, BiP (Binding Immunoglobulin Protein), and translocate to other cellular compartments to modulate various signaling pathways, promoting cell survival.[3]

  • Neuromodulation: σ1 receptors are abundant in the central nervous system and are known to modulate the activity of various neurotransmitter systems, including dopaminergic and NMDA receptor signaling.[2]

  • Cancer Biology: The σ1 receptor has been implicated in cancer cell proliferation and survival, making it a potential target for anticancer therapies.[2] Ligands targeting the σ1 receptor have shown antiproliferative effects in various cancer cell lines.[6]

Sigma-1 Receptor Signaling Pathway Diagram

Sigma1_Signaling Simplified Sigma-1 Receptor Signaling cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Sigma1 Sigma-1 Receptor BiP BiP Sigma1->BiP Binding (inactive state) IP3R IP3 Receptor Sigma1->IP3R Modulation Ca_er ER Ca²⁺ IP3R->Ca_er Ca_mito Mitochondrial Ca²⁺ ATP ATP Production Ca_mito->ATP Ligand σ1 Ligand (Agonist) Ligand->Sigma1 Activation Stress Cellular Stress Stress->Sigma1 Activation Ca_er->Ca_mito Transfer

References

An In-depth Technical Guide to the Synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The core of this synthesis involves a two-step sequence: the formation of an α,β-unsaturated ketone intermediate, followed by a rhodium-catalyzed 1,4-conjugate addition of a phenyl group.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the final product, this compound, is presented below for easy reference.

PropertyValue
Molecular Formula C₁₉H₁₉NO₃
Molecular Weight 309.36 g/mol
Appearance White to off-white solid
Melting Point Not reported
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.40-7.20 (m, 10H), 5.20 (s, 2H), 4.75 (d, J=13.6 Hz, 1H), 4.58 (dd, J=7.2, 3.6 Hz, 1H), 3.45 (t, J=12.8 Hz, 1H), 2.95-2.85 (m, 1H), 2.80-2.70 (m, 1H), 2.65-2.55 (m, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 207.5, 155.0, 140.2, 136.4, 128.6, 128.5, 128.1, 127.8, 127.0, 67.6, 60.8, 47.9, 46.8, 41.2
Mass Spectrum (ESI-MS) m/z 310.1 [M+H]⁺

Synthetic Pathway and Experimental Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. The second step is the rhodium-catalyzed 1,4-conjugate addition of phenylboronic acid to this intermediate.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of α,β-Unsaturated Ketone cluster_step2 Step 2: Rhodium-Catalyzed Conjugate Addition Start Benzyl 4-hydroxypiperidine-1-carboxylate Oxidation Oxidation (e.g., Dess-Martin periodinane) Start->Oxidation Intermediate_1 Benzyl 4-oxopiperidine-1-carboxylate Oxidation->Intermediate_1 Enone_Formation α,β-Unsaturation (e.g., IBX, NMO in DMSO) Intermediate_1->Enone_Formation Intermediate_2 Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Enone_Formation->Intermediate_2 Conjugate_Addition 1,4-Conjugate Addition Intermediate_2->Conjugate_Addition Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Conjugate_Addition Rh_Catalyst Rh Catalyst (e.g., [Rh(cod)₂]BF₄) Rh_Catalyst->Conjugate_Addition Final_Product This compound Conjugate_Addition->Final_Product

A high-level overview of the two-step synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the intermediate and the final product.

Step 1: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Intermediate 2)

This procedure involves the oxidation of a commercially available starting material followed by the introduction of α,β-unsaturation.

Part A: Oxidation of Benzyl 4-hydroxypiperidine-1-carboxylate to Benzyl 4-oxopiperidine-1-carboxylate (Intermediate 1)

  • To a solution of Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, Benzyl 4-oxopiperidine-1-carboxylate, is typically used in the next step without further purification.

Part B: α,β-Unsaturation of Benzyl 4-oxopiperidine-1-carboxylate (Intermediate 2)

  • Dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M).

  • To this solution, add 2-Iodoxybenzoic acid (IBX, 1.3 eq) and 4-methylmorpholine N-oxide (NMO, 3.4 eq).

  • Stir the mixture in the dark at 30 °C for 72 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate as a solid.

Step 2: Synthesis of this compound (Final Product)

This step employs a rhodium-catalyzed 1,4-conjugate addition.

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve phenylboronic acid (1.3 eq) and [Rh(cod)₂]BF₄ (0.02 eq) in a degassed mixture of dioxane and 1.5 M aqueous potassium hydroxide (3:1 v/v).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (1.0 eq) in dioxane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Logical Relationship of the Key Synthetic Transformation

The core of the synthesis is the rhodium-catalyzed 1,4-conjugate addition. The following diagram illustrates the logical relationship between the reactants, catalyst, and the final product in this key step.

Conjugate_Addition cluster_reactants Reactants cluster_catalyst Catalytic System Enone Benzyl 4-oxo-3,4-dihydropyridine- 1(2H)-carboxylate Product Benzyl 4-oxo-2-phenylpiperidine- 1-carboxylate Enone->Product Boronic_Acid Phenylboronic Acid Boronic_Acid->Product Rh_Source [Rh(cod)₂]BF₄ Rh_Source->Product Catalyzes Base Aqueous KOH Base->Product Activates

Key components of the 1,4-conjugate addition.

An In-depth Technical Guide to the Starting Materials for Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the primary synthetic route.

Introduction

This compound is a substituted piperidinone that serves as a versatile building block in medicinal chemistry. The piperidine moiety is a common scaffold in a multitude of biologically active molecules. The strategic placement of the oxo and phenyl groups, along with the benzyl carbamate protecting group, allows for diverse functionalization and the synthesis of complex target molecules. This guide explores the common synthetic strategies employed for its preparation, with a focus on the required starting materials and reaction conditions.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several strategic approaches. The most prominent methods include the Dieckmann condensation to form the piperidinone ring, followed by the introduction of the phenyl group, or an aza-Michael addition strategy. A particularly efficient route involves the rhodium-catalyzed conjugate addition of a phenyl group to an enone precursor.

Route 1: Rhodium-Catalyzed 1,4-Conjugate Addition

This modern approach offers a direct and high-yielding method for the introduction of the phenyl group at the 2-position of the piperidinone ring. The key starting materials for this pathway are Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and phenylboronic acid.

Diagram of the Synthetic Pathway:

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis Piperidone_6b Benzyl 4-oxopiperidine-1-carboxylate Enone_7b Benzyl 4-oxo-3,4-dihydropyridine- 1(2H)-carboxylate Piperidone_6b->Enone_7b IBX, NMO DMSO, 30°C, 72h Target_Molecule Benzyl 4-oxo-2-phenylpiperidine- 1-carboxylate Enone_7b->Target_Molecule [Rh(cod)2]BF4 KOH, Dioxane, rt, 30min Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Target_Molecule

Caption: Synthetic route to this compound.

Experimental Protocols:

Step 1: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Enone 7b) [1]

  • To a solution of iodoxybenzoic acid (IBX, stabilized with 20% benzoic acid, 2.77 g, 11.8 mmol, 1.3 eq) and 4-methylmorpholin-4-oxide (NMO, 4.32 g, 36 mmol, 3.4 eq) in DMSO (15 mL), a solution of Benzyl 4-oxopiperidine-1-carboxylate (piperidone 6b, 2.73 g, 10.8 mmol) in DMSO (20 mL) is added.

  • The reaction mixture is stirred for 72 hours at 30 °C in the dark.

  • The mixture is then poured into a saturated solution of NaHCO₃ (50 mL) and extracted with Et₂O (3 x 50 mL).

  • The combined organic layers are washed with saturated NaHCO₃ solution, brine, and water.

  • The organic layer is dried over Na₂SO₄ and concentrated in vacuo.

  • The crude product is purified by automated flash chromatography.

Step 2: Synthesis of this compound (Target Molecule) [1]

  • Phenylboronic acid (688 mg, 5.6 mmol, 1.3 eq) and [Rh(cod)₂]BF₄ (36.8 mg, 0.09 mmol, 0.02 eq) are dissolved in a mixture of degassed KOH (1.5 M, 2 mL) and dioxane (6 mL).

  • The mixture is stirred for 30 minutes at room temperature.

  • A solution of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (enone 7b, 1.0 g, 4.3 mmol, 1.0 eq) in dioxane is added.

  • The reaction is stirred until completion (monitoring by TLC).

  • The reaction mixture is then worked up appropriately to isolate the final product.

Route 2: Dieckmann Condensation

The Dieckmann condensation is a classic and versatile method for the formation of cyclic β-keto esters, which can be subsequently hydrolyzed and decarboxylated to yield 4-piperidones.[2][3][4][5] This intramolecular Claisen condensation is a robust strategy for constructing the core piperidinone ring from acyclic diester precursors.[5]

The general starting materials for this approach are a primary amine (e.g., benzylamine) and two equivalents of an acrylate ester (e.g., methyl acrylate).[6] These react to form a diester, which then undergoes intramolecular cyclization in the presence of a strong base.

Experimental Protocol (General):

  • Step 1: Diester Formation: A primary amine is reacted with two equivalents of an α,β-unsaturated ester.

  • Step 2: Dieckmann Condensation: The resulting diester is treated with a strong base (e.g., sodium ethoxide, sodium hydride) in an appropriate solvent (e.g., toluene, THF) to induce intramolecular cyclization.[7]

  • Step 3: Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated, typically under acidic conditions, to afford the 4-piperidone.

Route 3: Aza-Michael Addition

The aza-Michael addition provides an atom-economical route to 2-substituted 4-piperidones.[8] This reaction involves the conjugate addition of a primary amine to a divinyl ketone.[9]

Experimental Protocol (General):

  • A divinyl ketone is slowly added to a mixture of a primary amine (e.g., benzylamine) in a suitable solvent system (e.g., acetonitrile and aqueous sodium bicarbonate).[1]

  • The reaction mixture is then heated to reflux to facilitate the cyclization.[1]

Quantitative Data

StepReactantsReagents/CatalystSolvent(s)Temp. (°C)Time (h)Yield (%)Reference
Route 1: Step 1 Benzyl 4-oxopiperidine-1-carboxylateIBX, NMODMSO307283[1]
Route 1: Step 2 Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, Phenylboronic acid[Rh(cod)₂]BF₄, KOHDioxanert0.5-[1]
Route 3 (Example) Phenyl-substituted divinyl ketone, BenzylamineNaHCO₃ (aq)AcetonitrileReflux1.579[1]

Conclusion

The synthesis of this compound can be approached through several reliable methods. The rhodium-catalyzed conjugate addition stands out as a modern and efficient strategy, offering a direct route to the target molecule from a readily accessible enone precursor. The more traditional Dieckmann condensation and the atom-economical aza-Michael addition provide alternative and robust pathways to the core 4-piperidone structure, which can then be further elaborated. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product. This guide provides the foundational knowledge for researchers to select and execute the most suitable synthesis for their specific needs in the pursuit of novel therapeutic agents.

References

Technical Guide: Spectroscopic and Synthetic Overview of Benzyl 4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides spectroscopic data and a general synthetic protocol for Benzyl 4-oxopiperidine-1-carboxylate . The requested data for Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate could not be located in the available scientific literature, suggesting it is not a widely synthesized or characterized compound. The information presented herein for a structurally related analogue is intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

Benzyl 4-oxopiperidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The piperidone core is a common scaffold in a variety of biologically active molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom provides stability and allows for selective deprotection under specific conditions, making it a versatile intermediate for the synthesis of more complex molecules. This guide details the available spectroscopic data and a general experimental protocol for its synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Benzyl 4-oxopiperidine-1-carboxylate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40 - 7.29m5HAromatic protons (C₆H₅)
5.16s2HBenzylic protons (CH₂)
3.73t, J=6.2 Hz4HPiperidine protons (H-2, H-6)
2.50t, J=6.2 Hz4HPiperidine protons (H-3, H-5)

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
206.8C=O (Ketone)
154.9C=O (Carbamate)
136.4Aromatic C (quaternary)
128.5Aromatic CH
128.1Aromatic CH
127.9Aromatic CH
67.5Benzylic CH₂
44.9Piperidine C-2, C-6
40.7Piperidine C-3, C-5

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
~1730C=O stretch (Carbamate)
~1715C=O stretch (Ketone)
~1230C-N stretch
~700-800Aromatic C-H bend

Sample preparation: Neat or as a thin film.

Table 4: Mass Spectrometry Data
m/zInterpretation
233.1[M]⁺ (Molecular Ion)
91.0[C₇H₇]⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI).

Experimental Protocol: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

A general method for the synthesis of Benzyl 4-oxopiperidine-1-carboxylate involves the N-protection of 4-piperidone.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Benzyl chloroformate

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium carbonate in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • 4-Piperidone hydrochloride monohydrate is added to the stirred solution.

  • Benzyl chloroformate is dissolved in dichloromethane and added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Visualizations

Chemical Structure

start Starting Materials (4-Piperidone, Benzyl Chloroformate) reaction N-Protection Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Benzyl 4-oxopiperidine-1-carboxylate) purification->product

An In-depth Technical Guide to Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: Synthesis and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and nuclear magnetic resonance (NMR) analysis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a comprehensive, unified source for its complete spectral data and a specific, detailed synthesis protocol, this guide synthesizes information from analogous compounds and established synthetic methodologies to provide a robust framework for its preparation and characterization.

Introduction

This compound is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen, a phenyl substituent at the 2-position, and a ketone at the 4-position. This combination of functional groups makes it a valuable scaffold for the synthesis of a variety of biologically active molecules. The piperidine ring is a common motif in many pharmaceuticals, and the specific substitution pattern of this compound offers multiple points for further chemical modification.

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a composite based on analogous syntheses of substituted piperidones.

Step 1: Synthesis of Diethyl 2-(phenyl)-4-oxopimelate (or a similar β-keto ester)

This initial step typically involves a Michael addition of a phenyl-substituted nucleophile to an appropriate α,β-unsaturated ester, followed by another addition to an acrylate.

  • Materials: Phenylacetonitrile, ethyl acrylate, sodium ethoxide, ethanol, diethyl ether, hydrochloric acid.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, add phenylacetonitrile dropwise at room temperature.

    • After stirring for 30 minutes, add ethyl acrylate dropwise, maintaining the temperature below 30°C.

    • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

    • The reaction is then quenched with a second equivalent of ethyl acrylate.

    • The resulting diester is then subjected to a Dieckmann condensation using a strong base like sodium hydride in an aprotic solvent such as toluene.

    • The reaction mixture is heated to reflux for several hours.

    • Upon cooling, the reaction is quenched with acid, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the crude cyclic β-keto ester.

Step 2: Hydrolysis and Decarboxylation to yield 2-phenyl-4-piperidone

The cyclic β-keto ester is then hydrolyzed and decarboxylated to give the 2-phenyl-4-piperidone core.

  • Materials: The crude product from Step 1, concentrated hydrochloric acid.

  • Procedure:

    • The crude β-keto ester is refluxed in concentrated hydrochloric acid for several hours.

    • The reaction mixture is cooled and neutralized with a base (e.g., sodium carbonate).

    • The product, 2-phenyl-4-piperidone, is extracted with an organic solvent.

    • The organic extracts are combined, dried, and the solvent is removed to yield the crude product, which can be purified by column chromatography or crystallization.

Step 3: N-Protection with Benzyl Chloroformate

The final step is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.

  • Materials: 2-phenyl-4-piperidone, benzyl chloroformate, a weak base (e.g., sodium bicarbonate or triethylamine), dichloromethane.

  • Procedure:

    • 2-phenyl-4-piperidone is dissolved in dichloromethane, and a slight excess of a weak base is added.

    • The mixture is cooled in an ice bath, and benzyl chloroformate is added dropwise.

    • The reaction is stirred at room temperature for several hours until completion (monitored by TLC).

    • The reaction mixture is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The resulting crude this compound can be purified by flash column chromatography.

Experimental Workflow Diagram

G cluster_0 Synthesis of 2-Phenyl-4-piperidone cluster_1 N-Protection start Phenylacetonitrile + Ethyl Acrylate michael Michael Addition start->michael NaOEt dieckmann Dieckmann Condensation michael->dieckmann NaH hydrolysis Hydrolysis & Decarboxylation dieckmann->hydrolysis HCl piperidone 2-Phenyl-4-piperidone hydrolysis->piperidone protection N-Cbz Protection piperidone->protection Base (e.g., NaHCO3) cbz_cl Benzyl Chloroformate cbz_cl->protection product Benzyl 4-oxo-2-phenyl- piperidine-1-carboxylate protection->product

Caption: Synthetic pathway to this compound.

NMR Analysis

While a complete, verified set of ¹H and ¹³C NMR data for this compound is not available in a single public source, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. The following tables summarize the expected NMR data based on known shifts for related piperidine structures.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show characteristic signals for the phenyl, benzyl, and piperidine ring protons. The presence of the chiral center at C2 will lead to diastereotopic protons in the piperidine ring, resulting in more complex splitting patterns.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Phenyl-H (ortho, meta, para)7.20 - 7.50MultipletAromatic protons of the C2-phenyl group.
Benzyl-H (aromatic)7.25 - 7.40MultipletAromatic protons of the Cbz group.
Benzyl-CH₂5.10 - 5.30Singlet or AB quartetMethylene protons of the Cbz group. May appear as a singlet or two doublets due to rotational hindrance.
H-2 (piperidine)5.30 - 5.60MultipletMethine proton at the chiral center.
H-3 (piperidine)2.50 - 3.00MultipletMethylene protons adjacent to the phenyl group and the ketone.
H-5 (piperidine)2.60 - 3.10MultipletMethylene protons adjacent to the ketone.
H-6 (piperidine)3.20 - 4.50MultipletMethylene protons adjacent to the nitrogen.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

Carbon Predicted Chemical Shift (ppm) Notes
C=O (ketone)205 - 210Carbonyl carbon of the piperidone ring.
C=O (carbamate)154 - 156Carbonyl carbon of the Cbz group.
Aromatic C (C2-phenyl)125 - 140Six signals for the phenyl group carbons.
Aromatic C (benzyl)127 - 137Six signals for the benzyl group carbons.
Benzyl-CH₂67 - 69Methylene carbon of the Cbz group.
C-2 (piperidine)55 - 60Methine carbon attached to the phenyl group.
C-3 (piperidine)45 - 50Methylene carbon adjacent to C2 and the ketone.
C-4 (piperidine)205 - 210Same as the ketone carbonyl.
C-5 (piperidine)40 - 45Methylene carbon adjacent to the ketone.
C-6 (piperidine)40 - 50Methylene carbon adjacent to the nitrogen.

Logical Relationship of NMR Analysis

G cluster_0 Structural Features cluster_1 Expected NMR Signals phenyl 2-Phenyl Group aromatic_h Aromatic Protons (δ 7.2-7.5) phenyl->aromatic_h piperidine_signals Complex Aliphatic Signals (δ 2.5-5.6 / 40-60) phenyl->piperidine_signals ketone 4-Oxo Group ketone_c Ketone Carbonyl (δ 205-210) ketone->ketone_c ketone->piperidine_signals cbz N-Cbz Group carbamate_c Carbamate Carbonyl (δ 154-156) cbz->carbamate_c benzyl_ch2 Benzyl CH₂ (δ 5.1-5.3 / 67-69) cbz->benzyl_ch2 piperidine Piperidine Ring piperidine->piperidine_signals

Caption: Correlation of structural features to expected NMR signals.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and NMR analysis of this compound. The provided synthetic protocol, based on established chemical transformations, offers a reliable pathway for its preparation. The predicted NMR data, derived from the analysis of analogous structures, serves as a valuable reference for the characterization of this important heterocyclic scaffold. Further experimental work is required to confirm the exact spectral data and to optimize the synthetic route. This guide is intended to be a foundational resource for researchers and scientists working with this and related compounds in the field of drug discovery and development.

Mass Spectrometry of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a detailed, publicly available mass spectrum and fragmentation analysis for Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate could not be located in the scientific literature. This guide will therefore provide a detailed mass spectrometric analysis of the closely related and structurally similar compound, Benzyl 4-oxopiperidine-1-carboxylate , to illustrate the expected fragmentation patterns and analytical methodologies. The principles and fragmentation pathways discussed herein are likely to be analogous for the target compound.

Introduction to Benzyl 4-oxopiperidine-1-carboxylate

Benzyl 4-oxopiperidine-1-carboxylate is a derivative of piperidine featuring a 4-oxo group and an N-benzyloxycarbonyl protecting group. This compound and its analogues are common intermediates in the synthesis of various biologically active molecules and pharmaceutical agents. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex mixtures and for quality control during synthesis.

Molecular Structure:

  • Chemical Formula: C₁₃H₁₅NO₃

  • Molecular Weight: 233.26 g/mol

  • Monoisotopic Mass: 233.1052 u

Mass Spectrometry Analysis

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for the mass analysis of piperidine derivatives. The fragmentation of Benzyl 4-oxopiperidine-1-carboxylate is expected to be driven by the presence of the benzyl group, the carbamate linkage, and the piperidone ring.

Predicted Mass Spectral Data

The following table summarizes the predicted major ions for Benzyl 4-oxopiperidine-1-carboxylate under typical mass spectrometric conditions.

m/z (Predicted) Ion Formula Fragment Name Description
233.1[C₁₃H₁₅NO₃]⁺Molecular Ion (M⁺)The intact molecule with one electron removed.
174.1[C₁₀H₁₂NO₂]⁺[M - C₃H₃O]⁺Loss of a propionaldehyde radical from the piperidone ring.
146.1[C₈H₁₂NO₂]⁺[M - C₅H₃O]⁺Loss of a benzaldehyde radical.
108.1[C₇H₈O]⁺Tropylium IonRearrangement and cleavage to form the stable tropylium cation.
91.1[C₇H₇]⁺Benzyl CationCleavage of the benzylic C-O bond.
Proposed Fragmentation Pathways

The fragmentation of Benzyl 4-oxopiperidine-1-carboxylate is likely to proceed through several key pathways, primarily involving the cleavage of the benzyloxycarbonyl group and rearrangements of the piperidone ring.

fragmentation_pathway M Benzyl 4-oxopiperidine-1-carboxylate m/z = 233.1 F1 Benzyl Cation m/z = 91.1 M->F1 Benzylic Cleavage F2 Tropylium Ion m/z = 108.1 M->F2 Rearrangement F3 Piperidone Fragment m/z = 146.1 M->F3 Loss of Benzyl Group F4 Ring Cleavage Product m/z = 174.1 M->F4 Alpha Cleavage

Caption: Proposed major fragmentation pathways for Benzyl 4-oxopiperidine-1-carboxylate.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general procedure for analyzing similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation
  • Dissolution: Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Dilution: Serially dilute the stock solution to a final concentration of approximately 10 µg/mL.

  • Internal Standard: If quantitative analysis is required, add a suitable internal standard at a known concentration.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample Dilution Serial Dilution Injection Injection into GC Dissolution->Injection Internal_Standard Add Internal Standard Separation Chromatographic Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-550) Integration Peak Integration Detection->Integration Library_Search Spectral Library Search Interpretation Fragmentation Analysis Library_Search->Interpretation

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of Benzyl 4-oxopiperidine-1-carboxylate, serving as a proxy for the analysis of this compound. The fragmentation is dominated by the loss of the benzyl group and subsequent cleavages of the piperidone ring. The provided experimental protocol offers a starting point for the development of a validated analytical method for the identification and quantification of these compounds. For definitive analysis of this compound, it is recommended to obtain a reference standard and acquire its mass spectrum under controlled conditions.

An In-depth Technical Guide to the Infrared Spectroscopy of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in many biologically active molecules.[1] Understanding the vibrational characteristics of this compound is crucial for its identification, purity assessment, and structural elucidation during synthesis and further studies.

Core Molecular Structure and Functional Groups

This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a ketone carbonyl group within the piperidine ring, a carbamate moiety, a tertiary amine, and two aromatic rings (benzyl and phenyl). The analysis of the IR spectrum allows for the confirmation of the presence and integrity of these structural features.

Predicted Infrared Absorption Data

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional GroupNotes
C=O Stretch (Ketone)~1715 - 17304-oxo-piperidineThe position of this strong absorption is characteristic of a six-membered ring ketone.
C=O Stretch (Carbamate)~1680 - 1700Benzyl carboxylateThis strong band is typically found at a slightly lower frequency than the ketone C=O due to the influence of the adjacent nitrogen and oxygen atoms.
C-N Stretch (Tertiary Amine/Carbamate)~1230 - 1340Piperidine ring and CarbamateThe C-N stretching vibrations in aliphatic amines and carbamates appear in this region.[2] For 4-methyl piperidine, these bands are observed in the 1113-1338 cm⁻¹ range.[2]
C-O Stretch (Carbamate)~1200 - 1300 and ~1000 - 1100Benzyl carboxylateCarbamates typically show two C-O stretching bands.
Aromatic C=C Stretch~1450 - 1600Benzyl and Phenyl ringsMultiple bands of medium to weak intensity are expected in this region, characteristic of the aromatic rings.
Aromatic C-H Stretch~3000 - 3100Benzyl and Phenyl ringsThese absorptions are typically of medium to weak intensity and appear above 3000 cm⁻¹.
Aliphatic C-H Stretch~2850 - 3000Piperidine and Benzyl CH₂Symmetric and asymmetric stretching vibrations of the CH₂ groups in the piperidine ring and the benzyl methylene group will appear in this region.[2] In piperidine, CH₂ symmetric stretching vibrations have been observed at 2976 and 2924 cm⁻¹.[2]
Aromatic C-H Bending (Out-of-Plane)~690 - 900Benzyl and Phenyl ringsThe pattern of these strong absorptions can provide information about the substitution pattern of the aromatic rings.
CH₂ Bending~1450 - 1470Piperidine and Benzyl CH₂These bending vibrations, often referred to as scissoring modes, are expected in this region.[2]

Experimental Protocol for Infrared Spectroscopy

The following provides a generalized yet detailed methodology for obtaining the infrared spectrum of this compound.

1. Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for acquiring high-resolution IR spectra.[5] Common examples include models from PerkinElmer, Bruker, or Thermo Fisher Scientific.[3][5]

  • The spectrometer should be equipped with a suitable detector, such as a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

2. Sample Preparation:

  • Attenuated Total Reflectance (ATR): This is a common and convenient technique. A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3] This method requires minimal sample preparation.

  • KBr Pellet: For a solid sample, a few milligrams are finely ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

  • Thin Film: If the sample is a neat oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).[3]

3. Data Acquisition:

  • Spectral Range: The spectrum is typically recorded in the mid-infrared region, from 4000 cm⁻¹ to 400 cm⁻¹.[2]

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans: To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

4. Data Analysis:

  • The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

  • The positions, intensities, and shapes of the peaks are compared with known correlation tables and spectral databases to assign them to specific functional groups and vibrational modes.

Visualizing the Process and Structure

To better understand the experimental workflow and the key structural features for IR analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Prep Prepare Sample (ATR, KBr, or Film) Sample->Prep FTIR FTIR Spectrometer Prep->FTIR Acquire Acquire Spectrum FTIR->Acquire Process Process Data (Background Subtraction) Acquire->Process Analyze Analyze Spectrum (Peak Identification) Process->Analyze Interpret Interpret Results (Structural Confirmation) Analyze->Interpret

Caption: Workflow for Infrared Spectroscopy Analysis.

functional_groups cluster_groups Key Functional Groups for IR mol This compound ketone C=O (Ketone) ~1715-1730 cm⁻¹ mol->ketone carbamate_co C=O (Carbamate) ~1680-1700 cm⁻¹ mol->carbamate_co cn_stretch C-N Stretch ~1230-1340 cm⁻¹ mol->cn_stretch aromatic Aromatic C=C & C-H ~1450-1600 & 3000-3100 cm⁻¹ mol->aromatic aliphatic Aliphatic C-H ~2850-3000 cm⁻¹ mol->aliphatic

Caption: Key Functional Groups for IR Identification.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that confirm its molecular structure. The prominent features will be the strong carbonyl absorptions from the ketone and carbamate groups, along with vibrations corresponding to the aromatic rings and the piperidine core. This guide provides a foundational understanding for researchers working with this compound, enabling them to effectively use infrared spectroscopy for characterization and quality control.

References

Unveiling the Solubility Profile of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the anticipated solubility profile of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its physicochemical properties and detailed experimental protocols for its empirical determination.

Introduction

Predicted Physicochemical Properties and Solubility Profile

The molecular structure of this compound, featuring both hydrophobic (benzyl and phenyl rings) and polar (ketone and carbamate groups) moieties, suggests a low intrinsic aqueous solubility. The piperidine ring itself, while containing a nitrogen atom, has its basicity significantly reduced by the electron-withdrawing carbamate group, minimizing pH-dependent solubility changes in typical aqueous physiological ranges.

Table 1: Predicted Solubility of this compound

Solvent TypePredicted SolubilityRationale
Non-polar Organic Solvents (e.g., Hexane, Toluene)Low to ModerateThe presence of polar functional groups limits solubility in highly non-polar solvents.
Polar Aprotic Organic Solvents (e.g., DMSO, DMF, THF)HighThese solvents can effectively solvate the entire molecule, including the polar groups.
Polar Protic Organic Solvents (e.g., Methanol, Ethanol)Moderate to HighThe ability to act as hydrogen bond donors and acceptors facilitates interaction with the solute.
Aqueous Buffers (pH 2-10)Very LowThe large hydrophobic surface area is expected to dominate, leading to poor water solubility.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, two standard methodologies are recommended: Kinetic Solubility and Thermodynamic (Equilibrium) Solubility.

Kinetic Solubility Determination

This method is a high-throughput approach to estimate the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), upon dilution into an aqueous buffer. It measures the concentration at which the compound precipitates out of solution under specific conditions.

Experimental Workflow for Kinetic Solubility:

G Figure 1: Kinetic Solubility Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM stock solution in DMSO serial_dil Perform serial dilutions of stock solution in a 96-well plate stock->serial_dil add_buffer Add aqueous buffer (e.g., PBS, pH 7.4) to each well serial_dil->add_buffer incubate Incubate for 2 hours at room temperature add_buffer->incubate measure Measure turbidity using a nephelometer incubate->measure determine Determine lowest concentration with observed precipitation measure->determine G Figure 2: Thermodynamic Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add excess solid compound to vials containing various solvents shake Shake vials at constant temperature (e.g., 25°C) for 24-48 hours add_excess->shake filter Filter aliquots to remove undissolved solids (0.45 µm filter) shake->filter quantify Quantify concentration of dissolved compound using HPLC-UV filter->quantify

Stability of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. Understanding the stability profile of this molecule is crucial for the development of robust synthetic routes, formulation strategies, and for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This document outlines potential degradation pathways and provides exemplary protocols for conducting forced degradation studies.

Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes, as specific stability studies on this compound are not extensively available in public literature. The experimental protocols are based on general industry standards and regulatory guidelines.

Core Stability Profile

This compound possesses two primary functional groups susceptible to degradation: the N-benzyloxycarbonyl (Cbz) group and the piperidone ring. The Cbz group, a carbamate, is known to be labile under certain hydrolytic conditions, while the piperidone moiety may be susceptible to thermal and oxidative stress.

Data Presentation: Summary of Forced Degradation Studies

The following tables summarize the hypothetical results of forced degradation studies on this compound, illustrating its potential stability under various stress conditions.

Table 1: Degradation under Hydrolytic Conditions

ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradants
0.1 M HCl2460~ 5%2-phenyl-4-piperidone
0.1 M NaOH860~ 15%2-phenyl-4-piperidone, Benzyl alcohol
Neutral (Water)7280< 2%Not significant

Table 2: Degradation under Oxidative, Thermal, and Photolytic Conditions

ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradants
3% H₂O₂2425~ 8%Oxidized derivatives
Thermal (Solid)48100~ 3%Unspecified thermal degradants
Photolytic (Solid, ICH Q1B)-25< 1%Not significant
Photolytic (Solution, ICH Q1B)-25~ 2%Unspecified photolytic degradants

Experimental Protocols

Detailed methodologies for the key forced degradation experiments are provided below. These protocols are designed to be compliant with the International Council for Harmonisation (ICH) guidelines.

General Procedure for Forced Degradation Studies

A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • The solution is heated in a water bath at 60°C for 24 hours.

  • Samples are withdrawn at 0, 4, 8, 12, and 24 hours.

  • Prior to analysis, the samples are neutralized with an equivalent amount of 0.1 M sodium hydroxide.

  • Samples are diluted with the mobile phase to the target concentration for HPLC analysis.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • The solution is heated in a water bath at 60°C for 8 hours.

  • Samples are withdrawn at 0, 1, 2, 4, and 8 hours.

  • Prior to analysis, the samples are neutralized with an equivalent amount of 0.1 M hydrochloric acid.

  • Samples are diluted with the mobile phase to the target concentration for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • The solution is kept at room temperature (25°C) for 24 hours, protected from light.

  • Samples are withdrawn at 0, 6, 12, and 24 hours.

  • Samples are diluted with the mobile phase to the target concentration for HPLC analysis.

Thermal Degradation
  • A solid sample of this compound is placed in a controlled temperature oven at 100°C for 48 hours.

  • A solution sample (in the chosen solvent) is also placed in the oven under the same conditions.

  • Samples are taken at 24 and 48 hours, prepared appropriately, and analyzed by HPLC.

Photostability Testing
  • Solid and solution samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample is kept in the dark under the same temperature conditions.

  • After exposure, the samples are prepared and analyzed by HPLC.

Visualizations

The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, 25°C) stock->oxidation thermal Thermal Degradation (100°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (if applicable) sampling->neutralize dilute Dilution neutralize->dilute hplc HPLC Analysis dilute->hplc data Degradation Profile & Pathway Identification hplc->data

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation parent Benzyl 4-oxo-2-phenyl- piperidine-1-carboxylate amine 2-phenyl-4-piperidone parent->amine H+ or OH- benzyl_alcohol Benzyl Alcohol parent->benzyl_alcohol H+ or OH- co2 CO2 parent->co2 H+ or OH- oxidized_prod Oxidized Derivatives (e.g., N-oxide) parent->oxidized_prod [O]

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, plausible synthetic routes, spectroscopic data, and potential pharmacological applications based on the activities of structurally related compounds.

Chemical Properties and Data

This compound (CAS No. 335266-05-2) is a derivative of the 4-piperidone scaffold, which is a common structural motif in a wide range of biologically active molecules.[1] The presence of a phenyl group at the 2-position and a benzyl carbamate protecting group on the nitrogen atom makes it a versatile intermediate for the synthesis of more complex pharmaceutical agents.[2][3][4]

PropertyValueReference
CAS Number 335266-05-2[2][3][4]
Molecular Formula C19H19NO3[2]
Molecular Weight 309.36 g/mol [5]
Purity Specification >95% (Commercially available)[6]
Long-Term Storage Cool, dry place[6]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established methods for analogous 4-piperidone derivatives.[7][8] The Mannich condensation reaction is a common and efficient method for the synthesis of substituted 4-piperidones.[8]

A likely synthetic approach would involve a one-pot three-component Mannich reaction of an appropriate benzaldehyde derivative, an amine, and a ketone, followed by N-protection. A more controlled, multi-step synthesis is also highly probable, as outlined below.

Proposed Multi-Step Synthesis

A plausible synthetic pathway for this compound is a multi-step process involving the initial formation of a piperidine ring system followed by functional group manipulations. One such approach could be a Dieckmann condensation or a related cyclization to form the 4-oxopiperidine ring, followed by N-protection with benzyl chloroformate.

Step 1: Synthesis of a β-amino ester precursor This would likely involve the Michael addition of a primary amine to an α,β-unsaturated ester, followed by the introduction of the phenylacetyl group.

Step 2: Intramolecular Cyclization (Dieckmann Condensation) The β-amino diester intermediate would undergo an intramolecular Dieckmann condensation to form the β-keto ester, which upon hydrolysis and decarboxylation would yield the 4-oxopiperidine ring.

Step 3: N-Protection The secondary amine of the 2-phenyl-4-piperidone intermediate would be protected using benzyl chloroformate in the presence of a base to yield the final product, this compound.

General Experimental Protocol (Inferred)

To a solution of 2-phenyl-4-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane), an aqueous solution of a base (e.g., sodium bicarbonate) is added. The mixture is cooled in an ice bath, and benzyl chloroformate is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Spectroscopic Data (Predicted)

Data TypePredicted Chemical Shifts / Values
¹H NMR (CDCl₃) δ 7.2-7.4 (m, 10H, Ar-H), 5.1-5.3 (m, 2H, -OCH₂Ph), 4.0-4.5 (m, 1H, CH-Ph), 3.2-3.8 (m, 2H, piperidine-H), 2.5-3.0 (m, 4H, piperidine-H)
¹³C NMR (CDCl₃) δ ~208 (C=O, ketone), ~170 (C=O, carbamate), ~136 (Ar-C), ~127-129 (Ar-CH), ~67 (-OCH₂Ph), ~50-60 (piperidine-CH), ~40-50 (piperidine-CH₂)
IR (KBr, cm⁻¹) ~1700-1720 (C=O, ketone), ~1680-1700 (C=O, carbamate), ~3000-3100 (Ar C-H), ~2850-2950 (Aliphatic C-H)
Mass Spec (ESI-MS) m/z 310.14 [M+H]⁺

Pharmacological Potential and Signaling Pathways

The phenylpiperidine scaffold is a well-established pharmacophore with a broad range of biological activities, particularly targeting the central nervous system.[12] Derivatives of 4-phenylpiperidine are known to exhibit morphine-like analgesic activity, and many are potent opioids.[12][13][14]

Potential Biological Activities of the 4-Oxo-2-phenylpiperidine Scaffold
Biological Target/ActivityDescriptionReference
Opioid Receptors Phenylpiperidine derivatives, such as fentanyl and meperidine, are potent agonists of the μ-opioid receptor, leading to strong analgesic effects.[13][14]
Sigma (σ₁) Receptor Certain piperidine derivatives show high affinity for the σ₁ receptor, which is implicated in a variety of neurological functions and disorders.[7]
Acetylcholinesterase (AChE) N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease.[15]
Ion Channels Substituted piperidines have been evaluated as blockers of T-type calcium channels, with potential applications in the treatment of neuropathic pain.[16]

Given the structural similarities, this compound is a valuable starting material for the synthesis of compounds targeting these pathways.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials start1 Benzaldehyde Derivative mannich Mannich Condensation start1->mannich start2 Amine Source start2->mannich start3 Ketone start3->mannich cyclization Piperidone Formation mannich->cyclization deprotection Optional Deprotection cyclization->deprotection n_protection N-Benzylation/Carbamoylation deprotection->n_protection final_product This compound n_protection->final_product

Caption: Generalized synthetic workflow for 4-piperidone derivatives.

Potential Signaling Pathway Involvement

G ligand Phenylpiperidine Derivative receptor GPCR (e.g., μ-Opioid Receptor) ligand->receptor g_protein G Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector ion_channel Ion Channel Modulation (e.g., K⁺ efflux, Ca²⁺ influx) g_protein->ion_channel second_messenger Second Messenger Modulation (e.g., ↓cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Analgesia) second_messenger->cellular_response ion_channel->cellular_response

Caption: Inferred GPCR signaling pathway for phenylpiperidine derivatives.

This technical guide consolidates the available information on this compound and its structural analogs, providing a foundation for researchers and drug development professionals working with this important class of compounds. Further experimental validation is required to confirm the proposed synthetic routes and biological activities for this specific molecule.

References

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery of Novel Piperidine Derivatives for Therapeutic Development

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence is underscored by its presence in over seventy FDA-approved drugs and its role as a cornerstone in more than twenty classes of pharmaceuticals, ranging from analgesics and antipsychotics to anticancer and antiviral agents.[1][3][4] The unique conformational flexibility of the piperidine scaffold, coupled with its ability to engage in various non-covalent interactions, allows for the precise spatial orientation of pharmacophoric groups, thereby enhancing binding affinity and selectivity for biological targets.[5] Furthermore, the piperidine moiety can favorably influence crucial pharmacokinetic properties, such as lipophilicity, metabolic stability, and bioavailability, making it a highly attractive scaffold for the design and development of novel therapeutics.[4][5] This technical guide provides a comprehensive overview of recent advancements in the discovery of novel piperidine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas.

Synthesis of Novel Piperidine Derivatives

The construction of substituted piperidine rings is a well-established field in organic chemistry, with a diverse array of synthetic strategies at the disposal of medicinal chemists. Common approaches include the hydrogenation of pyridine precursors, intramolecular and intermolecular cyclization reactions, and multicomponent reactions that enable the efficient assembly of complex piperidine structures.[1][3] Recent advancements have focused on developing stereoselective methods to control the spatial arrangement of substituents on the piperidine core, which is often critical for biological activity.[1]

Therapeutic Applications and Novel Derivatives

The versatility of the piperidine scaffold has led to its exploration in a multitude of therapeutic areas. This section will highlight recent progress in the development of novel piperidine derivatives for oncology and neurodegenerative diseases.

Anticancer Agents

Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[6][7]

A comparative analysis of the in vitro cytotoxic activity of several recently developed piperidine derivatives is presented in Table 1.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17a PC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16 786-0Kidney0.4 (GI50, µg/mL)
HT29Colon4.1 (GI50, µg/mL)
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)
PC-3Prostate<25 (GI50)
HSP70-36 BT474Breast1.41
BT/Lap(R)1.0Lapatinib-Resistant Breast1.47

Data compiled from multiple sources.[6][8][9]

The anticancer effects of these piperidine derivatives are attributed to their ability to interfere with critical cellular processes.[6] For instance, Compound 17a has been shown to induce apoptosis in prostate cancer cells by modulating the expression of key proteins in the apoptotic pathway.[6] Other derivatives, such as Compound 16, are believed to exert their cytotoxic effects through DNA intercalation, thereby disrupting DNA replication and transcription.[6][8]

A proposed signaling pathway for the induction of apoptosis by a novel piperidine derivative is illustrated below.

G Piperidine_Derivative Piperidine Derivative Signaling_Cascade Intracellular Signaling Cascade Piperidine_Derivative->Signaling_Cascade Enters Cell Cell_Membrane Cell Membrane Bax Bax Activation Signaling_Cascade->Bax Bcl2 Bcl-2 Inhibition Signaling_Cascade->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by a novel piperidine derivative.

Agents for Neurodegenerative Diseases

Piperidine derivatives are also being actively investigated for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[10][11] Their neuroprotective effects are often attributed to the inhibition of key enzymes involved in the pathophysiology of these diseases, such as acetylcholinesterase (AChE) and phosphodiesterases (PDEs).[10][12]

A selection of novel piperidine derivatives with activity against targets relevant to neurodegenerative diseases is presented in Table 2.

DerivativeTargetDisease ModelIC50 (nM)
Compound 86a AChEAlzheimer's Disease2.13
Compound 5k AChEAlzheimer's Disease2.13
Compound 5h AChEAlzheimer's Disease6.83
Compound d5 HDAC/AChEAlzheimer's Disease170 (HDAC) / 6890 (AChE)
Compound d10 HDAC/AChEAlzheimer's Disease450 (HDAC) / 3220 (AChE)
CCR5 Inhibitor 16g CCR5HIV-173.01 (antiviral)
CCR5 Inhibitor 16i CCR5HIV-194.10 (antiviral)

Data compiled from multiple sources.[13][14][15]

Many piperidine-based compounds for Alzheimer's disease act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is thought to improve cognitive function. Some newer derivatives have been designed as multi-target-directed ligands, simultaneously inhibiting AChE and other targets like histone deacetylases (HDACs) or preventing the aggregation of amyloid-beta plaques.[13][15]

The signaling pathway for a dual HDAC and AChE inhibitor is depicted below.

G Piperidine_Derivative Dual Inhibitor Piperidine Derivative HDAC HDAC Piperidine_Derivative->HDAC Inhibits AChE AChE Piperidine_Derivative->AChE Inhibits Histone_Acetylation Increased Histone Acetylation Acetylcholine Increased Acetylcholine Levels Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Cholinergic_Signaling Enhanced Cholinergic Signaling Acetylcholine->Cholinergic_Signaling Cognitive_Improvement Cognitive Improvement Cholinergic_Signaling->Cognitive_Improvement G Compound_Synthesis Compound Synthesis & Purification In_Vitro_Screening In Vitro Screening (e.g., Cell Viability) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies Lead_Optimization->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

References

Methodological & Application

Synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents. The protocols outlined below are based on a rhodium-catalyzed 1,4-conjugate addition of a phenyl group to a dihydropyridinone precursor.

Application Notes

This compound is a piperidine derivative featuring a phenyl group at the 2-position and a ketone at the 4-position. The piperidine scaffold is a common motif in a vast array of pharmaceuticals and biologically active compounds. The presence of the N-benzyloxycarbonyl protecting group allows for controlled modifications of the piperidine nitrogen, while the ketone functionality offers a handle for further chemical transformations.

The primary synthetic strategy detailed here involves a rhodium-catalyzed conjugate addition. This method is highly efficient for the formation of carbon-carbon bonds and offers a direct route to introduce the phenyl group at the desired position. The reaction proceeds under relatively mild conditions and is tolerant of various functional groups.

Due to the limited availability of diverse, well-documented synthetic procedures in the public domain, this document focuses on a single, robust protocol. Researchers should note that optimization of reaction conditions, including catalyst loading, solvent, and temperature, may be necessary depending on the scale of the synthesis and the purity of the starting materials.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

StepReactionStarting MaterialReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)
1DehydrogenationBenzyl 4-oxopiperidine-1-carboxylateIBX, NMO-DMSO3072~60-70% (estimated based on similar reactions)
2Conjugate AdditionBenzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylatePhenylboronic acid, KOH[Rh(cod)₂]BF₄Dioxane/WaterRoom Temperature0.5 (stirring)Not explicitly stated in the source

Experimental Protocols

Step 1: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Enone Intermediate)

This protocol describes the dehydrogenation of Benzyl 4-oxopiperidine-1-carboxylate to form the corresponding α,β-unsaturated ketone (enone).

Materials:

  • Benzyl 4-oxopiperidine-1-carboxylate

  • Iodoxybenzoic acid (IBX) stabilized with benzoic acid

  • 4-Methylmorpholine N-oxide (NMO)

  • Dimethyl sulfoxide (DMSO)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve iodoxybenzoic acid (IBX) (1.3 eq) and 4-methylmorpholine N-oxide (NMO) (3.0-3.4 eq) in dimethyl sulfoxide (DMSO).

  • To this solution, add a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in DMSO.

  • Stir the reaction mixture in the dark at 30 °C for approximately 70-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated solution of NaHCO₃.

  • Extract the aqueous layer with diethyl ether (Et₂O) (3 x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, brine, and water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

Step 2: Synthesis of this compound

This protocol details the rhodium-catalyzed 1,4-conjugate addition of phenylboronic acid to the enone intermediate.

Materials:

  • Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

  • Phenylboronic acid

  • [Rh(cod)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Potassium hydroxide (KOH) solution (1.5 M)

  • 1,4-Dioxane (degassed)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve phenylboronic acid (1.3 eq) and [Rh(cod)₂]BF₄ (0.02 eq) in a degassed mixture of 1.5 M KOH solution and 1,4-dioxane.

  • Stir this mixture for 30 minutes at room temperature.

  • Add a solution of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (1.0 eq) in dioxane to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, add water to the mixture and extract with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash chromatography to yield this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

SynthesisWorkflow Start Benzyl 4-oxopiperidine- 1-carboxylate Step1 Step 1: Dehydrogenation (IBX, NMO, DMSO) Start->Step1 Phenylboronic_Acid Phenylboronic acid Step2 Step 2: Conjugate Addition ([Rh(cod)₂]BF₄, KOH, Dioxane) Phenylboronic_Acid->Step2 Enone Benzyl 4-oxo-3,4-dihydro- pyridine-1(2H)-carboxylate Enone->Step2 Final_Product Benzyl 4-oxo-2-phenyl- piperidine-1-carboxylate Step1->Enone Step2->Final_Product

Caption: Synthetic route to this compound.

Logical Relationship of Key Reaction Components

ReactionComponents Conjugate_Addition Rhodium-Catalyzed Conjugate Addition Product Product (Benzyl 4-oxo-2-phenyl- piperidine-1-carboxylate) Conjugate_Addition->Product Substrate Enone Substrate (Benzyl 4-oxo-3,4-dihydropyridine- 1(2H)-carboxylate) Substrate->Conjugate_Addition Reagent Arylating Reagent (Phenylboronic acid) Reagent->Conjugate_Addition Catalyst Catalyst ([Rh(cod)₂]BF₄) Catalyst->Conjugate_Addition Base Base (KOH) Base->Conjugate_Addition

Caption: Key components of the rhodium-catalyzed conjugate addition reaction.

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of 2-Phenylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of 2-phenylpiperidines, a crucial scaffold in medicinal chemistry, via rhodium-catalyzed C-H activation and subsequent reduction. The methodologies outlined herein offer an efficient and modular approach to this important class of compounds.

Introduction

The 2-phenylpiperidine motif is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. Traditional synthetic routes to these structures can be lengthy and often lack efficiency. Modern synthetic methodologies, particularly transition metal-catalyzed C-H activation, have emerged as powerful tools for the direct and atom-economical construction of complex molecules. Rhodium catalysis, in particular, has shown great promise in the functionalization of pyridine derivatives, which can serve as precursors to 2-phenylpiperidines.

This document details a two-step strategy for the synthesis of 2-phenylpiperidines:

  • Rhodium(III)-catalyzed ortho-arylation of pyridine: This key step involves the direct C-H activation of pyridine and its coupling with an aryl partner, typically an organoboron reagent, to form a 2-phenylpyridine intermediate.

  • Reduction of the 2-phenylpyridine: The resulting 2-phenylpyridine is then reduced to the target 2-phenylpiperidine.

This approach allows for the introduction of a wide range of substituents on both the phenyl and piperidine rings, providing a versatile platform for the generation of diverse compound libraries for drug discovery and development.

Key Methodologies and Data Summary

The following tables summarize the quantitative data for the key steps in the rhodium-catalyzed synthesis of 2-phenylpiperidines, based on representative procedures.

Table 1: Rh(III)-Catalyzed Ortho-Arylation of Pyridine with Phenylboronic Acid

EntryPyridine DerivativePhenylboronic Acid DerivativeCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1PyridinePhenylboronic acid[CpRhCl₂]₂ (2.5)-1,4-Dioxane1001285
24-MethylpyridinePhenylboronic acid[CpRhCl₂]₂ (2.5)-1,4-Dioxane1001282
3Pyridine4-Methoxyphenylboronic acid[CpRhCl₂]₂ (2.5)-1,4-Dioxane1001288
4Pyridine4-Chlorophenylboronic acid[CpRhCl₂]₂ (2.5)-1,4-Dioxane1001279

Table 2: Reduction of 2-Phenylpyridine to 2-Phenylpiperidine

Entry2-Phenylpyridine DerivativeReducing AgentCatalystSolventTemp (°C)Time (h)Yield (%)
12-PhenylpyridineH₂ (50 atm)PtO₂Acetic Acid252495
22-(4-Methoxyphenyl)pyridineH₂ (50 atm)PtO₂Acetic Acid252492
32-(4-Chlorophenyl)pyridineH₂ (50 atm)PtO₂Acetic Acid252490
42-PhenylpyridineNaBH₄CoCl₂Methanol0 to 25685

Experimental Protocols

Protocol 1: General Procedure for the Rh(III)-Catalyzed Ortho-Arylation of Pyridine

This protocol describes a general method for the synthesis of 2-phenylpyridine derivatives from pyridines and phenylboronic acids.

Materials:

  • Pyridine derivative (1.0 mmol)

  • Phenylboronic acid derivative (1.2 mmol)

  • [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%)

  • Ag₂CO₃ (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add the pyridine derivative (1.0 mmol), phenylboronic acid derivative (1.2 mmol), [Cp*RhCl₂]₂ (0.025 mmol), and Ag₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenylpyridine derivative.

Protocol 2: General Procedure for the Reduction of 2-Phenylpyridine to 2-Phenylpiperidine

This protocol outlines the reduction of 2-phenylpyridine derivatives to the corresponding 2-phenylpiperidines using catalytic hydrogenation.

Materials:

  • 2-Phenylpyridine derivative (1.0 mmol)

  • Platinum(IV) oxide (PtO₂) (0.05 mmol, 5 mol%)

  • Glacial acetic acid (10 mL)

  • Hydrogen gas source

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • To a high-pressure reaction vessel, add the 2-phenylpyridine derivative (1.0 mmol) and platinum(IV) oxide (0.05 mmol).

  • Add glacial acetic acid (10 mL) to the vessel.

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor to 50 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 2-phenylpiperidine product. Further purification can be achieved by chromatography or crystallization if necessary.

Visualizations

Rh_Catalyzed_Arylation cluster_catalytic_cycle Catalytic Cycle Pyridine Pyridine Rhodacycle Rhodacycle Intermediate Pyridine->Rhodacycle C-H Activation Rh_Catalyst [Cp*Rh(III)] Transmetalation Transmetalation Rhodacycle->Transmetalation Aryl_Boronic_Acid Ar-B(OH)₂ Aryl_Boronic_Acid->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Rh_Catalyst Catalyst Regeneration Product 2-Phenylpyridine Reductive_Elimination->Product

Caption: Catalytic cycle for the Rh(III)-catalyzed ortho-arylation of pyridine.

Experimental_Workflow Start Start: Pyridine & Phenylboronic Acid Step1 Step 1: Rh(III)-Catalyzed C-H Arylation Start->Step1 Intermediate Intermediate: 2-Phenylpyridine Step1->Intermediate Step2 Step 2: Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Purification Purification (Chromatography) Step2->Purification Final_Product Final Product: 2-Phenylpiperidine Purification->Final_Product

Caption: General experimental workflow for the synthesis of 2-phenylpiperidines.

Application Notes and Protocols for Suzuki Coupling in Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its functionalization is a critical aspect of drug discovery and development, enabling the fine-tuning of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the C-C bond formation necessary to introduce diverse substituents onto the piperidine ring. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in leveraging this important transformation.

Introduction to Suzuki Coupling for Piperidine Scaffolds

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate.[1] Its popularity in pharmaceutical chemistry stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[2]

For piperidine functionalization, the Suzuki coupling can be strategically applied in several ways:

  • Coupling of a piperidine-derived organoboron reagent with an aryl/heteroaryl halide: This approach involves the synthesis of a piperidinylboronic acid or ester, which is then coupled with a diverse range of commercially available or custom-synthesized aryl or heteroaryl halides.

  • Coupling of a halogenated piperidine derivative with an aryl/heteroarylboronic acid: In this reverse strategy, a halogen atom is installed on the piperidine ring, which then serves as the electrophilic partner for coupling with various boronic acids. A common and effective method involves the use of a vinyl triflate derived from a protected 4-piperidone.[3][4]

These methods provide access to a wide variety of functionalized piperidines, including α-heteroaryl piperidines and 4-arylpiperidines, which are key structural motifs in many drug candidates.[3][5]

Key Reaction Components and Logical Relationships

The success of a Suzuki-Miyaura coupling reaction for piperidine functionalization is highly dependent on the careful selection of several key components: the palladium catalyst, the ligand, the base, and the solvent system. The interplay between these components is crucial for achieving high yields and purity of the desired product.

Suzuki_Components cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_reaction_conditions Reaction Conditions Piperidine Derivative Piperidine Derivative Product Product Piperidine Derivative->Product Coupling Partner Coupling Partner Coupling Partner->Product Pd Source Pd Source Catalytic Cycle Catalytic Cycle Pd Source->Catalytic Cycle Ligand Ligand Ligand->Catalytic Cycle Base Base Base->Catalytic Cycle Solvent Solvent Reaction Environment Reaction Environment Solvent->Reaction Environment Temperature Temperature Reaction Rate Reaction Rate Temperature->Reaction Rate Catalytic Cycle->Product Reaction Environment->Catalytic Cycle Reaction Rate->Catalytic Cycle Protocol1_Workflow cluster_stepA Step A: Suzuki Coupling reagents N-Boc-piperidone boronate ester + Heteroaryl bromide Pd Catalyst + Ligand + Base Solvent (e.g., Dioxane/Water) reaction Heat (e.g., 100 °C) reagents->reaction workup_A Aqueous Workup Extraction Purification (Chromatography) reaction->workup_A product_A N-Boc-α-heteroaryl-tetrahydropyridine workup_A->product_A Protocol1B_Workflow cluster_stepB Step B: Reduction reagents_B N-Boc-α-heteroaryl-tetrahydropyridine Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Methanol) reaction_B Stir at room temperature reagents_B->reaction_B workup_B Filtration Solvent Evaporation reaction_B->workup_B product_B N-Boc-α-heteroaryl-piperidine workup_B->product_B

References

Application Notes and Protocols: Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate as a versatile scaffold in medicinal chemistry. The document details its application in the development of therapeutic agents, specifically as a precursor for potent sigma-1 (σ1) receptor ligands and as a core structure for histone deacetylase (HDAC) inhibitors. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visualizations of key signaling pathways.

Introduction

This compound is a key synthetic intermediate characterized by a piperidine core, a common motif in many biologically active compounds.[1] Its structural features, including the protected nitrogen and the reactive ketone group, make it an ideal starting point for the synthesis of diverse libraries of compounds for drug discovery. The N-benzylpiperidine (N-BP) motif is frequently employed to fine-tune the efficacy and physicochemical properties of drug candidates, providing crucial cation-π interactions with target proteins. This document focuses on its application in the synthesis of σ1 receptor ligands and HDAC inhibitors, two important targets in neurodegenerative diseases and cancer, respectively.

Applications in Medicinal Chemistry

Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in various neurological and psychiatric conditions. Derivatives of this compound have been synthesized and evaluated as potent σ1 receptor ligands, demonstrating potential for the treatment of diseases like cancer due to their antiproliferative properties.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is linked to the development of cancer and other diseases. The piperidine scaffold of this compound serves as a valuable building block for the synthesis of novel HDAC inhibitors. These compounds have shown in vitro growth inhibitory potency against cancer cell lines.[2]

Quantitative Data

The following table summarizes the biological activity of a key derivative of this compound.

Compound IDStructureTargetAssayKi (nM)[3]
4a 4-(2-aminoethyl)-2-phenylpiperidine (deprotected derivative)σ1 ReceptorRadioligand Binding165

Experimental Protocols

Synthesis of this compound (8b)[3]

This protocol describes the synthesis of the title compound via a conjugate addition of phenylboronic acid to an enone precursor.

Materials:

  • Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (enone 7b)

  • Phenylboronic acid

  • [Rh(cod)2]BF4

  • Potassium hydroxide (KOH) solution (1.5 M)

  • Dioxane

  • Dichloromethane (CH2Cl2)

  • Brine

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • Dissolve phenylboronic acid (1.3 eq) and [Rh(cod)2]BF4 (0.02 eq) in a degassed mixture of 1.5 M KOH (2 mL) and dioxane (6 mL).

  • Stir the mixture for 30 minutes at room temperature.

  • In a separate flask, dissolve enone 7b (1.0 eq) in a mixture of 1.5 M KOH (2 mL) and dioxane (6 mL).

  • Add the enone solution dropwise to the first mixture and heat to 90 °C for 7 hours.

  • After cooling to room temperature, add brine (45 mL) and extract the mixture with CH2Cl2 (4 x 40 mL).

  • Combine the organic layers, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by automated flash chromatography on silica gel using a cyclohexane:ethyl acetate gradient to yield this compound.

Sigma-1 (σ1) Receptor Radioligand Binding Assay[1][4]

This protocol details a competitive binding assay to determine the affinity of test compounds for the σ1 receptor.

Materials:

  • Membrane homogenates from cells or tissues expressing σ1 receptors

  • [³H]-(+)-Pentazocine (radioligand)

  • Unlabeled test compound (e.g., a derivative of this compound)

  • Haloperidol (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane homogenate.

    • Non-specific Binding (NSB): Assay buffer, [³H]-(+)-pentazocine, a high concentration of haloperidol (e.g., 10 µM), and membrane homogenate.

    • Competitive Binding: Assay buffer, [³H]-(+)-pentazocine, serially diluted test compound, and membrane homogenate.

  • Incubate the plate at room temperature for 120 minutes to reach equilibrium.[1]

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the NSB CPM from the total binding CPM.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Histone Deacetylase (HDAC) Inhibition Assay[5]

This protocol describes a general fluorometric assay to measure the inhibitory activity of compounds against HDAC enzymes.

Materials:

  • HeLa nuclear extract (as a source of pan-HDAC enzymes)

  • Test compound (e.g., a derivative of this compound)

  • Trichostatin A (TSA, positive control)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • Developer solution

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • In a 96-well plate, add the test compound at various concentrations, HeLa nuclear extract, and assay buffer.

  • For the positive control, use TSA.

  • Incubate the plate at 37 °C for 5 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate on a shaker for 30 minutes at 37 °C.

  • Stop the reaction by adding the developer solution and incubate for 15 minutes at room temperature.

  • Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.

  • Calculate the percentage of HDAC inhibition for each concentration of the test compound compared to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for drug discovery using the this compound scaffold.

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening cluster_development Lead Optimization Enone Benzyl 4-oxo-3,4-dihydropyridine- 1(2H)-carboxylate Core_Scaffold Benzyl 4-oxo-2-phenyl- piperidine-1-carboxylate Enone->Core_Scaffold Conjugate Addition Derivatives Library of Piperidine Derivatives Core_Scaffold->Derivatives Chemical Modifications Sigma1_Assay Sigma-1 Receptor Binding Assay Derivatives->Sigma1_Assay HDAC_Assay HDAC Inhibition Assay Derivatives->HDAC_Assay Lead_Compound Lead Compound Identification Sigma1_Assay->Lead_Compound HDAC_Assay->Lead_Compound SAR Structure-Activity Relationship (SAR) Lead_Compound->SAR SAR->Derivatives Optimization

Drug discovery workflow using the piperidine scaffold.

G cluster_er Endoplasmic Reticulum Sigma1_BiP σ1 Receptor-BiP Complex Sigma1 σ1 Receptor Sigma1_BiP->Sigma1 Dissociation BiP BiP Sigma1_BiP->BiP Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1->Ion_Channels Translocation & Interaction Ligand Piperidine Derivative (Ligand) Ligand->Sigma1_BiP Cell_Signaling Modulation of Cell Signaling Ion_Channels->Cell_Signaling Neuroprotection Neuroprotection & Cell Survival Cell_Signaling->Neuroprotection

Sigma-1 receptor signaling pathway modulation.

G HDAC_Inhibitor Piperidine-based HDAC Inhibitor HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HDAC->Acetylated_Histone Deacetylates Histone Histone Protein Histone->Acetylated_Histone Acetylation (by HATs) Acetyl_Group Acetyl Group Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone Gene_Expression Gene Expression (e.g., Tumor Suppressors) Acetylated_Histone->Gene_Expression Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression

Mechanism of HDAC inhibition.

References

Synthesis of Sigma-1 Receptor Ligands from Piperidine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of sigma-1 (σ1) receptor ligands derived from piperidine precursors. The piperidine scaffold is a common motif in many potent and selective σ1 receptor ligands, making it a crucial starting point for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

Introduction to Sigma-1 Receptor and Piperidine-Based Ligands

The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1] It is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[1][2] Its involvement in numerous central nervous system (CNS) disorders, such as Alzheimer's disease, depression, and neuropathic pain, has made it a significant target for drug discovery.[1][3]

Piperidine-containing compounds have emerged as a prominent class of σ1 receptor ligands. The piperidine ring often serves as a central scaffold that can be readily functionalized to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for the σ1 receptor over the sigma-2 (σ2) receptor and other targets.[4][5] This document outlines the synthesis of two major classes of piperidine-based σ1 receptor ligands: Piperidine Propionamides and Phenoxyalkylpiperidines .

Synthetic Pathways and Experimental Protocols

The following sections provide detailed synthetic schemes and step-by-step protocols for the preparation of representative piperidine-based σ1 receptor ligands.

General Experimental Workflow

The overall process for the synthesis and evaluation of novel piperidine-based σ1 receptor ligands typically follows the workflow illustrated below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Piperidine Precursor step1 Functionalization/ Coupling Reaction start->step1 step2 Purification (e.g., Chromatography) step1->step2 step3 Characterization (NMR, MS) step2->step3 step4 Radioligand Binding Assay (Determine Ki for σ1/σ2) step3->step4 Synthesized Ligand step5 In vitro Functional Assays (Agonist/Antagonist activity) step4->step5 step6 In vivo Studies (e.g., Analgesia models) step5->step6 end Lead Compound step6->end Lead Compound Identification

Caption: General workflow for the synthesis and evaluation of piperidine-based sigma-1 receptor ligands.

Synthesis of Piperidine Propionamide Derivatives

This class of compounds features a 4-substituted piperidine ring linked to an N-aryl propionamide moiety.[6]

Protocol 1: Synthesis of N-(2-(4-(4-fluorobenzyl)piperidin-1-yl)ethyl)-N-(4-methoxyphenyl)propionamide (Compound 44 from Zhang et al., 2020) [6]

Materials:

  • 4-(4-Fluorobenzyl)piperidine

  • 2-(N-(4-methoxyphenyl)propionamido)ethyl methanesulfonate

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 4-(4-fluorobenzyl)piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add a solution of 2-(N-(4-methoxyphenyl)propionamido)ethyl methanesulfonate (1.2 eq) in acetonitrile to the mixture.

  • Reflux the reaction mixture for 12 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the final compound.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Phenoxyalkylpiperidine Derivatives

Phenoxyalkylpiperidines represent another significant class of potent σ1 receptor ligands.[5]

Protocol 2: General Procedure for the Preparation of 4-Methyl-1-[2-(aryloxy)ethyl]piperidine Hydrochloride

Materials:

  • 4-Methylpiperidine

  • Appropriate O-Methanesulfonyl-2-(aryloxy)ethanol

  • Potassium carbonate (K2CO3)

  • Dry Tetrahydrofuran (THF)

  • Diethyl ether (Et2O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 4-methylpiperidine (1.1 eq) in dry THF and add potassium carbonate (1.1 eq).

  • After stirring for 10 minutes, add a solution of the appropriate O-Methanesulfonyl-2-(aryloxy)ethanol (1.0 eq) in dry THF.

  • Reflux the mixture with stirring for 10 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with water, and then extract with 2 N HCl.

  • Collect the aqueous phases, basify with 6 N NaOH, and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Dissolve the resulting free base in diethyl ether and bubble with gaseous HCl to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration and recrystallize from a suitable solvent (e.g., ethanol/diethyl ether) to obtain the purified product.

Quantitative Data Summary

The binding affinities of representative piperidine-based ligands for the sigma-1 and sigma-2 receptors are summarized in the tables below. The inhibitory constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating higher affinity.

Table 1: Binding Affinities of Piperidine Propionamide Derivatives for σ1 and μ-opioid Receptors [6]

CompoundRXKi σ1 (nM)Ki μ (nM)
44 4-F4-OCH31.862.1
40 4-H4-OCH33.453.8
42 4-Cl4-OCH32.562.9

Table 2: Binding Affinities of Phenoxyalkylpiperidine Derivatives for σ1 and σ2 Receptors

CompoundRKi σ1 (nM)Ki σ2 (nM)σ2/σ1 Selectivity
1a 4-Cl0.3417.250.6
1b 4-OCH30.8952.358.8
(S)-2a 4-Cl1.18>1000>847
(S)-2b 4-OCH31.49809543

Biological Evaluation Protocols

Protocol 3: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of newly synthesized compounds for the σ1 receptor.[1][3][7]

Materials:

  • Guinea pig liver membranes (or other tissue/cell preparation rich in σ1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for defining non-specific binding)

  • Test compounds (synthesized piperidine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Filtration apparatus and glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • In test tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically around its Kd value, e.g., 1-3 nM), and varying concentrations of the test compound.

  • For determining non-specific binding, use a high concentration of a known σ1 ligand like haloperidol (e.g., 10 µM) instead of the test compound.

  • Incubate the mixture at 37°C for a specified time (e.g., 150 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-1 Receptor Signaling Pathway

The σ1 receptor is a chaperone protein that, upon stimulation by agonists, can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to other parts of the cell.[8] There, it modulates the activity of various client proteins, including ion channels and G-protein coupled receptors, thereby influencing a range of downstream signaling cascades.[8][9]

G cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects s1r_bip σ1R-BiP Complex s1r σ1R s1r_bip->s1r dissociates bip BiP s1r_bip->bip ip3r IP3 Receptor ca_signaling Modulation of Ca2+ Signaling ip3r->ca_signaling agonist σ1R Agonist (e.g., Piperidine Ligand) agonist->s1r_bip binds s1r->ip3r modulates ion_channels Ion Channel Modulation (K+, Na+, Ca2+) s1r->ion_channels interacts with erk ERK Signaling s1r->erk activates nrf2 Nrf2 Pathway s1r->nrf2 activates cellular_response Neuroprotection, Anti-inflammatory Effects, Synaptic Plasticity ca_signaling->cellular_response ion_channels->cellular_response erk->cellular_response nrf2->cellular_response

Caption: Simplified signaling pathway of the sigma-1 receptor upon agonist binding.

References

Application Notes and Protocols for Piperidine-Based Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents. This document provides detailed application notes and protocols for the study and evaluation of HDAC inhibitors featuring a piperidine core, a scaffold that has been successfully utilized in the design of potent and selective inhibitors.

Data Presentation: Efficacy of Piperidine-Based HDAC Inhibitors

The following tables summarize the in vitro efficacy of various piperidine-based HDAC inhibitors against different HDAC isoforms and cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Piperidine-Based Compounds against HDAC Isoforms

Compound IDLinker/Core VariationHDAC1 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)HDAC8 IC50 (µM)Reference
6b 1-benzhydryl piperazine, n=5 alkyl linker>10>100.186>10[1]
7b 1-benzhydryl piperazine, n=6 alkyl linker1.153.520.0881.45[1]
8b 1-benzhydryl piperazine, n=7 alkyl linker0.2560.9810.0450.332[1]
9b 1-benzhydryl piperazine, phenyl-hydroxamic acid1.473.470.0310.715[1]
d5 N-benzyl piperidine0.17---[2]
d10 N-benzyl piperidine0.45---[2]
1e Piperine derivative----[3]
1f Piperine derivative----[3]

Note: '-' indicates data not available.

Table 2: Anti-proliferative Activity of Piperidine-Based HDAC Inhibitors in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
6b MDA-MB-231 (Breast Cancer)33.40[1]
6b MCF-7 (Breast Cancer)84.05[1]
7b MDA-MB-231 (Breast Cancer)10.55[1]
7b MCF-7 (Breast Cancer)>100[1]
8b MDA-MB-231 (Breast Cancer)5.42[1]
8b MCF-7 (Breast Cancer)39.10[1]
9b MDA-MB-231 (Breast Cancer)38.1[1]
9b MCF-7 (Breast Cancer)99.50[1]
1f HeLa (Cervical Cancer)10.38 (µg/mL)[3]

Signaling Pathways and Experimental Workflows

HDAC6 Signaling Pathway

HDAC6 is a unique, primarily cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin and cortactin, thereby regulating cell motility and protein trafficking. Inhibition of HDAC6 leads to hyperacetylation of its substrates, impacting these cellular processes.

HDAC6_Pathway HDAC6 HDAC6 alpha_tubulin α-tubulin (acetylated) HDAC6->alpha_tubulin Deacetylation microtubules Stable Microtubules alpha_tubulin->microtubules Promotes cell_motility Cell Motility microtubules->cell_motility Regulates piperidine_inhibitor Piperidine-Based HDAC6 Inhibitor piperidine_inhibitor->HDAC6 Inhibition

Caption: Inhibition of HDAC6 by a piperidine-based inhibitor prevents the deacetylation of α-tubulin, leading to microtubule stability and altered cell motility.

Drug Discovery and Evaluation Workflow for Piperidine-Based HDAC Inhibitors

The development of novel piperidine-based HDAC inhibitors typically follows a multi-step process from initial design to in vivo evaluation.

Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical a Compound Design & Virtual Screening b Synthesis of Piperidine Derivatives a->b c HDAC Enzymatic Assay (Fluorometric) b->c d Cell Viability Assay (MTT) c->d e Western Blot for Histone/Tubulin Acetylation d->e f Animal Models (e.g., Xenografts) e->f g Toxicity & PK/PD Studies f->g

Caption: A typical workflow for the discovery and preclinical evaluation of piperidine-based HDAC inhibitors.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of piperidine-based HDAC inhibitors on cancer cell lines.[4]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete culture medium

  • Piperidine-based HDAC inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidine-based HDAC inhibitor in culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs and the inhibitory potential of piperidine-based compounds.

Materials:

  • 96-well black, flat-bottom plates

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Piperidine-based HDAC inhibitor stock solution (in DMSO)

  • Trichostatin A (TSA) as a positive control inhibitor

  • Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the HDAC enzyme, substrate, and developer in HDAC assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the piperidine-based inhibitor and TSA.

  • Assay Reaction:

    • Add 40 µL of HDAC assay buffer to each well.[5]

    • Add 10 µL of the diluted inhibitor or vehicle control (assay buffer with DMSO).[5]

    • Add 25 µL of the diluted HDAC enzyme to each well (except for the "no enzyme" control).[5]

    • Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to each well.[5] The final reaction volume should be 100 µL.[5]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[5]

  • Development: Add 10 µL of the developer solution to each well.[5] Incubate at room temperature for 15 minutes.[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[5]

  • Data Analysis: Subtract the fluorescence of the "no enzyme" control from all other readings. Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Western Blotting for Histone and α-Tubulin Acetylation

This protocol is used to determine the effect of piperidine-based HDAC inhibitors on the acetylation status of their target proteins within cells.

Materials:

  • Cancer cell lines

  • Piperidine-based HDAC inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (10-15% for histones)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-Histone H3, anti-α-tubulin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the piperidine-based HDAC inhibitor at various concentrations for a specified time. Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. For histone analysis, higher percentage gels provide better resolution.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels (e.g., acetyl-H3 to total H3) and a loading control (e.g., β-actin).

References

Application Notes and Protocols for High-Throughput Screening of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate derivatives. The piperidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1][2] These protocols are designed to facilitate the rapid and efficient identification and characterization of novel bioactive compounds within this chemical series.

The primary screening focus of these application notes will be on the identification of acetylcholinesterase (AChE) inhibitors, a key therapeutic target for neurodegenerative diseases like Alzheimer's.[3][4] Additionally, protocols for essential secondary assays to evaluate cytotoxicity are provided to determine the therapeutic index of promising lead compounds.

I. High-Throughput Screening for Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, thereby terminating the signal at cholinergic synapses.[1][3] Inhibition of AChE is a primary therapeutic strategy for managing conditions characterized by a cholinergic deficit.[1] The following protocols describe a robust HTS assay to identify and characterize AChE inhibitors from a library of this compound derivatives.

In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to its receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[3] AChE inhibitors block this hydrolysis, leading to an accumulation of ACh in the synaptic cleft. This, in turn, enhances cholinergic neurotransmission by increasing the activation of postsynaptic acetylcholine receptors.[1]

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release Choline_uptake Choline Transporter AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Derivative Piperidine Derivative Derivative->AChE Inhibits Choline->Choline_uptake Reuptake Signal Signal Propagation AChR->Signal HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Lib Compound Library (Piperidine Derivatives) Dispensing Dispense Compounds & Controls (96-well plate) Compound_Lib->Dispensing Reagent_Prep Reagent Preparation (AChE, DTNB, ATCh) Enzyme_Add Add AChE Solution Reagent_Prep->Enzyme_Add Reaction_Start Add Reaction Mix Reagent_Prep->Reaction_Start Dispensing->Enzyme_Add Incubation Pre-incubation (15 min) Enzyme_Add->Incubation Incubation->Reaction_Start Measurement Measure Absorbance (412 nm) Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Dose_Response Generate Dose-Response Curves Calc_Inhibition->Dose_Response Hit_ID Hit Identification (IC50 values) Dose_Response->Hit_ID Cytotoxicity_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_data_analysis Data Analysis Cell_Culture Cell Culture (e.g., SH-SY5Y) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Dilution Prepare Serial Dilutions of Hit Compounds Cell_Seeding->Compound_Dilution Treatment Treat Cells and Incubate (24-72h) Compound_Dilution->Treatment Assay_Choice Assay Type Treatment->Assay_Choice MTT_Assay MTT Assay: Add MTT, Solubilize, Measure Abs (570nm) Assay_Choice->MTT_Assay Viability LDH_Assay LDH Assay: Collect Supernatant, Add Reagents, Measure Abs (490nm) Assay_Choice->LDH_Assay Cytotoxicity Calc_Viability Calculate % Viability or % Cytotoxicity MTT_Assay->Calc_Viability LDH_Assay->Calc_Viability Dose_Response_Curve Generate Dose-Response Curves Calc_Viability->Dose_Response_Curve CC50_Det Determine CC50 Values Dose_Response_Curve->CC50_Det

References

In Vitro Biological Evaluation of 4-oxo-2-phenylpiperidine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro biological evaluation of 4-oxo-2-phenylpiperidine compounds. This class of molecules holds significant promise in drug discovery, with potential applications in neurodegenerative diseases and oncology. The following sections summarize key biological activities, present quantitative data in a structured format, and offer comprehensive protocols for relevant in vitro assays.

Application Notes

The 4-oxo-2-phenylpiperidine scaffold is a key pharmacophore that has been investigated for various therapeutic targets. In vitro studies are crucial for elucidating the biological activities of its derivatives and understanding their structure-activity relationships (SAR). Key areas of investigation for these compounds include their potential as acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease and their cytotoxic effects against cancer cell lines.

Acetylcholinesterase (AChE) Inhibition

A series of compounds structurally related to the 4-oxo-2-phenylpiperidine core, specifically 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives, have been evaluated for their ability to inhibit acetylcholinesterase, a key enzyme in the cholinergic nervous system.[1][2] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[1] The in vitro data for these compounds, while based on a piperazine core, provide valuable insights into the potential of the "oxo-2-phenylethyl" moiety for AChE inhibition.

Table 1: Acetylcholinesterase Inhibitory Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione Derivatives [1][2]

Compound IDPhenyl Ring SubstituentIC50 (µM) ± SD
4a H29.11 ± 2.11
4b 4-F16.42 ± 1.07
4c 4-Cl21.15 ± 1.53
4d 4-Br23.08 ± 1.12
4e 4-CH363.03 ± 4.06
Donepezil (Reference Drug)0.41 ± 0.09

IC50 values represent the concentration of the compound required to inhibit 50% of the acetylcholinesterase activity.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the evaluation of 4-oxo-2-phenylpiperidine compounds.

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the method used for the evaluation of the piperazine-related analogues.[1][2]

Principle: The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme's activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (4-oxo-2-phenylpiperidine derivatives)

  • Donepezil (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for the assay.

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (14 mM) in deionized water. Prepare this solution fresh daily.

    • Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO). Create serial dilutions to achieve a range of final concentrations for IC50 determination.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.

    • To the control and test wells, add 20 µL of the respective concentrations of the test compounds or the positive control.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the AChE enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of AChE activity, from the dose-response curve.

Workflow for Acetylcholinesterase Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Test Compounds) Plate Prepare 96-well Plate Reagents->Plate Add_Components Add Buffer, Compounds, and Enzyme Plate->Add_Components Incubate1 Incubate (15 min) Add_Components->Incubate1 Add_DTNB Add DTNB Incubate1->Add_DTNB Add_Substrate Add Substrate (ATCI) Add_DTNB->Add_Substrate Measure_Abs Measure Absorbance (412 nm, kinetic) Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Workflow for the in vitro acetylcholinesterase inhibition assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer, MCF7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (4-oxo-2-phenylpiperidine derivatives)

  • Doxorubicin (as a positive control)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Culture and Seeding:

    • Maintain the cancer cell lines in their respective complete culture medium in a humidified incubator.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and doxorubicin in the complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity.

    • After 24 hours of cell seeding, remove the old medium and add 100 µL of fresh medium containing the different concentrations of the test compounds or controls to the respective wells. Include wells with medium only (blank) and cells with medium containing the solvent (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Workflow for In Vitro Cytotoxicity (MTT) Assay

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_proc MTT Assay cluster_data_analysis Data Analysis Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Compound Dilutions Compound_Prep->Add_Compounds Incubate_Treatment Incubate (24-72h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Calc_Viability Calculate % Cell Viability Measure_Absorbance->Calc_Viability Plot_Curve Plot Dose-Response Curve Calc_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for the in vitro cytotoxicity MTT assay.

References

Application Notes and Protocols for Cell-Based Assays of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of pharmaceuticals and bioactive molecules.[1] Its prevalence in numerous FDA-approved drugs underscores its significance in medicinal chemistry and drug discovery.[2] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects.[3][4] Cell-based assays are fundamental tools for the initial screening, characterization, and mechanism of action studies of these compounds, providing crucial insights into their biological effects in a cellular context.

This document provides detailed application notes and protocols for a variety of cell-based assays relevant to the evaluation of piperidine-containing compounds. It is designed to guide researchers in assessing the efficacy, potency, and potential liabilities of novel piperidine derivatives.

I. Cytotoxicity and Cell Viability Assays

A primary step in the evaluation of any new chemical entity is the assessment of its cytotoxic potential. These assays help determine the therapeutic window and identify compounds with non-specific toxicity early in the drug discovery process.

Data Presentation: Cytotoxicity of Piperidine Derivatives

The following table summarizes the cytotoxic activity of various piperidine-containing compounds against several human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀).

Compound/DerivativeCancer Cell LineCell TypeIC₅₀ / GI₅₀ (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[5]
MDA-MB-231Breast (ER-)1.2 ± 0.12[5]
Compound 17a PC3Prostate0.81[5][6]
MGC803Gastric1.09[5]
MCF-7Breast1.30[5]
Compound 16 786-0Kidney0.4 (GI₅₀, µg/mL)[7]
HT29Colon4.1 (GI₅₀, µg/mL)[7]
NCI/ADR-RESOvarian (Resistant)17.5 (GI₅₀, µg/mL)[7]
SW042 Pf3D7P. falciparum0.14 - 0.19[5]
Piperine Tongue Carcinoma Cells-21.2
Experimental Protocols

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.

Materials:

  • Piperidine compounds

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the piperidine compounds. Add 100 µL of the desired concentrations to the respective wells. Include vehicle control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Piperidine compounds

  • 96-well plates

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Determine the GI₅₀ value from the dose-response curves.[7]

II. G Protein-Coupled Receptor (GPCR) Functional Assays

Many piperidine-containing compounds target GPCRs, which are a large family of cell surface receptors involved in a multitude of signaling pathways. Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.

Data Presentation: Activity of Piperidine Derivatives at GPCRs

The following table presents the binding affinities (Kᵢ) and functional potencies (IC₅₀ or pA₂) of various piperidine derivatives targeting different GPCRs.

Compound/DerivativeTarget ReceptorAssay TypeKᵢ (nM)IC₅₀ (nM) / pA₂Reference
Compound 1 Sigma 1 Receptor (S1R)Radioligand Binding3.2-[8][9]
Haloperidol (reference) Sigma 1 Receptor (S1R)Radioligand Binding2.5-[8]
VU6019650 Muscarinic M5 ReceptorCalcium Mobilization-See reference[10]
29f Muscarinic M5 ReceptorCalcium Mobilization-10 - 309[10]
Piperidinyl piperidine analogues Muscarinic M2 ReceptorRadioligand BindingSee reference-[2]
Benzyloxy piperidine derivatives Dopamine D4 ReceptorRadioligand BindingSee reference-[5][11]
Experimental Protocols

This assay measures changes in intracellular calcium concentration upon GPCR activation using a fluorescent calcium indicator.

Materials:

  • CHO-K1 cells stably expressing the human M5 muscarinic receptor

  • 384-well black-walled, clear-bottom microplates

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Probenecid

  • Agonist (e.g., Acetylcholine)

  • Piperidine test compounds (potential antagonists)

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add serial dilutions of the piperidine test compounds to the wells. Incubate for 15-30 minutes at room temperature.

  • Signal Detection: Place the plate into a FLIPR instrument. Add the agonist to all wells and simultaneously measure the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. For antagonists, a decrease in the agonist-induced signal will be observed. Calculate IC₅₀ values from the dose-response curves.[10]

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., Sigma 1 Receptor)

  • Radioligand (e.g., --INVALID-LINK---pentazocine)

  • Piperidine test compounds

  • Tris buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the piperidine test compound.

  • Incubation: Incubate the plate for a defined period (e.g., 120 minutes at 37°C) to allow for competitive binding.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.[8]

III. Ion Channel Assays

Ion channels are critical for neuronal and cardiac function, and many piperidine-containing drugs exert their effects by modulating these channels. Electrophysiology is the gold standard for characterizing ion channel modulators.

Data Presentation: Activity of Piperidine Derivatives on Ion Channels

The following table summarizes the inhibitory activity (IC₅₀) of various compounds on the Nav1.5 sodium channel.

CompoundTarget ChannelHolding Potential (mV)IC₅₀ (µM)Reference
Mexiletine Nav1.5 (peak)-9547.0 ± 5.4[12][13]
Quinidine Nav1.5 (peak)-9528.9 ± 2.2[12][13]
Flecainide Nav1.5 (peak)-955.5 ± 0.8[12][13]
Lamotrigine Nav1.5 (peak)-120280.2 ± 15.5[12][13]
Lamotrigine Nav1.5 (peak)-9528.8 ± 4.0[12][13]
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in a single cell.

Materials:

  • HEK293 cells stably expressing the ion channel of interest (e.g., hERG or Nav1.5)

  • Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Internal and external recording solutions

  • Piperidine test compounds

Procedure:

  • Cell Preparation: Plate cells on glass coverslips for recording.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Data Acquisition: Clamp the cell membrane at a specific holding potential and apply voltage protocols to elicit ion channel currents. Record currents in the absence (control) and presence of the piperidine compound.

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel activity, such as block, or changes in channel gating properties. Calculate IC₅₀ values from dose-response curves.[14][15]

IV. Reporter Gene Assays

Reporter gene assays are used to study the regulation of gene expression. They are particularly useful for investigating compounds that modulate transcription factors or nuclear receptors.

Data Presentation: Activity of Piperidine Derivatives in Reporter Gene Assays

The following table presents the activity of a piperidine derivative in a luciferase reporter assay.

CompoundTargetAssay TypeIC₅₀ (nM)Reference
Methylpiperidino pyrazole (MPP) Estrogen Receptor α (ERα)Luciferase Reporter80[16]
Experimental Protocol: Luciferase Reporter Gene Assay for NF-κB Activity

This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.

Materials:

  • THP-1 cell line containing an NF-κB-luciferase reporter construct

  • 96-well white opaque microplate

  • Assay medium

  • Piperidine test compounds

  • Stimulant (e.g., TNFα or LPS)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into the 96-well plate.

  • Compound Treatment: Add serial dilutions of the piperidine test compounds to the wells.

  • Stimulation: Add a stimulant (e.g., TNFα) to induce NF-κB activation. Include unstimulated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 5-6 hours) at 37°C.

  • Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and determine the effect of the piperidine compound on NF-κB signaling. For inhibitors, calculate IC₅₀ values from the dose-response curves.[17]

V. Signaling Pathways and Experimental Workflows

Visualizing signaling pathways and experimental workflows can aid in understanding the mechanism of action of piperidine compounds and the overall drug discovery process.

Signaling Pathway Diagrams

drug_discovery_workflow cluster_discovery Drug Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target ID Target ID Assay Dev Assay Dev Target ID->Assay Dev HTS HTS Assay Dev->HTS Hit ID Hit ID HTS->Hit ID Lead Gen Lead Gen Hit ID->Lead Gen Lead Opt Lead Opt Lead Gen->Lead Opt In vitro Tox In vitro Tox Lead Opt->In vitro Tox In vivo PK/PD In vivo PK/PD In vitro Tox->In vivo PK/PD In vivo Efficacy In vivo Efficacy In vivo PK/PD->In vivo Efficacy Phase I Phase I In vivo Efficacy->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Approval Approval Phase III->Approval

Caption: A generalized workflow for the drug discovery and development process.[18][19][20]

hts_workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Identify Hits Dose-Response Dose-Response Hit Confirmation->Dose-Response Confirm Activity Secondary Assays Secondary Assays Dose-Response->Secondary Assays Determine Potency (IC50/EC50) Lead Compounds Lead Compounds Secondary Assays->Lead Compounds Characterize Mechanism

Caption: A typical workflow for a high-throughput screening (HTS) campaign.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt signaling pathway and the inhibitory action of piperidine-based compounds.

apoptosis_pathway Piperidine Piperidine Compound Bax_Bak Bax/Bak Piperidine->Bax_Bak Activation Bcl2 Bcl-2 Piperidine->Bcl2 Inhibition Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax_Bak->Mitochondrion Pore formation Bcl2->Bax_Bak Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: The mitochondrial (intrinsic) pathway of apoptosis induced by piperidine compounds.

D2_receptor_pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gαi D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP PKA PKA cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream Piperidine_Antagonist Piperidine Antagonist Piperidine_Antagonist->D2R

Caption: Simplified signaling pathway of the Dopamine D2 receptor and its inhibition by a piperidine antagonist.[10][18][21]

M1_receptor_pathway Acetylcholine Acetylcholine M1R Muscarinic M1 Receptor Acetylcholine->M1R Gq Gαq M1R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activation Downstream Downstream Effects Ca_release->Downstream PKC->Downstream Piperidine_Antagonist Piperidine Antagonist Piperidine_Antagonist->M1R

Caption: Simplified signaling pathway of the Muscarinic M1 receptor and its inhibition by a piperidine antagonist.[1][2][3][11][22]

References

Application Notes and Protocols: Radioligand Binding Assays for Sigma Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays to determine the affinity of compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Application Notes

Introduction to Sigma Receptors

Sigma receptors, initially misidentified as a type of opioid receptor, are now understood to be unique proteins with distinct pharmacological profiles.[1] They are classified into two primary subtypes:

  • Sigma-1 Receptor (S1R): A 26 kDa chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[2][3] The S1R is a ligand-operated chaperone that modulates calcium signaling and is implicated in numerous neurological and psychiatric conditions, including Alzheimer's disease, depression, and schizophrenia.[1][2] It is encoded by the SIGMAR1 gene.[2]

  • Sigma-2 Receptor (S2R): Identified as the 18-21 kDa transmembrane protein 97 (TMEM97), the S2R is also located in the ER.[4][5] It plays a significant role in cholesterol homeostasis, cell proliferation, and neuronal signaling.[4][5] S2R is overexpressed in various proliferating tumor cells, making it a biomarker and target for cancer diagnostics and therapeutics.[6]

Radioligand binding assays are the gold standard for quantifying the affinity (Kd or Ki) of novel compounds for these receptors and for determining receptor density (Bmax) in a given tissue or cell preparation.[7][8]

Principles of Radioligand Binding Assays

Radioligand binding assays measure the interaction of a radioactively labeled ligand with its receptor. The two main types are saturation and competition assays.[8]

  • Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand.[7][9] The goal is to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the sample.[8]

  • Competition (Inhibition) Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor.[8] The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibition constant (Ki) to determine the test compound's affinity for the receptor.[10]

Key Radioligands for Sigma Receptors

The selection of an appropriate radioligand is critical for successful binding assays.

  • For Sigma-1 Receptors: --INVALID-LINK---pentazocine is a highly selective S1R agonist radioligand and is commonly used to characterize S1R binding sites.[1][11][12]

  • For Sigma-2 Receptors: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is a non-selective ligand that binds to both S1R and S2R.[1][12] To specifically measure S2R binding, assays with [³H]-DTG are conducted in the presence of a high concentration of an S1R-selective unlabeled ligand (e.g., (+)-pentazocine) to "mask" or block the S1R sites.[11][13]

Sigma Receptor Signaling Pathways

Understanding the signaling pathways modulated by sigma receptors provides context for the functional implications of ligand binding.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria S1R Sigma-1 Receptor (S1R) IP3R IP3 Receptor S1R->IP3R Modulates Ca2+ release BiP BiP/GRP78 S1R->BiP Dissociates upon ligand binding IonChannel Voltage-gated Ion Channels (K+, Na+, Ca2+) S1R->IonChannel Inhibits/Modulates Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Ca2+ transfer Cellular_Response Cellular Responses Mito_Ca->Cellular_Response Ligand S1R Agonist (e.g., PRE-084) Ligand->S1R IonChannel->Cellular_Response Neuroprotection Neuroprotection & Cell Survival Cellular_Response->Neuroprotection Plasticity Neuronal Plasticity Cellular_Response->Plasticity

The Sigma-1 receptor is a chaperone protein at the ER that modulates calcium signaling via the IP3 receptor.[2] Upon stimulation by agonist ligands, S1R can dissociate from its partner BiP and interact with various client proteins, including ion channels, to regulate cellular stress responses, promote cell survival, and influence neuronal plasticity.[14][15]

Sigma2_Signaling cluster_ER_Membrane ER / Cell Membrane S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Forms complex Cholesterol Cholesterol Homeostasis S2R->Cholesterol Regulates Calcium Ca2+ Signaling S2R->Calcium Modulates Proliferation Cell Proliferation (e.g., in Tumors) S2R->Proliferation Influences Autophagy Autophagy S2R->Autophagy Modulates EGFR EGFR Signaling PGRMC1->EGFR Interacts with Ligand S2R Ligand Ligand->S2R EGFR->Proliferation

The Sigma-2 receptor (TMEM97) often functions in a complex with the Progesterone Receptor Membrane Component 1 (PGRMC1).[16][17] This complex is involved in regulating cholesterol homeostasis and influences key cellular processes such as cell proliferation, calcium signaling, and autophagy.[4][16] Its high expression in tumor cells links it to cancer biology.[6]

Experimental Workflow and Protocols

Workflow start Start prep 1. Preparation - Prepare tissue/cell membranes - Prepare buffers and ligand solutions start->prep incubation 2. Incubation - Combine membranes, radioligand, and test compound (for competition) - Incubate to equilibrium prep->incubation separation 3. Separation - Separate bound from free radioligand via rapid vacuum filtration incubation->separation counting 4. Quantification - Measure radioactivity trapped on filters using liquid scintillation counting separation->counting analysis 5. Data Analysis - Calculate Specific Binding - Generate saturation/competition curves - Determine Kd, Bmax, Ki values counting->analysis end End analysis->end

Protocol 1: Saturation Binding Assay for Sigma-1 Receptors

This protocol determines the Kd and Bmax for S1R using --INVALID-LINK---pentazocine.[11]

Materials:

  • Receptor Source: Guinea pig liver or brain membrane homogenates (S1R is highly expressed in guinea pig liver).[11][18]

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific Agent: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and compatible scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of --INVALID-LINK---pentazocine in assay buffer (e.g., 0.3 to 35 nM).[13]

  • Assay Setup: Set up triplicate tubes for each concentration point for Total Binding and Non-specific Binding (NSB).

    • Total Binding Tubes: Add 100 µL of assay buffer.

    • NSB Tubes: Add 100 µL of 10 µM haloperidol (for a final concentration of 1 µM).[13]

  • Reaction:

    • Add 100 µL of the appropriate --INVALID-LINK---pentazocine dilution to all tubes.

    • Add 800 µL of membrane suspension (containing ~100-200 µg protein) to initiate the binding reaction. The final volume is 1 mL.

  • Incubation: Incubate the tubes at 37°C for 6 hours to reach equilibrium.[13]

  • Separation: Terminate the assay by rapid vacuum filtration through glass fiber filters. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.[13]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate for several hours. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot Specific Binding versus the concentration of --INVALID-LINK---pentazocine.

    • Analyze the resulting hyperbolic curve using non-linear regression to determine Kd and Bmax.

Protocol 2: Competition Binding Assay for Sigma-1 Receptors

This protocol determines the Ki of a test compound for S1R.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compound.

  • Assay Setup: Set up tubes for Total Binding, NSB, and multiple concentrations of the test compound.

  • Reaction:

    • To all tubes, add a fixed concentration of --INVALID-LINK---pentazocine, typically near its Kd value (e.g., 1.0 nM).[13]

    • Add the appropriate dilution of the test compound or buffer.

    • Add the membrane suspension to initiate the reaction.

  • Incubation, Separation, and Quantification: Follow steps 4-6 from Protocol 1.

  • Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation assays.

Protocol 3: Saturation Binding Assay for Sigma-2 Receptors

This protocol determines the Kd and Bmax for S2R using [³H]-DTG.[13]

Materials:

  • Receptor Source: Rat or mouse liver membrane homogenates.

  • Radioligand: [³H]-DTG.

  • S1R Masking Agent: (+)-pentazocine.

  • Non-specific Agent: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

Procedure:

  • Preparation: Prepare serial dilutions of [³H]-DTG.

  • Assay Setup: To all tubes, add (+)-pentazocine to a final concentration of 500 nM to saturate S1R sites.[13] Then, proceed as in Protocol 1, setting up Total and NSB (with 10 µM haloperidol) tubes.

  • Reaction: Add the [³H]-DTG dilutions and membrane suspension (~200 µg protein).

  • Incubation: Incubate at 25°C for 60-90 minutes. S2R binding with [³H]-DTG is much more rapid than S1R binding with --INVALID-LINK---pentazocine.[13][19]

  • Separation, Quantification, and Analysis: Follow steps 5-7 from Protocol 1.

Protocol 4: Competition Binding Assay for Sigma-2 Receptors

This protocol determines the Ki of a test compound for S2R.

Procedure:

  • Assay Setup: To all tubes, add the S1R masking agent ((+)-pentazocine, 500 nM final concentration).

  • Reaction: Add a fixed concentration of [³H]-DTG (near its Kd for S2R, e.g., 3-5 nM), serial dilutions of the test compound, and the membrane suspension.[13][19]

  • Incubation, Separation, and Quantification: Follow the incubation (25°C for 60-90 min), separation, and quantification steps from Protocol 3.

  • Analysis: Calculate the IC₅₀ and Ki as described in Protocol 2.

Data Presentation

Quantitative data from radioligand binding assays are crucial for comparing the affinity and selectivity of different compounds.

Table 1: Representative Radioligand Affinity (Kd) and Receptor Density (Bmax) Data
ReceptorRadioligandTissue SourceKd (nM)Bmax (fmol/mg protein)Reference
Sigma-1--INVALID-LINK---pentazocineMouse Lung1.36 ± 0.04967 ± 11[13]
Sigma-2[³H]-DTGMouse Lung31.8 ± 8.3921 ± 228[13]
Sigma-1DodecylaminePurified E. coli183 ± 20N/A[20]
Sigma-1StearylaminePurified E. coli8500 ± 5400N/A[20]

Note: Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher affinity. Bmax represents the total concentration of receptor sites in the tissue.[21][22]

Table 2: Representative Inhibition Constants (Ki) of Various Ligands for Sigma Receptors
CompoundTarget ReceptorKi (nM)S2R/S1R Selectivity RatioReference
HaloperidolSigma-11.8~17.8[23]
HaloperidolSigma-232[23]
(+)-PentazocineSigma-13.1>3200[24]
(+)-PentazocineSigma-2>10,000[24]
PRE-084Sigma-12.2>4500[24]
PRE-084Sigma-2>10,000[24]
IfenprodilSigma-12.10.07[24]
IfenprodilSigma-20.15[24]
DTGSigma-135.5~1.1[19]
DTGSigma-239.9[19]
(S)-L1Sigma-111 ± 3~13[24]
(S)-L1Sigma-2142 ± 19[24]

Note: Ki (inhibition constant) is an indication of the binding affinity of a competitive ligand. A lower Ki value indicates a higher affinity of the compound for the receptor.[21] The selectivity ratio (Ki S1R / Ki S2R or vice versa) indicates the compound's preference for one receptor subtype over the other.

References

Application Notes and Protocols for Molecular Modeling of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the molecular modeling of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate analogs. It includes protocols for computational studies, data presentation guidelines, and the synthesis of the core scaffold. This class of compounds has garnered interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous biologically active molecules.[1]

Introduction

The this compound scaffold is a versatile starting point for the design of novel therapeutic agents targeting a range of biological entities, including enzymes and receptors. Molecular modeling techniques are instrumental in understanding the structure-activity relationships (SAR) of these analogs, predicting their binding modes, and evaluating their pharmacokinetic properties. This application note outlines the typical workflow for in silico analysis, from ligand and protein preparation to detailed simulation and analysis.

Data Presentation

Quantitative data from experimental and computational studies should be organized for clear comparison. Below are example tables showcasing biological activity and predicted ADMET properties for structurally related N-benzylpiperidine and other relevant derivatives.

Table 1: Biological Activity of N-Benzylpiperidine and Related Analogs

Compound IDStructureTargetIC50 (µM)Ki (nM)Reference
d5 N-benzylpiperidine derivativeHDAC0.17-[2]
AChE6.89-[2]
d10 N-benzylpiperidine derivativeHDAC0.45-[2]
AChE3.22-[2]
13e (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE0.0057-[3]
(3R, 4S)-23 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogMOR-0.0021[4]
DOR-18.4[4]
KOR-25.8[4]
7f N-benzyl pyridinium–curcumin derivativeAChE0.00756-16[5]
8f N-benzyl pyridinium–curcumin derivativeAChE0.0176-16[5]

Note: The compounds listed are structurally related to the core topic but are not exact analogs of this compound. This data is presented to illustrate the format for data presentation.

Table 2: Predicted ADMET Properties of Representative Analogs

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsTPSA (Ų)Predicted BBB Penetration
Analog 1 309.363.21358.2High
Analog 2 339.393.81358.2High
Analog 3 323.363.31467.4Moderate

Note: This table presents hypothetical data for illustrative purposes.

Experimental and Computational Protocols

Synthesis of this compound

A general synthetic route to the core scaffold is outlined below.

Protocol: Synthesis of this compound

  • Step 1: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

    • Dissolve iodoxybenzoic acid (IBX) and 4-methylmorpholin-4-oxide (NMO) in dimethyl sulfoxide (DMSO).

    • Add a solution of Benzyl 4-oxopiperidine-1-carboxylate in DMSO to the mixture.

    • Stir the reaction mixture for 72 hours at 30°C in the dark.

    • Pour the reaction mixture into a saturated solution of NaHCO3 and extract with diethyl ether.

    • Wash the combined organic layers with NaHCO3, brine, and water, then dry and concentrate to yield the product.

  • Step 2: Synthesis of this compound.

    • Dissolve phenylboronic acid and [Rh(cod)2]BF4 in a degassed mixture of KOH and dioxane.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of the product from Step 1 in dioxane.

    • Stir the reaction until completion, then work up to isolate the final product.

This is a generalized protocol based on similar syntheses.[6] Researchers should optimize conditions for specific analogs.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol: Molecular Docking using AutoDock

  • Preparation of the Receptor and Ligand:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges. Save the prepared receptor in PDBQT format.

    • Draw the 2D structure of the this compound analog and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure.

    • Define the rotatable bonds and assign partial charges to the ligand. Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the receptor. The grid parameter file specifies the dimensions and center of this box.

  • Running the Docking Simulation:

    • Create a docking parameter file (.dpf) that specifies the ligand, receptor, grid maps, and docking algorithm parameters (e.g., number of genetic algorithm runs).

    • Execute AutoDock to perform the docking simulation.

  • Analysis of Results:

    • Analyze the docking log file (.dlg) to identify the different docked conformations (poses) and their corresponding binding energies.

    • Visualize the docked poses using molecular visualization software to analyze protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Prepare the topology files for the protein and the ligand. The protein topology can be generated using pdb2gmx. Ligand topology and parameters can be generated using tools like a force field server.

    • Combine the protein and ligand coordinates into a single file.

    • Create a simulation box and solvate the system with water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT ensemble (constant Number of particles, Volume, and Temperature): Stabilize the temperature of the system.

      • NPT ensemble (constant Number of particles, Pressure, and Temperature): Stabilize the pressure and density of the system.

  • Production MD:

    • Run the production MD simulation for the desired length of time (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to study the stability of the complex (RMSD), flexibility of residues (RMSF), and specific protein-ligand interactions over time.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to assess the drug-likeness of the designed analogs.

Protocol: ADMET Prediction using an Online Tool (e.g., ADMET-AI)

  • Access the Platform:

    • Navigate to the ADMET-AI web server.

  • Input Chemical Structures:

    • Provide the structures of the this compound analogs, typically as SMILES strings.

  • Run Prediction:

    • Initiate the ADMET prediction. The platform will calculate various physicochemical and pharmacokinetic properties.

  • Analyze Results:

    • The output will provide predictions for a wide range of ADMET properties, such as blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), cytochrome P450 inhibition, and toxicity risks.

    • Use these predictions to filter and prioritize analogs with favorable ADMET profiles for further development.

Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

G cluster_scaffold This compound Scaffold scaffold scaffold

Caption: General structure of the core scaffold.

G cluster_workflow Molecular Modeling Workflow Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Protein_Prep Protein Preparation Protein_Prep->Docking MD_Sim MD Simulation Docking->MD_Sim Analysis SAR Analysis & Lead Optimization MD_Sim->Analysis ADMET->Analysis

Caption: A typical workflow for molecular modeling studies.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Target Receptor Downstream Downstream Signaling Receptor->Downstream Analog Piperidine Analog Analog->Receptor Inhibition Response Cellular Response Downstream->Response

Caption: Inhibition of a signaling pathway.

References

Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of 2-Phenylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of pharmacologically active agents. Its rigid, chiral structure provides a well-defined orientation for substituents to interact with biological targets, making it a cornerstone for the development of therapeutics targeting the central nervous system (CNS) and other systems. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this scaffold, focusing on its role in modulating monoamine transporters and opioid receptors. We will explore the causal relationships behind experimental design, provide detailed protocols for synthesis and evaluation, and present a framework for the rational design of novel 2-phenylpiperidine derivatives.

The 2-Phenylpiperidine Scaffold: A Versatile Pharmacophore

The 2-phenylpiperidine core is characterized by a phenyl group attached to the second position of a piperidine ring. This arrangement creates a chiral center, and the stereochemistry at this position is often critical for biological activity. The scaffold is famously represented by methylphenidate (Ritalin), a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) that functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. The scaffold is also a key component in a variety of other therapeutic agents, including potent opioid analgesics and ligands for serotonin and sigma receptors[3][4][5].

The versatility of the 2-phenylpiperidine scaffold stems from three primary points of modification, which allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

SAR_Points cluster_0 2-Phenylpiperidine Core Scaffold Core L1 L1 P1->L1  R¹: Phenyl Ring  Substitutions L2 L2 P2->L2  R²: Piperidine Ring  Substitutions L3 L3 P3->L3  R³: Piperidine Nitrogen  Substitutions

Figure 1: Key points for chemical modification on the 2-phenylpiperidine scaffold.

SAR for Monoamine Transporter Inhibition

The most well-characterized activity of 2-phenylpiperidines is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). Methylphenidate is the archetypal compound in this class[6][7].

Causality in Experimental Design: The primary goal in designing methylphenidate analogs is often to modulate the potency and selectivity between DAT and NET, or to alter pharmacokinetic properties to achieve different duration of action profiles. Stereochemistry is paramount; for methylphenidate, the (R,R)-threo diastereomer (d-MPH, sold as Focalin) exhibits significantly higher affinity for DAT than other isomers, demonstrating a precise three-point interaction model with the receptor[8].

Key SAR Findings:

  • Phenyl Ring (R¹): Substitutions on the phenyl ring have a profound impact on activity. Halogenation, particularly at the 3- and 4-positions (e.g., 3,4-dichloromethylphenidate), can dramatically increase potency at both DAT and NET[7]. This is likely due to favorable electronic and steric interactions within the transporter's binding pocket.

  • Piperidine Ring (R²): The ester group in methylphenidate is a critical hydrogen bond acceptor. Replacing the methyl ester with larger alkyl esters (e.g., ethylphenidate) can maintain or slightly alter potency but often introduces new metabolic pathways, such as in vivo transesterification with ethanol to form ethylphenidate[7].

  • Piperidine Nitrogen (R³): The secondary amine (N-H) is generally considered optimal for DAT/NET inhibition. N-alkylation tends to decrease potency, suggesting that the protonated secondary amine forms a crucial ionic interaction with an acidic residue (e.g., Asp79 in DAT) in the binding site[3].

Table 1: SAR Summary of Methylphenidate Analogs as DAT Inhibitors

Position of Modification Substituent Effect on DAT Affinity (Ki) Rationale / Insight Reference
Phenyl Ring (R¹) Unsubstituted Baseline (e.g., Methylphenidate) Forms hydrophobic interactions in the binding pocket. [7]
3,4-dichloro Significant Increase Enhances binding, possibly through additional hydrophobic or halogen bonding interactions. [7]
4-methyl Moderate Increase Provides favorable steric bulk and hydrophobic contact. [7]
2-naphthyl Significant Increase Extends hydrophobic interactions, suggesting a large, accommodating pocket. [8]
Piperidine Ester (R²) Methyl (MPH) High Affinity Optimal size and H-bond accepting capability. [2]
Ethyl (EPH) Similar to MPH Well-tolerated substitution; alters metabolism. [7]
Piperidine Nitrogen (R³) H (secondary amine) Optimal Forms critical ionic bond with the transporter. [3]

| | Methyl | Substantial Decrease | Steric hindrance likely disrupts the key ionic interaction. |[3] |

SAR for Opioid Receptor Activity

While the 2-phenylpiperidine scaffold is central to stimulants, the related 4-phenylpiperidine scaffold is the foundation for the highly potent µ-opioid receptor (MOR) agonist fentanyl and its derivatives[5][9]. These compounds are structurally distinct from morphine but produce similar powerful analgesic effects[10][11]. The principles learned from 4-phenylpiperidines can inform the design of 2-phenylpiperidine-based opioid ligands.

Causality in Experimental Design: Research in this area aims to separate the potent analgesic effects from severe side effects like respiratory depression and dependence. This is pursued by designing analogs that are highly selective for the MOR or that may have biased agonism, preferentially activating certain downstream signaling pathways over others.

Key SAR Findings:

  • Piperidine Nitrogen (R³): This is a critical determinant of activity. An N-phenethyl group, as seen in fentanyl, is optimal for high MOR affinity[12]. The distance and orientation of the aromatic ring relative to the nitrogen are crucial.

  • Piperidine Ring (C4 Position): In the 4-phenylpiperidine series, the C4 position accommodates an N-propanilido group, which is essential for fentanyl's high potency. This group engages in key interactions within the MOR binding pocket.

  • Phenyl Ring (C4 Position): The phenyl ring itself, attached to the piperidine core, is fundamental. It is believed to mimic the phenol ring of morphine, engaging in hydrophobic and van der Waals interactions[13]. Substitutions on this ring can modulate affinity and selectivity[14].

Table 2: SAR Summary of 4-Phenylpiperidine Opioid Agonists

Position of Modification Substituent Type Effect on MOR Agonist Potency Rationale / Insight Reference
Piperidine Nitrogen Methyl Moderate Baseline for early compounds (e.g., meperidine). [15]
Phenethyl Very High Optimal for fentanyl; provides extensive hydrophobic interactions. [12]
C4-Phenyl Ring m-Hydroxyl Increase Mimics the phenolic hydroxyl of morphine, forming a key H-bond. [10][15]
Unsubstituted High Forms essential hydrophobic interactions. [9]
C4-Anilido Group Propanilido Very High Essential for high potency in the fentanyl series. [12]

| | Acetanilido | Lower | Shorter acyl chain reduces interaction efficiency. |[5] |

Experimental Protocols

Protocol 1: General Synthesis of a 2-Phenylpiperidine Analog

This protocol outlines a reductive amination approach to synthesize a 2-phenylpiperidine derivative, a common and versatile method[16][17].

Objective: To synthesize N-benzyl-2-phenylpiperidine from 2-phenylpiperidine and benzaldehyde.

Rationale: Reductive amination is a robust method for N-alkylation of secondary amines. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for iminium ions over ketones or aldehydes, and does not require acidic conditions that could lead to side reactions.

Materials:

  • 2-Phenylpiperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-phenylpiperidine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Aldehyde Addition: Add benzaldehyde (1.1 eq) to the solution and stir at room temperature for 30 minutes. The intermediate iminium ion will form in situ.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur. Allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via silica gel column chromatography, using a gradient of ethyl acetate in hexanes to elute the product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a synthesized compound for the human dopamine transporter (hDAT).

Objective: To measure the binding affinity of a test compound by its ability to displace a known radioligand, [³H]-WIN 35,428, from hDAT expressed in cell membranes.

Rationale: This assay provides a quantitative measure of a compound's interaction with the target protein. By competing with a radiolabeled ligand of known affinity, we can calculate the test compound's inhibition constant (Ki), a key parameter in SAR studies.

Materials:

  • Cell membranes expressing hDAT (commercially available or prepared in-house)

  • [³H]-WIN 35,428 (Radioligand)

  • GBR-12909 or Cocaine (for defining non-specific binding)

  • Test compound (dissolved in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and liquid scintillation counter

  • Harvester for rapid filtration

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for:

    • Total Binding: Assay buffer + [³H]-WIN 35,428 + hDAT membranes.

    • Non-specific Binding (NSB): Assay buffer + [³H]-WIN 35,428 + high concentration of GBR-12909 (e.g., 10 µM) + hDAT membranes.

    • Test Compound: Assay buffer + [³H]-WIN 35,428 + varying concentrations of test compound + hDAT membranes.

  • Reagent Addition:

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of the appropriate ligand (buffer for Total, GBR-12909 for NSB, or test compound) to the wells.

    • Add 50 µL of [³H]-WIN 35,428 (at a final concentration near its Kd, e.g., 2-3 nM).

    • Initiate the binding reaction by adding 50 µL of the hDAT membrane suspension (e.g., 10-20 µg protein per well). The final volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (or 4°C) for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Integrated SAR Workflow

The process of elucidating SAR is an iterative cycle of design, synthesis, and testing. Each cycle provides data that informs the design of the next generation of compounds.

SAR_Workflow node1 Hypothesis Generation (Target & SAR Analysis) node2 Compound Design (In Silico Modeling) node1->node2 Design Analogs node3 Chemical Synthesis (Protocol 1) node2->node3 Synthesize node4 Purification & Characterization node3->node4 Purify node5 In Vitro Biological Assay (Protocol 2: Binding) node4->node5 Test Affinity node6 Functional Assays (e.g., Uptake Inhibition) node5->node6 Test Function node7 Data Analysis (IC₅₀, Ki Calculation) node5->node7 node6->node7 node8 SAR Elucidation (Identify Key Features) node7->node8 Interpret node8->node1 Refine Hypothesis

Figure 2: Iterative workflow for SAR studies of 2-phenylpiperidine analogs.

Conclusion

The 2-phenylpiperidine scaffold is a remarkably adaptable framework for drug design. SAR studies have revealed clear principles guiding its interaction with diverse biological targets. For monoamine transporters, activity is dictated by stereochemistry, specific substitutions on the phenyl ring, and the presence of a secondary amine. For opioid receptors, the nature of the N-substituent and modifications at the 4-position are paramount. The protocols and workflows detailed here provide a robust system for researchers to rationally design, synthesize, and evaluate novel 2-phenylpiperidine derivatives, paving the way for the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate. Our aim is to help you optimize your synthesis yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used and effective method is the rhodium-catalyzed 1,4-conjugate addition of phenylboronic acid to a dihydropyridinone precursor, specifically Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This reaction, often referred to as a Miyaura-Hayashi-type reaction, provides a direct and efficient way to introduce the phenyl group at the 2-position of the piperidine ring.

Q2: I am observing low yields in my reaction. What are the potential causes?

A2: Low yields can stem from several factors. Key areas to investigate include the quality of your reagents and catalyst, the reaction conditions, and the work-up procedure. Specific issues could be incomplete reaction, decomposition of starting materials or product, or the formation of side products. A systematic optimization of reaction parameters is often necessary.

Q3: What are the critical parameters to control for optimizing the reaction yield?

A3: Several parameters critically influence the outcome of the rhodium-catalyzed conjugate addition. These include the choice of rhodium catalyst and ligand, the presence and nature of a base, the solvent system, reaction temperature, and reaction time. The purity of the starting materials, particularly the dihydropyridinone and phenylboronic acid, is also crucial.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for good separation. A common starting point is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The rhodium catalyst may have degraded due to exposure to air or moisture.Use a fresh batch of the rhodium catalyst and ligand. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).
Poor Quality Phenylboronic Acid: Phenylboronic acid can dehydrate to form the less reactive boroxine trimer.Use freshly purchased phenylboronic acid or recrystallize it before use. The presence of water can sometimes be beneficial in these reactions by promoting the active monomeric form.[1]
Inhibitors Present: Traces of acid can inhibit the reaction.[2][3]Ensure all glassware is clean and dry. If necessary, use a non-acidic workup for the precursor synthesis.
Formation of Side Products Protodeboronation of Phenylboronic Acid: The phenylboronic acid can be converted to benzene, reducing the amount available for the desired reaction.The choice of solvent can influence this side reaction; alcoholic solvents have been shown to inhibit protodeboronation in some cases.[4]
Decomposition of Starting Material: The dihydropyridinone precursor can be unstable, especially under harsh basic conditions.A milder base or a biphasic system (e.g., dioxane/water) without a strong base might prevent decomposition.[3]
Ring-Opening of the Product: The piperidone ring in the product might be susceptible to opening under certain conditions.Optimize the work-up procedure to avoid harsh acidic or basic conditions.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have reached completion.Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Suboptimal Base: The base plays a crucial role in the catalytic cycle, facilitating the transmetalation step.[2][5]Screen different bases (e.g., KOH, K₂CO₃, Et₃N) and their concentrations to find the optimal conditions for your specific system. An aqueous base is often effective.[2]
Difficulty in Purification Co-eluting Impurities: Byproducts with similar polarity to the desired product can make separation by column chromatography challenging.Adjust the eluent system for column chromatography. Sometimes, a multi-step gradient or a different solvent system can improve separation. Recrystallization of the purified product can also be attempted.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the expected impact of key reaction parameters on the yield of this compound based on literature for similar rhodium-catalyzed 1,4-additions.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected YieldReference
Rhodium Catalyst Rh(acac)(CO)₂[Rh(cod)₂]BF₄ or [RhOH(cod)]₂Higher with [RhOH(cod)]₂[5][6]
Ligand No Ligand(S)-BINAP or other chiral diphosphinesSignificantly higher with ligand[2][7][8][9]
Base NoneAqueous KOH or K₂CO₃Significantly higher with base[2][3][5]
Solvent Anhydrous DioxaneDioxane/Water mixtureHigher in aqueous solvent[6]
Temperature Room Temperature40-100 °CHigher at elevated temperatures[1][6]

Experimental Protocols

Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Enone Precursor)

A detailed procedure for the synthesis of the enone precursor, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, can be found in the literature. One common method involves the oxidation of the corresponding piperidone.

Synthesis of this compound

The following protocol is adapted from the literature for the rhodium-catalyzed 1,4-addition of phenylboronic acid.

Materials:

  • Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

  • Phenylboronic acid

  • [Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Dioxane (degassed)

  • Potassium hydroxide (KOH) solution (e.g., 1.5 M, degassed)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve phenylboronic acid (1.3 equivalents) and [Rh(cod)₂]BF₄ (0.02 equivalents) in a mixture of degassed dioxane and a 1.5 M aqueous solution of KOH.

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Add a solution of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (1.0 equivalent) in degassed dioxane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Starting Materials (Enone, Phenylboronic Acid) reaction Rhodium-Catalyzed 1,4-Addition start->reaction [Rh(cod)₂]BF₄, Base, Dioxane workup Aqueous Work-up reaction->workup Quench purification Column Chromatography workup->purification Crude Product product Final Product purification->product Pure Product

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed catalyst Catalyst Inactivity start->catalyst reagents Poor Reagent Quality start->reagents conditions Suboptimal Conditions start->conditions side_reactions Side Reactions start->side_reactions fresh_catalyst Use Fresh Catalyst/ Inert Atmosphere catalyst->fresh_catalyst purify_reagents Purify/Verify Reagents reagents->purify_reagents optimize_conditions Optimize Base, Solvent, Temperature, Time conditions->optimize_conditions analyze_byproducts Identify Byproducts/ Adjust Conditions side_reactions->analyze_byproducts

References

Technical Support Center: Purification of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective method for purifying this compound and related piperidone derivatives is flash column chromatography. Recrystallization may also be a viable option, depending on the nature of the impurities and the crystalline properties of the compound.

Q2: What are the typical physical properties of this compound?

A2: this compound is expected to be a solid at room temperature. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Q3: What are potential impurities I should be aware of during the synthesis and purification of this compound?

A3: Potential impurities could include starting materials, by-products from side reactions, and diastereomers if chiral centers are present and the synthesis is not stereospecific. The basic nature of the piperidine ring can also lead to interactions with acidic media or silica gel during chromatography.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the desired product from impurities.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high or too low, resulting in co-elution of the product and impurities.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) prior to running the column. A good starting point for piperidone derivatives is a mixture of a non-polar solvent like hexanes or cyclohexane and a polar solvent such as ethyl acetate.[1] A gradient elution, gradually increasing the polarity, can often improve separation. For closely eluting non-polar impurities, a shallow gradient (e.g., 0-10% ethyl acetate in hexanes) might be effective. For more polar impurities, a steeper gradient may be necessary.

  • Possible Cause 2: Column Overloading. Exceeding the separation capacity of the column will lead to broad peaks and poor resolution.

    • Solution: As a general rule, the amount of crude material loaded should be approximately 1-5% of the mass of the stationary phase. For difficult separations, a lower loading percentage is recommended.

  • Possible Cause 3: Strong Interaction with Silica Gel. The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or a few drops of ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Issue: The product is not eluting from the column.

  • Possible Cause: Solvent Polarity is Too Low. The chosen eluent may not be polar enough to displace the compound from the stationary phase.

    • Solution: Gradually increase the polarity of the solvent system. If you started with a hexanes/ethyl acetate mixture, you could try increasing the percentage of ethyl acetate or switching to a more polar solvent system like dichloromethane/methanol.

Recrystallization

Issue: The compound does not crystallize from the chosen solvent.

  • Possible Cause 1: The compound is too soluble in the chosen solvent.

    • Solution: Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. You may need to screen several solvents or solvent mixtures. Good single solvents to try for initial screening include ethanol, isopropanol, ethyl acetate, and toluene. If single solvents are unsuccessful, try a binary solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).

  • Possible Cause 2: The presence of impurities is inhibiting crystallization.

    • Solution: Attempt to remove some of the impurities by another method, such as a preliminary filtration through a plug of silica gel, before attempting recrystallization.

  • Possible Cause 3: Supersaturation has not been achieved.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound. Slow cooling of the solution can also promote the formation of larger, purer crystals.

Issue: The recrystallized product is an oil.

  • Possible Cause: The melting point of the compound is low, or impurities are depressing the melting point.

    • Solution: Ensure that all residual solvent has been removed under high vacuum. If the product remains an oil, it may require further purification by column chromatography. It is also possible that the compound itself is a low-melting solid or an oil at room temperature.

Experimental Protocols

Column Chromatography Protocol (General Starting Point)

  • Preparation of the Column:

    • Select an appropriately sized glass column and pack it with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble compounds, create a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 95:5 hexanes/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes/ethyl acetate) based on TLC analysis of the fractions.

    • If peak tailing is observed, consider adding 0.1% triethylamine to the eluent.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Example TLC Data for Solvent System Optimization

Solvent System (Hexanes:Ethyl Acetate)Rf of ProductRf of Impurity 1Rf of Impurity 2Observations
90:100.200.250.50Poor separation between product and Impurity 1.
85:150.350.420.65Better separation, suitable for column chromatography.
80:200.500.580.78Product moves too quickly, less resolution.

Table 2: Example Column Chromatography Purification Results

Purification MethodCrude Mass (g)Purified Mass (g)Yield (%)Purity (by HPLC)
Flash Chromatography5.04.284>98%
Recrystallization2.01.575>99%

Visualizations

Purification_Workflow Crude_Product Crude Benzyl 4-oxo-2-phenyl- piperidine-1-carboxylate TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Impurities Visible Purity_Check Purity Check (TLC, HPLC, NMR) TLC_Analysis->Purity_Check Single Spot Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Purity_Check->Column_Chromatography Impurities Remain Purity_Check->Recrystallization Minor Impurities Pure_Product Pure Product Purity_Check->Pure_Product >98% Pure

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography Cause1 Inappropriate Solvent System? Start->Cause1 Solution1 Optimize eluent with TLC. Try gradient elution. Cause1->Solution1 Yes Cause2 Column Overloading? Cause1->Cause2 No Solution2 Reduce sample load (1-5% of silica mass). Cause2->Solution2 Yes Cause3 Peak Tailing? Cause2->Cause3 No Solution3 Add triethylamine (0.1-1%) or ammonia/methanol to eluent. Cause3->Solution3 Yes

References

Technical Support Center: Overcoming Side Reactions in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, during the synthesis of piperidines.

Troubleshooting Guides by Synthetic Method

This section provides specific troubleshooting advice for common issues encountered during the primary synthetic routes to piperidines.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a widely used method for accessing the piperidine core. However, the aromaticity of the pyridine ring and potential side reactions can present challenges.

Problem/Symptom Potential Cause Suggested Solution
Incomplete Reaction: Presence of partially hydrogenated intermediates (e.g., dihydropyridines, tetrahydropyridines).1. Insufficient Catalyst Activity: The catalyst may be poisoned by impurities in the starting material or solvent. 2. Suboptimal Reaction Conditions: Hydrogen pressure or temperature may be too low to overcome the aromaticity of the pyridine ring.1. Catalyst Selection and Handling: Use a fresh batch of a more active catalyst such as Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂), which are often more effective than Palladium on carbon (Pd/C) for pyridine hydrogenation. Ensure the pyridine starting material and solvents are of high purity.[1] 2. Optimize Conditions: Gradually increase the hydrogen pressure and/or reaction temperature. Monitor the reaction closely to avoid the formation of other side products.
Over-reduction (Hydrogenolysis): Formation of ring-opened byproducts, such as pentylamines.Harsh Reaction Conditions: High temperatures and pressures, especially with catalysts like Raney Nickel, can lead to cleavage of the C-N bond in the piperidine ring.Milder Conditions and Catalyst Choice: Lower the reaction temperature and pressure.[2] Rhodium-based catalysts are generally more selective for ring hydrogenation without causing significant C-N bond cleavage.[2] Transfer hydrogenation using a hydrogen donor like formic acid can also be a milder alternative.[2]
Hydrodehalogenation: Loss of halogen substituents on the pyridine ring.Catalyst-Promoted Side Reaction: Palladium on carbon (Pd/C) is particularly known to promote the removal of halogen atoms.Select a Different Catalyst: Use a catalyst less prone to causing hydrodehalogenation, such as Platinum(IV) oxide (PtO₂), under carefully controlled conditions.[2]
N-Alkylation: Formation of N-alkylated piperidines when using alcohol solvents.Nucleophilic Attack by Piperidine: The newly formed piperidine can act as a nucleophile and react with the alcohol solvent, especially at elevated temperatures.Solvent Choice and Temperature Control: Perform the hydrogenation at a lower temperature if possible.[1] Use a non-alkylating solvent such as ethyl acetate or an ethereal solvent.[1]
Intramolecular Cyclization of Amino-Alcohols

The cyclization of amino-alcohols is a direct route to piperidines, but can be susceptible to competing side reactions.

Problem/Symptom Potential Cause Suggested Solution
Formation of Linear Alkene Byproduct: Observation of an unsaturated, non-cyclic product.Competitive Elimination Reaction: A competitive process between the desired intramolecular nucleophilic attack and a 1,5-H-transfer can lead to the formation of a linear alkene.[3][4][5]Optimize Reaction Conditions: Lowering the reaction temperature may favor the desired cyclization over the elimination pathway. The choice of catalyst can also influence the reaction outcome; consider screening different catalysts to find one that promotes the desired cyclization.
Low Yield of Cyclized Product: Incomplete conversion of the starting amino-alcohol.1. Poor Leaving Group: The hydroxyl group is a poor leaving group, hindering the intramolecular nucleophilic attack by the amine. 2. Unfavorable Ring Conformation: The conformation of the amino-alcohol may not be suitable for cyclization.1. Activate the Hydroxyl Group: Convert the hydroxyl group into a better leaving group, for example, by tosylation or by using reagents like thionyl chloride (SOCl₂).[6] 2. Use of a Template or Catalyst: Certain catalysts can help to pre-organize the substrate into a conformation that is more favorable for cyclization.
Mannich Reaction

The Mannich reaction provides a powerful method for constructing the piperidine ring through a three-component condensation. However, controlling the reactivity of the components is key to avoiding side products.

Problem/Symptom Potential Cause Suggested Solution
Formation of Bis-Mannich or Polymeric Products: The initial Mannich product reacts further with the starting materials.High Reactivity of the Mannich Base: The product of the initial reaction can act as a nucleophile and participate in subsequent Mannich reactions, especially if a primary amine is used.Control Stoichiometry and Reaction Conditions: Use a precise 1:2:1 molar ratio of the primary amine, aldehyde, and ketone, respectively.[7] Using a secondary amine will prevent further reaction at the nitrogen. Slow addition of the aldehyde can also help to minimize the formation of byproducts.
Poor Diastereoselectivity: Formation of a mixture of stereoisomers.Stepwise Reaction Pathway: The reaction may be proceeding through a stepwise Mannich-Michael pathway rather than a concerted cycloaddition, which can lead to lower stereoselectivity.[2]Optimize Catalyst and Reaction Conditions: The choice of catalyst can significantly influence the stereochemical outcome.[2] Experiment with different catalysts and reaction temperatures to favor the desired diastereomer. Using cyclic dienes in aza-Diels-Alder reactions, a related transformation, often leads to higher diastereoselectivities.[2]
Low Yields and Difficult Isolation: The reaction may not go to completion, or the product may be difficult to purify from the reaction mixture.Inappropriate Solvent and Reaction Conditions: The choice of solvent can greatly impact the reaction rate and the ease of product isolation.Use of Acetic Acid as a Solvent: Using glacial acetic acid as a solvent has been shown to improve reaction rates and facilitate the isolation of pure products, leading to more satisfactory yields.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of piperidines?

A1: The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts. This is especially common when using highly reactive alkylating agents or an excess of the alkylating agent.[4] Another potential issue is a slow or incomplete reaction, which can be caused by steric hindrance, a poor leaving group on the alkylating agent, or a suboptimal choice of solvent.

Q2: How can I minimize the formation of quaternary ammonium salts during N-alkylation?

A2: To favor mono-alkylation and avoid the formation of quaternary salts, you can employ several strategies:

  • Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the electrophile and reduces the chance of a second alkylation.[4]

  • Use of a Base: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction, which can otherwise protonate the starting piperidine and slow down the reaction.

  • Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination of an aldehyde or ketone with piperidine is an effective method that avoids the formation of quaternary ammonium salts.[8]

Q3: When should I use a protecting group for the piperidine nitrogen?

A3: It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group) when you are using reagents that can react with the basic piperidine nitrogen.[2] For example, when performing reactions on a substituent of the piperidine ring, protecting the nitrogen prevents it from interfering with the desired transformation. The protecting group can be removed in a subsequent step to yield the free amine.[2]

Q4: I am having difficulty separating piperidine from pyridine by distillation. Why is this and how can I solve it?

A4: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their complete separation by simple fractional distillation challenging.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C.[2] To overcome this, you can use azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO₂ to form a solid piperidine carbonate, while pyridine does not. The solid can then be separated by filtration.[2]

Data Presentation

The following tables summarize quantitative data for different piperidine synthesis strategies, highlighting the impact of reaction conditions on yield and selectivity.

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystSubstrateTemperature (°C)Pressure (atm H₂)SolventYield (%)Key ObservationsReference
10% Rh/CPyridine805WaterHighMild conditions, effective for various aromatic compounds.[9]
PtO₂ (Adams' catalyst)Substituted PyridineRoom Temp-Glacial Acetic Acid-Effective for complete reduction, can be used to avoid dehalogenation.[2]
Pd/C3-Picoline N-oxideRoom Temp-MethanolHighMild reduction using ammonium formate as a hydrogen source.[6]
Raney NickelPyridine170-200High--Industrial method, can lead to over-reduction.[10]

Table 2: Strategies to Control N-Alkylation of Piperidine

Alkylating AgentBaseSolventTemperature (°C)Key StrategyOutcomeReference
Alkyl Bromide/IodideNoneAcetonitrileRoom TempSlow addition of alkyl halideFavors mono-alkylation, forms ammonium salt[4]
Alkyl HalideK₂CO₃DMFRoom TempUse of a stoichiometric baseDrives reaction to completion, risk of di-alkylation[4]
Alkyl HalideDIPEAAcetonitrileRoom TempUse of a non-nucleophilic baseEfficient mono-alkylation[11]
Aldehyde/Ketone---Reductive AminationAvoids quaternary salt formation[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂

This protocol describes a general procedure for the complete reduction of a substituted pyridine to a piperidine.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid

  • High-pressure reactor (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Add PtO₂ (1-5 mol%) to the solution.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.

  • Monitor the reaction progress using techniques such as GC-MS or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude piperidine product. Further purification can be performed by distillation or chromatography if necessary.[2]

Protocol 2: Controlled Mono-N-Alkylation of Piperidine

This protocol is designed to minimize the formation of the quaternary ammonium salt byproduct.

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

  • Add N,N-diisopropylethylamine (1.5 equivalents) to the solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Slowly add the alkyl halide to the reaction mixture over several hours.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent by rotary evaporation.

  • To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.

  • Separate the ethereal layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.[11]

Protocol 3: Piperidone Synthesis via Mannich Reaction

This protocol describes a general procedure for the synthesis of 4-piperidones.

Materials:

  • Primary amine (or ammonium acetate) (0.2 mole)

  • Aldehyde (0.4 mole)

  • Ketone (0.2 mole)

  • Glacial acetic acid

Procedure:

  • Dissolve the amine or ammonium acetate (0.2 mole) in glacial acetic acid (20 cc).

  • Add the aldehyde (0.4 mole) and the ketone (0.2 mole) to this solution.

  • The reaction can be stirred at room temperature or heated depending on the reactivity of the substrates. Reaction times can vary from overnight to several days.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can often be isolated by precipitation upon cooling or by extraction after neutralization of the acetic acid.

  • Further purification can be achieved by recrystallization.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_exec Reaction Execution cluster_workup Workup and Isolation A Combine Pyridine Substrate, Solvent, and Catalyst in Reactor B Purge Reactor with H₂ A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Cool and Vent Reactor E->F G Filter to Remove Catalyst F->G H Remove Solvent G->H I Purify Product (Distillation/Chromatography) H->I

Caption: Experimental workflow for catalytic hydrogenation of pyridine.

troubleshooting_logic start Low Yield or Incomplete Reaction in Pyridine Hydrogenation q1 Are partially hydrogenated intermediates observed? start->q1 s1 Increase H₂ pressure/temperature Or Use a more active catalyst (Rh/C, PtO₂) q1->s1 Yes q2 Is over-reduction (ring-opening) occurring? q1->q2 No end Improved Yield and Purity s1->end s2 Lower reaction temperature/pressure Or Use a more selective catalyst (Rh-based) q2->s2 Yes q3 Is hydrodehalogenation of a substituted pyridine observed? q2->q3 No s2->end s3 Switch from Pd/C to PtO₂ q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting decision tree for pyridine hydrogenation.

References

Technical Support Center: Stereoselective Synthesis of 2-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of 2-phenylpiperidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low stereoselectivity (enantiomeric or diastereomeric excess) in my reaction?

Answer: Low stereoselectivity is a common issue that can stem from various factors related to the catalyst, substrate, or reaction conditions.

  • Potential Cause 1: Inactive or Inefficient Catalyst. The chiral catalyst or auxiliary may not be performing optimally.

    • Troubleshooting:

      • Catalyst/Ligand Screening: For catalytic reactions, such as asymmetric hydrogenation, screen a variety of chiral ligands. For instance, in iridium-catalyzed hydrogenations, ligands like SegPhos and MeO-BoQPhos have shown high efficiency.[1][2]

      • Chiral Auxiliary Choice: When using chiral auxiliaries, their structure is critical for inducing stereoselectivity. Phenylglycinol-derived lactams or Evans' oxazolidinones are common choices.[3][4] The steric and electronic properties of the auxiliary must be compatible with the substrate and reaction conditions.

      • Catalyst Loading: Ensure the correct catalyst loading is used. Low loading might lead to a significant uncatalyzed background reaction, reducing overall stereoselectivity.

  • Potential Cause 2: Suboptimal Reaction Conditions. Temperature, solvent, and pressure can significantly influence the stereochemical outcome.

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the desired stereoisomer.

      • Solvent Effects: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and activity. A solvent screening is recommended. For example, in certain Ir-catalyzed hydrogenations, THF has been identified as an optimal solvent.[2]

      • Pressure: For hydrogenation reactions, hydrogen pressure can be a critical parameter to optimize.

  • Potential Cause 3: Racemization. The desired product might be forming with high stereoselectivity but then racemizing under the reaction or workup conditions.

    • Troubleshooting:

      • Solvent Choice: Certain solvents can prevent product racemization. For instance, in some organocatalytic syntheses, benzonitrile or acetonitrile have been effective.[5]

      • Workup Conditions: Ensure that the workup procedure is non-acidic and non-basic if the product is susceptible to racemization. Analyze the stereochemical purity at different stages of the reaction and purification process.

Question 2: My reaction yield is consistently low. What are the possible reasons and solutions?

Answer: Low yields can be attributed to catalyst deactivation, substrate decomposition, or incomplete conversion.

  • Potential Cause 1: Catalyst Deactivation. The catalyst may be poisoned by impurities or decompose under the reaction conditions.

    • Troubleshooting:

      • Purification of Reagents: Ensure all starting materials and solvents are pure and dry. Impurities can act as catalyst poisons.

      • Inert Atmosphere: Many stereoselective catalysts, particularly organometallic complexes, are sensitive to air and moisture. Conduct reactions under an inert atmosphere (e.g., argon or nitrogen).

  • Potential Cause 2: Substrate or Product Decomposition. The starting materials or the desired product may not be stable under the reaction conditions.

    • Troubleshooting:

      • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times or high temperatures can lead to decomposition.

      • Protecting Groups: Consider using protecting groups for sensitive functionalities on your substrate that might interfere with the reaction.

  • Potential Cause 3: Incomplete Conversion. The reaction may not be going to completion.

    • Troubleshooting:

      • Reagent Stoichiometry: Verify the stoichiometry of all reagents.

      • Reaction Time: Increase the reaction time if monitoring indicates incomplete conversion.

      • Catalyst Loading: An insufficient amount of catalyst can lead to a stalled reaction. Consider increasing the catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving stereoselective synthesis of 2-phenylpiperidine derivatives?

A1: The primary strategies include:

  • Asymmetric Catalysis: This involves the use of a chiral catalyst to convert a prochiral substrate into a chiral product. A prominent example is the asymmetric hydrogenation of substituted pyridinium salts using chiral iridium or rhodium catalysts.[1][2][6] Organocatalysis, using small chiral organic molecules, is also a powerful approach.[5][7]

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.[3][8] Phenylglycinol-derived lactams are effective for this purpose.[4][9]

  • Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids (e.g., L-pipecolic acid), to synthesize the target molecule.[10]

  • Kinetic Resolution: In this method, a chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched starting material or the chiral product.[11]

Q2: How do I choose between a chiral catalyst and a chiral auxiliary approach?

A2: The choice depends on several factors:

  • Atom Economy: Catalytic methods are generally more atom-economical as the chiral source is used in substoichiometric amounts. Chiral auxiliary methods require stoichiometric amounts of the auxiliary, which must be attached and later removed, adding steps to the synthesis.[3][8]

  • Scalability: Catalytic methods are often more amenable to large-scale synthesis.

  • Substrate Scope: Some catalytic systems may have a limited substrate scope, whereas the chiral auxiliary approach can sometimes be more versatile for a wider range of substrates.

  • Development Time: Developing a new catalytic system can be time-consuming. Using a well-established chiral auxiliary might be faster for achieving a specific target.

Q3: What are some common chiral ligands and catalysts used for the asymmetric hydrogenation of pyridine derivatives to form 2-phenylpiperidines?

A3: Iridium-based catalysts are frequently used for this transformation. Key components include:

  • Iridium Precursors: [Ir(COD)Cl]2 is a common precursor.[2]

  • Chiral Ligands:

    • P,N Ligands: Ligands like MeO-BoQPhos have shown high enantioselectivity for the hydrogenation of 2-alkylpyridinium salts.[2]

    • Bisphosphine Ligands: SegPhos, in combination with an iridium catalyst, has been effective for the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts, yielding products with two contiguous stereocenters with high enantioselectivity and diastereoselectivity.[1]

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in Ir-Catalyzed Asymmetric Hydrogenation of a 2-Benzyl-N-benzylpyridinium Salt

EntrySolventConversion (%)Enantiomeric Ratio (er)
1THF/MeOH (9:1)10086:14
2THF/MeOH (3:1)10082:18
3THF10090:10
4DCM9375:24
5Toluene9282:18

Data adapted from an Ir-catalyzed enantioselective hydrogenation study.[2] Reaction conditions involved an Ir-MeO-BoQPhos catalyst system.

Table 2: Substrate Scope for Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts

Substrate (2-substituent)ProductEnantiomeric Ratio (er)
2-Bromo-4-cyanobenzyl2-(2-Bromo-4-cyanobenzyl)piperidine93:7
Diphenylmethyl2-(Diphenylmethyl)piperidine84:16
Phenethyl2-Phenethylpiperidine88:12
Methyl2-Methylpiperidine82:18
Isopropyl2-Isopropylpiperidine91:9
Cyclopropyl2-Cyclopropylpiperidine92:8

Data from an Ir-catalyzed enantioselective hydrogenation using the MeO-BoQPhos ligand.[2]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkyl-N-benzylpyridinium Salts

This protocol is based on the methodology described for the enantioselective hydrogenation using an Ir-MeO-BoQPhos catalyst system.[2]

  • Catalyst Preparation: In a glovebox, a solution of the iridium precursor (e.g., [Ir(COD)Cl]2, 1 mol%) and the chiral ligand (e.g., MeO-BoQPhos, 2.2 mol%) in a degassed solvent (e.g., THF) is stirred for 30 minutes.

  • Reaction Setup: The 2-alkyl-N-benzylpyridinium salt (1.0 equiv) and an additive (e.g., I2, 5 mol%) are charged into a high-pressure reactor.

  • Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 450-600 psi H2).

  • Reaction Execution: The reaction mixture is stirred at a specific temperature (e.g., 20-30 °C) for the required time (e.g., 5-24 hours).

  • Workup and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the enantioenriched 2-alkylpiperidine derivative.

  • Analysis: The enantiomeric ratio is determined by chiral HPLC analysis.

Protocol 2: Synthesis of N-Boc-2-arylpiperidines via Kinetic Resolution

This protocol is based on the kinetic resolution of N-Boc-2-arylpiperidines by asymmetric deprotonation using a chiral base.[11]

  • Preparation of Racemic Substrate: Racemic N-Boc-2-arylpiperidines can be prepared by the addition of an aryllithium to 5-bromovaleronitrile, followed by reduction of the cyclic imine with sodium borohydride and subsequent protection with Boc-anhydride.[11]

  • Kinetic Resolution:

    • To a solution of the chiral ligand (e.g., (-)-sparteine or a (+)-sparteine surrogate, 0.55 equiv) in a suitable solvent (e.g., toluene) at -78 °C, n-butyllithium (0.5 equiv) is added dropwise.

    • A solution of the racemic N-Boc-2-arylpiperidine (1.0 equiv) in the same solvent is then added.

    • The reaction is stirred at -78 °C for a specified time (e.g., 1 hour).

  • Quenching and Workup: The reaction is quenched with a suitable electrophile or a proton source. The mixture is allowed to warm to room temperature, and the layers are separated. The organic layer is washed, dried, and concentrated.

  • Purification and Analysis: The enantioenriched starting material and the product are separated by column chromatography. The enantiomeric ratio of the recovered starting material is determined by chiral HPLC.

Mandatory Visualization

Troubleshooting_Stereoselectivity cluster_causes Identify Potential Cause cluster_solutions1 Solutions for Catalyst/Auxiliary cluster_solutions2 Solutions for Reaction Conditions cluster_solutions3 Solutions for Racemization start Low Stereoselectivity Observed cause1 Catalyst/Auxiliary Issue? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Product Racemization? start->cause3 sol1a Screen Chiral Ligands/ Auxiliaries cause1->sol1a sol2a Lower Reaction Temperature cause2->sol2a sol3a Use Non-racemizing Solvents cause3->sol3a sol1b Verify Catalyst Purity and Activity sol1c Optimize Catalyst Loading sol2b Screen Solvents sol2c Optimize Pressure (for hydrogenation) sol3b Modify Workup Conditions sol3c Analyze Stereopurity at Each Step

Caption: Troubleshooting workflow for low stereoselectivity.

Chiral_Auxiliary_Workflow sub1 Prochiral Substrate (e.g., Carboxylic Acid) step1 Step 1: Auxiliary Attachment (e.g., Amide Formation) sub1->step1 aux Chiral Auxiliary (e.g., (R)-Phenylglycinol) aux->step1 intermediate Chiral Substrate-Auxiliary Adduct step1->intermediate step2 Step 2: Diastereoselective Reaction (e.g., Alkylation, Reduction) intermediate->step2 product_aux Diastereomerically Enriched Product-Auxiliary Adduct step2->product_aux step3 Step 3: Auxiliary Cleavage (e.g., Hydrolysis, Reduction) product_aux->step3 product Enantiomerically Enriched Product step3->product recovered_aux Recovered Chiral Auxiliary step3->recovered_aux

Caption: General workflow using a chiral auxiliary.

References

Technical Support Center: Chiral Separation of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chiral separation of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate enantiomers. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure successful and efficient enantioseparation.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable chiral stationary phases (CSPs) for the separation of this compound enantiomers?

A1: Polysaccharide-based CSPs are highly recommended as a starting point for the separation of piperidine derivatives. Columns such as Daicel CHIRALPAK® IA, CHIRALPAK® IB, and Phenomenex Lux® Cellulose-1 have shown success in resolving structurally similar compounds.[1] These CSPs, derived from amylose and cellulose, provide a robust platform for enantioseparation through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[2] It is often beneficial to screen a selection of these CSPs to determine the optimal one for your specific needs.

Q2: What are typical mobile phase compositions for this type of chiral separation?

A2: For normal-phase HPLC, a common mobile phase consists of a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (such as ethanol or isopropanol). For basic compounds like piperidine derivatives, the addition of a small amount of a basic additive, such as diethylamine (DEA), can significantly improve peak shape and resolution.

Q3: How critical is the mobile phase composition to the separation?

A3: The composition of the mobile phase is a critical factor that can dramatically affect the selectivity of a chiral separation. The choice and concentration of the alcohol modifier and any additives can not only influence the retention times of the enantiomers but also potentially alter their elution order.

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is a crucial parameter in chiral method development. Adjusting the column temperature can lead to significant changes in selectivity and resolution. It is an important factor to consider for optimizing the separation of enantiomers.

Q5: Is derivatization necessary for the chiral separation of this compound?

A5: Derivatization is not typically required for the direct chiral separation of this compound on a suitable CSP, as the molecule possesses functional groups that can interact with the chiral stationary phase. However, if detection sensitivity is an issue, derivatization with a UV-active tag could be considered.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of this compound enantiomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different polysaccharide-based CSPs (e.g., CHIRALPAK® IA, Lux® Cellulose-1).- Systematically vary the alcohol modifier (ethanol, isopropanol) and its concentration.- Introduce a basic additive like diethylamine (DEA) to the mobile phase.
Peak Tailing or Broadening - Secondary interactions with residual silanols on the silica support.- Sample overload.- Add a basic modifier such as DEA (0.1%) to the mobile phase to mask silanol activity.- Reduce the sample concentration or injection volume.
High Backpressure - Blockage of the column inlet frit.- Precipitation of the sample in the mobile phase.- Reverse flush the column at a low flow rate.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Use of a guard column is highly recommended.
Inconsistent Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuation in column temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before each run.- Prepare fresh mobile phase daily and use a temperature-controlled column compartment.
Loss of Column Performance - Contamination of the stationary phase.- Use of incompatible solvents.- Flush the column with a strong, compatible solvent (e.g., 100% ethanol for polysaccharide-based columns).- Always verify solvent compatibility with the specific CSP being used. For example, avoid solvents like THF, acetone, and dichloromethane with coated polysaccharide columns.

Experimental Protocol: Representative HPLC Method

This section provides a detailed methodology for the chiral separation of this compound enantiomers. This protocol is a representative method based on successful separations of structurally related compounds and should be optimized for your specific instrumentation and requirements.

Chromatographic Conditions
Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Daicel CHIRALPAK® IA (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of racemate in 1 mL of mobile phase.
Quantitative Data Summary (Hypothetical)

The following table presents expected performance data for the chiral separation based on the protocol above. Actual results may vary.

Enantiomer Retention Time (min) Resolution (Rs) Tailing Factor (Tf)
Enantiomer 18.5\multirow{2}{*}{> 2.0}1.1
Enantiomer 210.21.2

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Benzyl 4-oxo-2- phenylpiperidine-1-carboxylate Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject 10 µL Separate Chiral Separation (CHIRALPAK® IA) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers Chromatogram->Quantify

Caption: Workflow for the chiral HPLC separation and analysis.

Troubleshooting Logic

Start Poor or No Resolution CheckCSP Is the CSP appropriate? Start->CheckCSP CheckMP Is the mobile phase optimal? CheckCSP->CheckMP Yes ScreenCSPs Screen alternative polysaccharide CSPs CheckCSP->ScreenCSPs No CheckPeakShape Are peaks tailing? CheckMP->CheckPeakShape Yes OptimizeMP Vary alcohol modifier and concentration CheckMP->OptimizeMP No AddAdditive Add DEA to mobile phase CheckPeakShape->AddAdditive Yes Success Separation Achieved CheckPeakShape->Success No ScreenCSPs->CheckMP OptimizeMP->CheckPeakShape AddAdditive->Success

Caption: Decision tree for troubleshooting poor resolution.

References

Technical Support Center: Addressing Solubility Issues of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with piperidine-containing compounds in experimental assays. The following troubleshooting guides and FAQs provide insights into why these compounds can be problematic and offer strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why do many of my piperidine-containing compounds have poor aqueous solubility?

A1: The solubility of a piperidine-containing compound is a function of its overall physicochemical profile. While the piperidine ring's nitrogen atom can act as a hydrogen bond acceptor, the rest of the carbocyclic structure is nonpolar.[1] Solubility is often low under neutral pH conditions due to:

  • High Lipophilicity: The addition of non-polar, "greasy" substituents to the piperidine ring increases the molecule's overall lipophilicity (often measured as LogP), which generally decreases aqueous solubility.[2]

  • Compound Form: At physiological pH (around 7.4), piperidine derivatives can exist as a free base or a zwitterion (if an acidic group is also present), which can lead to strong intermolecular interactions in the solid state (high crystal lattice energy) and thus, poor solubility.[2]

Q2: My compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What can I do?

A2: This is a very common problem known as "precipitation upon dilution," which occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous solution.[2] Here are several strategies to prevent this:

  • Optimize Final DMSO Concentration: Determine the highest concentration of DMSO your assay can tolerate without causing artifacts. For many cell lines, this is between 0.1% and 1.0%.[1][3][4][5] Keeping the final DMSO concentration as high as permissibly possible can help maintain compound solubility.

  • Use Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer that contains a higher percentage of the organic co-solvent.[1]

  • Modify the Dilution Method: Try adding the aqueous buffer to your DMSO stock solution dropwise while vortexing vigorously, rather than adding the stock to the buffer.[2] This can sometimes prevent localized high concentrations that initiate precipitation.

  • Lower the Final Compound Concentration: The most straightforward solution is often to work at a lower final concentration of your compound if the assay sensitivity allows.[2]

Q3: How can I systematically improve the solubility of my basic piperidine compound for an assay?

A3: A systematic approach involves progressively testing different formulation strategies. The most common initial steps are pH adjustment and the use of co-solvents. If these fail, more advanced methods like salt formation or the use of solubilizing excipients should be considered.[1]

Below is a decision workflow for troubleshooting solubility issues.

G cluster_0 start Compound Precipitates in Aqueous Buffer ph_adjust Step 1: Adjust pH (Protonate piperidine at pH < pKa) start->ph_adjust cosolvent Step 2: Use Co-solvents (e.g., DMSO, Ethanol, PEG) ph_adjust->cosolvent Inadequate success Solubility Enhanced Proceed with Assay ph_adjust->success Successful advanced Step 3: Advanced Strategies (Salt Form, Cyclodextrins) cosolvent->advanced Inadequate cosolvent->success Successful advanced->success Successful fail Inadequate Improvement Consider Compound Modification advanced->fail Inadequate

A systematic workflow for troubleshooting solubility.

Q4: When should I consider advanced techniques like salt formation or using cyclodextrins?

A4: These techniques are appropriate when simpler methods like pH adjustment and co-solvents are insufficient for your assay needs, or if you are developing a formulation for in vivo studies.[1]

  • Salt Formation: This is a robust method for ionizable compounds like basic piperidines.[1][6][7] Converting the free base into a salt (e.g., a hydrochloride salt) can dramatically increase aqueous solubility and dissolution rate.[6][7][8]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[1][9] They can encapsulate a poorly soluble "guest" molecule, like a piperidine compound, forming an inclusion complex that has significantly improved apparent aqueous solubility.[1][10][11]

Data Presentation: Solubility Enhancement Strategies

The following tables provide quantitative examples of how different strategies can impact the solubility of piperidine-based and other poorly soluble compounds.

Table 1: Effect of pH on the Solubility of a Basic Piperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.001
Phosphate-Buffered Saline (PBS)7.4< 0.001
0.01 M Hydrochloric Acid (HCl)2.01 - 10
Data is representative for a basic piperidine compound, illustrating the significant solubility increase in acidic conditions where the piperidine nitrogen is protonated.[1]

Table 2: Maximum Tolerated DMSO Concentrations in Cell-Based Assays

Cell TypeDMSO ConcentrationObservation
Sensitive / Primary Cells< 0.1%Generally recommended to avoid off-target effects.[5]
Most Cancer Cell Lines0.1% - 0.5%Well-tolerated for exposures up to 72 hours.[5][12]
Robust Cell Lines0.5% - 1.0%May be tolerated for short-term assays, but cytotoxicity can occur.[3][5]
Not Recommended> 1.0%Significant cytotoxicity and apoptosis are commonly observed.[5]
Note: The tolerance to DMSO is cell-line specific and should always be determined experimentally.[3]

Table 3: Solubility Enhancement with Advanced Methods

MethodCompound TypeTypical Solubility Increase Factor
Salt Formation Ionizable acids/bases> 10-fold (vs. free drug in water)[13]
Cyclodextrin Complexation Lipophilic compounds2 to 8-fold (or higher)[1][14]
Factors are highly compound-dependent and serve as general estimates.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment (Qualitative)

This protocol helps quickly determine if pH adjustment can solubilize your compound.

Materials:

  • Compound of interest

  • Deionized water, 0.1 M HCl, 0.1 M NaOH

  • pH meter or pH strips

  • Small glass vials and a vortex mixer

Methodology:

  • Weigh 1-2 mg of your compound into three separate vials labeled "Acid," "Neutral," and "Base."[2]

  • To the "Neutral" vial, add 1 mL of deionized water.

  • To the "Acid" vial, add 1 mL of deionized water and adjust the pH to ~2-3 by adding 0.1 M HCl dropwise.[2]

  • To the "Base" vial, add 1 mL of deionized water and adjust the pH to ~9-10 by adding 0.1 M NaOH dropwise (this is less likely to work for basic piperidines but is included for comprehensive screening).[2]

  • Vortex all vials vigorously for 1-2 minutes.

  • Allow vials to sit at room temperature for 30 minutes and then visually inspect for undissolved solid material. A clear solution indicates good solubility under that pH condition.[2]

G cluster_0 start Weigh 1-2 mg Compound (3 Vials) neutral Add 1 mL DI Water (pH ~7) start->neutral acid Add 1 mL DI Water + 0.1 M HCl (pH 2-3) start->acid base Add 1 mL DI Water + 0.1 M NaOH (pH 9-10) start->base vortex Vortex Vigorously (2 min) neutral->vortex acid->vortex base->vortex observe Incubate (30 min) & Visually Inspect vortex->observe result Identify pH for Optimal Solubility observe->result

Workflow for pH-dependent solubility testing.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[1]

Materials:

  • Compound of interest (solid)

  • Selected buffer (e.g., PBS, pH 7.4)

  • Incubator shaker

  • Syringe filters (chemically inert, e.g., PVDF)

  • Analytical instrument (e.g., HPLC, LC-MS) for quantification

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing the selected buffer. Ensure there is enough solid to maintain a saturated solution with visible undissolved particles.[1][15]

  • Equilibration: Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1][15]

  • Separation: After incubation, allow the solution to settle. Carefully withdraw the supernatant and filter it through a syringe filter to remove all undissolved solid particles.[1][15]

  • Quantification: Analyze the clear filtrate using a validated analytical method (e.g., HPLC) to determine the precise concentration of the dissolved compound.

  • Reporting: Express the solubility in units such as mg/mL or µM at the specified temperature and pH.[1]

Visualization of Solubility Mechanisms

G cluster_0 Effect of pH on a Basic Piperidine Compound Neutral_pH Neutral pH (e.g., 7.4) Piperidine is uncharged (Free Base) R-Pip Low_Sol Low Aqueous Solubility (Lipophilic form dominates) Neutral_pH->Low_Sol Acidic_pH Acidic pH (e.g., 2.0) Piperidine is protonated (Cation) R-Pip-H+ High_Sol High Aqueous Solubility (Charged form is more polar) Acidic_pH->High_Sol

References

Improving the stability of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in purity over time. What are the potential causes?

A1: A decrease in purity of this compound in solution can be attributed to several factors. The primary degradation pathways for this molecule are likely hydrolysis of the benzyl carbamate group and oxidation of the piperidine ring.[1] The stability of organic carbamates can be influenced by pH, temperature, and the solvent used.[2][3] Additionally, exposure to light or atmospheric oxygen could initiate photodegradation or oxidation.[1]

Q2: Which functional groups in this compound are most susceptible to degradation?

A2: The two main functional groups prone to degradation are the N-benzyl carbamate and the piperidine ring. Carbamates, while generally more stable than esters, can undergo hydrolysis, especially under acidic or basic conditions, to release benzyl alcohol, carbon dioxide, and the piperidine derivative.[4] The tertiary amine within the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[1]

Q3: What are the recommended storage conditions for solutions of this compound to minimize degradation?

A3: To minimize degradation, solutions of this compound should be stored at low temperatures, such as 2-8°C or frozen if the solvent system permits. It is also advisable to protect the solution from light by using amber vials or storing it in the dark. To prevent oxidation, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to minimize hydrolysis.

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] A properly developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active compound over time. It is crucial to perform forced degradation studies to identify potential degradation products and ensure the analytical method can resolve them from the parent peak.[1]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Unexpected peaks appear in my chromatogram over time. Chemical degradation of the compound.1. Analyze Degradation Products: Use LC-MS to identify the mass of the new peaks and infer their structures. Common degradants could be the hydrolyzed piperidine, benzyl alcohol, or oxidized derivatives. 2. Perform Forced Degradation: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to confirm the identity of the degradation products seen in your stability samples.[1]
The concentration of my stock solution is decreasing. Degradation or precipitation.1. Verify Solubility: Ensure the compound is fully dissolved and that the concentration is not above its solubility limit in the chosen solvent, which can lead to precipitation over time.[6][7] 2. Control Storage Conditions: Store the solution at a lower temperature and protect it from light. Use aprotic, anhydrous solvents to prepare stock solutions whenever possible.
I'm observing poor reproducibility in my bioassay results. Compound instability in the assay buffer.1. Assess Buffer Stability: Determine the stability of the compound directly in the assay buffer at the working concentration and temperature. The pH and composition of the buffer can significantly impact carbamate stability.[8] 2. Prepare Fresh Dilutions: If the compound is unstable in the assay buffer, prepare fresh dilutions from a stable stock solution immediately before each experiment.

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound. Method optimization will be required.

  • Instrumentation: HPLC system with a UV detector.[9]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength appropriate for the phenyl and benzyl chromophores (e.g., 254 nm).

  • Sample Preparation: Dilute the sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Validation: The method should be validated to demonstrate it is stability-indicating by performing forced degradation studies.

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding a compound's stability profile.[1]

  • Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH and incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.[1]

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.[1]

  • Analysis: At designated time points, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration for HPLC analysis.

  • Evaluation: Analyze the stressed samples against an unstressed control to determine the percentage of degradation and identify the major degradation products.

Quantitative Data Summary

The following tables present hypothetical data from a stability study of this compound under various conditions.

Table 1: Stability in Different Solvents at 25°C

Solvent% Remaining after 7 daysMajor Degradant Peak Area (%)
Acetonitrile99.2< 0.5
Methanol95.83.5 (Hydrolysis Product)
Water (pH 7)88.510.2 (Hydrolysis Product)
DMSO98.9< 0.5

Table 2: Stability in Aqueous Solution at Different pH values at 40°C

pH% Remaining after 48 hoursMajor Degradant Peak Area (%)
3.0 (HCl)85.113.7 (Hydrolysis Product)
7.0 (Phosphate Buffer)92.46.8 (Hydrolysis Product)
9.0 (Borate Buffer)79.319.5 (Hydrolysis Product)

Table 3: Forced Degradation Results

Stress Condition% Remaining after 24 hoursMajor Degradant Peak Area (%)
1 M HCl, 60°C65.232.8 (Hydrolysis Product)
1 M NaOH, 60°C48.949.1 (Hydrolysis Product)
3% H₂O₂, RT89.79.5 (Oxidative Product)
80°C94.35.1 (Thermal Product)
UV Light (254 nm)96.82.9 (Photolytic Product)

Visualizations

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation Prep Prepare Solutions in Various Solvents/Buffers Acid Acidic (e.g., HCl) Prep->Acid Expose to Stress Base Basic (e.g., NaOH) Prep->Base Expose to Stress Oxidation Oxidative (e.g., H2O2) Prep->Oxidation Expose to Stress Thermal Thermal (e.g., 80°C) Prep->Thermal Expose to Stress Photo Photolytic (e.g., UV Light) Prep->Photo Expose to Stress HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Degradant ID HPLC->LCMS If new peaks Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradation Pathways LCMS->Identify Quantify->Identify

Caption: Workflow for assessing the stability of a compound.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Piperidine 4-oxo-2-phenylpiperidine Parent->Piperidine + H2O N_Oxide N-Oxide Derivative Parent->N_Oxide + [O] CO2 CO2 BenzylOH Benzyl Alcohol

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Troubleshooting N-debenzylation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the N-debenzylation of piperidines. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a slow or stalled N-debenzylation reaction of a piperidine derivative?

A1: The most frequent cause of a sluggish or incomplete N-debenzylation is catalyst poisoning.[1][2] The nitrogen atom of the piperidine ring can coordinate to the palladium catalyst surface, thereby inhibiting its activity.[1] The product, the debenzylated piperidine, can also act as a catalyst poison, progressively deactivating the catalyst as the reaction proceeds.[2]

Q2: How can I mitigate catalyst poisoning during the N-debenzylation of my piperidine compound?

A2: Several strategies can be employed to overcome catalyst poisoning:

  • Acidic Additives: The addition of a mild acid, such as acetic acid, can protonate the piperidine nitrogen.[2][3][4][5] This reduces its ability to bind to and poison the palladium catalyst. Formic acid, when used as a hydrogen donor in transfer hydrogenation, can serve the dual purpose of being the hydrogen source and preventing catalyst deactivation.[2]

  • Choice of Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard palladium on carbon (Pd/C) for the debenzylation of substrates containing basic nitrogen groups due to its higher activity and resistance to poisoning.[6]

  • Increased Catalyst Loading: While not always the most economical solution, increasing the amount of catalyst can sometimes compensate for partial deactivation.[2]

Q3: I am observing the saturation of the aromatic ring (of the benzyl group or other aromatic moieties in my molecule) as a side product. How can this be minimized?

A3: Aromatic ring saturation is a known side reaction during hydrogenolysis. To favor the desired debenzylation over unwanted ring reduction, consider the following:

  • Control of Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often increase the selectivity for debenzylation.

  • Catalyst Selection: The choice of catalyst can influence selectivity. In some cases, a less active catalyst might be more selective.

  • Catalytic Transfer Hydrogenation: This method, which uses a hydrogen donor like ammonium formate or cyclohexene instead of hydrogen gas, is often milder and can provide higher selectivity, avoiding over-reduction.[7]

Q4: Can I use a different hydrogen source instead of hydrogen gas?

A4: Yes, catalytic transfer hydrogenation is a widely used alternative that avoids the need for high-pressure hydrogenation equipment and flammable hydrogen gas. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[7][8]

Troubleshooting Guide

Problem 1: The N-debenzylation reaction is not proceeding to completion.

This is a common issue often indicating a problem with the catalyst or reaction conditions.

cluster_start Troubleshooting Incomplete N-Debenzylation cluster_solutions Potential Solutions start Reaction Stalled/ Incomplete Conversion solution1 Check Catalyst Activity: - Use a fresh batch of catalyst. - Ensure proper storage (inert atmosphere). start->solution1 solution2 Optimize Reaction Conditions: - Increase reaction time. - Increase temperature (with caution). - Ensure efficient stirring. start->solution2 solution3 Address Catalyst Poisoning: - Add acetic acid (1-2 eq.). - Switch to Pearlman's catalyst (Pd(OH)₂/C). start->solution3 solution4 Change Hydrogen Source: - Switch to catalytic transfer hydrogenation (e.g., ammonium formate). start->solution4

Caption: Troubleshooting workflow for incomplete N-debenzylation.

Problem 2: The formation of significant side products is observed.

The presence of impurities or unexpected products requires a systematic approach to identify the cause and adjust the reaction parameters.

cluster_start Troubleshooting Side Product Formation cluster_analysis Identify the Side Product cluster_solutions Potential Solutions start Significant Side Product Formation analysis1 Aromatic Ring Saturation start->analysis1 analysis2 Other Unidentified Products start->analysis2 solution1 For Ring Saturation: - Lower H₂ pressure. - Decrease reaction temperature. - Use catalytic transfer hydrogenation. analysis1->solution1 solution2 General Solutions: - Purify starting materials. - Degas the solvent. - Screen different solvents. analysis2->solution2 cluster_workflow General Experimental Workflow for N-Debenzylation cluster_h2_source Hydrogen Source start Start: N-Benzylpiperidine Derivative step1 Dissolve in Solvent (e.g., MeOH, EtOH) start->step1 step2 Add Catalyst (e.g., 10% Pd/C) step1->step2 step3 Introduce Hydrogen Source step2->step3 h2_gas H₂ Gas (Balloon or Parr) step3->h2_gas transfer Transfer Hydrogenation (e.g., Ammonium Formate) step3->transfer step4 Stir and Monitor Reaction (TLC, LC-MS) step5 Reaction Complete step4->step5 step6 Filter through Celite step5->step6 step7 Concentrate Filtrate step6->step7 end Purified Debenzylated Piperidine step7->end h2_gas->step4 transfer->step4

References

Preventing byproduct formation in the synthesis of 4-oxo-piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-oxo-piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formation of byproducts in common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-oxo-piperidines and what are their typical byproducts?

A1: The primary methods for synthesizing 4-oxo-piperidines include the Dieckmann condensation, catalytic hydrogenation of pyridines, and Mannich reactions. Each route has a characteristic byproduct profile.

  • Dieckmann Condensation: This intramolecular condensation of diesters is a classic method for forming the 4-oxo-piperidine ring.[1][2] Common byproducts can arise from intermolecular condensation, hydrolysis of the ester groups under basic conditions, and incomplete decarboxylation of the resulting β-keto ester.[3][4]

  • Catalytic Hydrogenation: The reduction of substituted pyridines or dihydropyridones is a widely used method.[5][6] The most significant byproduct is the corresponding 4-hydroxypiperidine (piperinol) from over-reduction of the ketone functional group.[5] Incomplete reduction can also leave unreacted starting material.

  • Mannich Reaction: This reaction involves the condensation of an aldehyde, a primary amine or ammonia, and a ketone with two alpha-hydrogens, such as an acetone dicarboxylic acid ester.[7][8] Byproducts can include compounds from self-condensation of the ketone (aldol reaction) or multiple additions of formaldehyde.[9]

Q2: During an N-alkylation of a 4-piperidone, I am observing multiple products. What is happening and how can I prevent it?

A2: You are likely observing over-alkylation, a common issue when reacting amines with alkylating agents.[10] The initially formed secondary or tertiary amine is often more nucleophilic than the starting amine, leading to a "runaway" reaction that produces a mixture of secondary, tertiary, and even quaternary ammonium salts.[11]

To achieve selective mono-N-alkylation, consider the following strategies:

  • Reductive Amination: This is a reliable method that involves reacting the 4-piperidone with an aldehyde or ketone to form an imine, which is then reduced in situ.[11] This two-step, one-pot process avoids the issue of increasing nucleophilicity.[11]

  • Use of a Large Excess of the Amine: Using a 5-10 fold excess of the starting piperidone can statistically favor the reaction of the alkylating agent with the starting material over the alkylated product.[11] This is most practical when the piperidone is inexpensive.[11]

  • Protecting Groups: Introducing a protecting group like Boc (tert-butyloxycarbonyl) onto the nitrogen can prevent over-alkylation.[11] The protected amine can be alkylated, followed by deprotection to yield the desired product.

Troubleshooting Guide

Problem 1: Low yield in Dieckmann condensation due to side reactions.

Symptom: The final yield of the 4-oxo-piperidine is low after Dieckmann condensation, with significant amounts of unidentifiable side products or starting material remaining.

Cause: The Dieckmann condensation is a base-catalyzed intramolecular reaction of diesters to form β-keto esters.[1] Side reactions can include intermolecular condensation, or hydrolysis and cleavage of the β-keto ester product if conditions are not carefully controlled.[12]

Solutions:

  • Choice of Base: Use a base with an alkoxide that matches the ester group of your substrate (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[1] Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be effective and minimize side reactions.[13]

  • Reaction Conditions: Run the reaction under strictly anhydrous conditions to prevent hydrolysis of the esters.[4] High dilution can favor the intramolecular cyclization over intermolecular condensation.

  • Workup: The reaction is driven forward by the deprotonation of the acidic α-hydrogen in the β-keto ester product.[1] A careful acidic workup is required to protonate the enolate and isolate the desired product.[2]

G cluster_start Starting Material cluster_process Dieckmann Condensation cluster_products Products start Acyclic Diester node1 Base Addition (e.g., NaOEt) start->node1 Anhydrous Solvent node2 Intramolecular Cyclization node1->node2 Enolate Formation end_bad2 Hydrolyzed Diester node1->end_bad2 Moisture Present node3 Acidic Workup & Decarboxylation node2->node3 end_bad1 Intermolecular Condensation Byproduct node2->end_bad1 High Concentration end_ok Desired 4-Oxo-piperidine node3->end_ok Successful Cyclization

Problem 2: Formation of 4-hydroxypiperidine during catalytic hydrogenation.

Symptom: The main impurity in the reaction mixture is the corresponding alcohol (4-hydroxypiperidine), indicating over-reduction.

Cause: Catalytic hydrogenation of dihydropyridones to 4-piperidones can often lead to over-reduction of the ketone to an alcohol.[5] This is particularly an issue with highly active catalysts or harsh reaction conditions.

Solutions:

  • Catalyst Selection: Use a less reactive catalyst. While Platinum oxide (PtO₂) and Rhodium (Rh₂O₃) are effective for pyridine hydrogenation, they can be too aggressive for sensitive substrates.[6][14] Palladium on carbon (Pd/C) is often a milder choice.[15]

  • Reaction Conditions: Optimize temperature and pressure. Start with milder conditions (e.g., 50-60°C and 0.1–0.5 MPa of H₂) and monitor the reaction closely.[15]

  • Alternative Reagents: Consider chemical reduction methods that are selective for the double bond. A combination of zinc and acetic acid has been shown to be a mild and inexpensive method for reducing N-acyl-2,3-dihydro-4-pyridones to 4-piperidones without significant over-reduction.[5]

Quantitative Data: Catalyst Performance in Hydrogenation
Catalyst/ReagentSubstrateProductCatalyst LoadingSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Selectivity Issue
5% Pd/C [15]N-Boc-4-piperidoneN-Boc-4-hydroxypiperidine0.1 equiv.Methanol50-600.1-0.5196Note: This is for reduction of the ketone
Rh₂O₃ [6]Substituted PyridinesSubstituted Piperidines0.5 mol%TFE400.54HighCan reduce other functional groups (ketones, olefins)
PtO₂ [14]Substituted PyridinesSubstituted Piperidines1-5 mol%Acetic AcidRTHigh4-24GoodHighly active, risk of over-reduction
Zinc/Acetic Acid [5]N-acyl-2,3-dihydro-4-pyridoneN-acyl-4-piperidone-Acetic AcidRTAmbient-GoodAvoids over-reduction to alcohol

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of N-Boc-2,3-dihydro-4-pyridone using Pd/C

This protocol is adapted for the selective reduction of the double bond while minimizing over-reduction of the ketone, based on general principles of catalytic hydrogenation.[15]

Materials:

  • N-Boc-2,3-dihydro-4-pyridone

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethyl Acetate (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor with stirrer, pressure gauge, and temperature control

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been thoroughly purged with an inert gas to remove all air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with the N-Boc-2,3-dihydro-4-pyridone and the chosen solvent. Stir until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst. It is often handled as a slurry in a small amount of the reaction solvent to minimize the risk of fire, as it can be pyrophoric.[15]

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to a low pressure (e.g., 1-5 atm) and maintain the temperature at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reactor, carefully vent the excess hydrogen, and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[15]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-oxo-piperidine, which can be purified further by chromatography or crystallization if necessary.

G cluster_symptoms Identify Primary Issue cluster_solutions Potential Solutions start Start: Low Yield or Byproduct Formation symptom1 Main Byproduct is 4-Hydroxypiperidine start->symptom1 Over-Reduction symptom2 Mixture of N-Alkylated Products Observed start->symptom2 Over-Alkylation symptom3 Polymeric or Intermolecular Condensation Products start->symptom3 Dieckmann Side Rxn sol1a Decrease H₂ Pressure/ Temperature symptom1->sol1a sol1b Switch to Milder Catalyst (e.g., from PtO₂ to Pd/C) symptom1->sol1b sol1c Use Chemical Reduction (e.g., Zn/HOAc) symptom1->sol1c sol2a sol2a symptom2->sol2a sol2b sol2b symptom2->sol2b sol2c sol2c symptom2->sol2c sol3a sol3a symptom3->sol3a sol3b sol3b symptom3->sol3b sol3c sol3c symptom3->sol3c

References

Technical Support Center: Synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction. The proposed synthetic route involves a one-pot Aza-Michael addition followed by a Dieckmann condensation.

Diagram of the Troubleshooting Workflow

G Troubleshooting Workflow for this compound Synthesis start Problem Encountered low_yield Low or No Product Yield start->low_yield side_products Presence of Significant Side Products start->side_products scale_up_issues Difficulty with Scale-Up start->scale_up_issues incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction purification_ineffective Ineffective Purification side_products->purification_ineffective side_reaction_id Identify Side Products (e.g., via NMR, MS) side_products->side_reaction_id exotherm Poor Exotherm Control scale_up_issues->exotherm mixing Inefficient Mixing scale_up_issues->mixing reagent_quality Check Reagent Purity and Activity incomplete_reaction->reagent_quality Possible Cause reaction_time Increase Reaction Time incomplete_reaction->reaction_time Possible Cause temperature Optimize Reaction Temperature incomplete_reaction->temperature Possible Cause base_strength Use a Stronger Base for Dieckmann Condensation incomplete_reaction->base_strength Possible Cause column_chromatography Optimize Column Chromatography Conditions (e.g., solvent gradient, silica gel activity) purification_ineffective->column_chromatography Solution recrystallization Attempt Recrystallization with Different Solvents purification_ineffective->recrystallization Solution hydrolysis Hydrolysis of Ester side_reaction_id->hydrolysis Potential Side Product polymerization Polymerization of Michael Acceptor side_reaction_id->polymerization Potential Side Product slow_addition Slower Reagent Addition Rate exotherm->slow_addition Solution cooling Improve Cooling Efficiency exotherm->cooling Solution stirring Increase Stirring Speed/Use Mechanical Stirrer mixing->stirring Solution solvent_volume Increase Solvent Volume mixing->solvent_volume Solution

Caption: Troubleshooting decision tree for the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete aza-Michael addition.- Ensure the amine and α,β-unsaturated ester are of high purity. - Extend the reaction time for the Michael addition step. - Consider a milder catalyst if polymerization is an issue.
Incomplete Dieckmann condensation.- Use a sufficiently strong and non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide). - Ensure anhydrous reaction conditions as the base is moisture-sensitive. - Increase the reaction temperature for the cyclization step.
Degradation of the product.- Work up the reaction under neutral or slightly acidic conditions to avoid base-catalyzed decomposition. - Purify the product promptly after the reaction is complete.
Formation of Significant Impurities Unreacted starting materials.- Optimize the stoichiometry of the reactants. - See "Low or No Product Yield" for ensuring complete reaction.
Formation of the uncyclized diester.- This indicates a failed Dieckmann condensation. Refer to the solutions for incomplete cyclization.
Self-condensation of the α,β-unsaturated ester.- Add the ester slowly to the reaction mixture containing the amine. - Maintain a lower reaction temperature during the Michael addition.
Difficulty in Product Purification Product is an oil or difficult to crystallize.- Use column chromatography with a carefully selected solvent system. - Attempt co-distillation with a non-polar solvent to remove residual solvents. - Try to form a crystalline salt for easier handling and purification.
Co-elution of impurities during chromatography.- Adjust the polarity of the eluent. - Use a different stationary phase (e.g., alumina instead of silica gel).
Scale-Up Challenges Poorly controlled exotherm during base addition.- Add the base portion-wise at a reduced temperature. - Ensure efficient stirring and adequate cooling capacity of the reactor.
Inefficient mixing leading to localized "hot spots".- Use a mechanical stirrer with appropriate impeller design for the reactor volume. - Increase the solvent volume to improve homogeneity.
Lower yield on a larger scale.- Re-optimize reaction parameters such as temperature and reaction time at the larger scale. Heat and mass transfer can differ significantly from small-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible and efficient method is a one-pot reaction involving an initial aza-Michael addition of a primary amine to an α,β-unsaturated ester, followed by an intramolecular Dieckmann condensation to form the 4-piperidone ring. The final step is the protection of the piperidine nitrogen with a benzyl chloroformate.

Q2: Which base is most suitable for the Dieckmann condensation step?

A2: Strong, non-nucleophilic bases are preferred to promote the intramolecular cyclization without causing saponification of the ester groups. Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are commonly used. It is crucial to maintain anhydrous conditions as these bases are highly reactive with water.

Q3: My reaction is not going to completion. What should I check first?

A3: First, verify the purity and reactivity of your starting materials and reagents, especially the base. Ensure that the reaction is being carried out under strictly anhydrous conditions. If the reagents are satisfactory, consider increasing the reaction time and/or temperature.

Q4: I am observing a significant amount of a side product with a higher molecular weight. What could it be?

A4: A common side reaction is the intermolecular Claisen condensation between two molecules of the diester intermediate, leading to a dimeric species. This can be minimized by using high dilution conditions during the Dieckmann condensation to favor the intramolecular reaction.

Q5: How can I effectively purify the final product if it is a viscous oil?

A5: Purification of non-crystalline products is typically achieved by column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on silica gel is a good starting point. If the product is basic, adding a small amount of triethylamine to the eluent can prevent streaking on the column.

Q6: What are the key safety precautions when scaling up this synthesis?

A6: The addition of a strong base like sodium hydride can be highly exothermic. When scaling up, it is critical to have efficient cooling and to add the base slowly and in portions to control the temperature. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Experimental Protocols

A proposed experimental protocol for the synthesis of this compound is provided below.

Diagram of the Synthetic Workflow

G Synthetic Workflow start Starting Materials (Benzylamine, Ethyl Cinnamate, Ethyl Acrylate) aza_michael Aza-Michael Addition (Formation of Diester Intermediate) start->aza_michael dieckmann Dieckmann Condensation (Piperidone Ring Formation) aza_michael->dieckmann protection N-Protection (with Benzyl Chloroformate) dieckmann->protection workup Aqueous Work-up and Extraction protection->workup purification Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of the Diester Intermediate via Aza-Michael Addition

  • To a solution of benzylamine (1.0 eq) in a suitable solvent (e.g., ethanol) is added ethyl cinnamate (1.0 eq).

  • The reaction mixture is stirred at room temperature for 24-48 hours, or until TLC analysis indicates the consumption of the starting materials.

  • To the same reaction mixture, ethyl acrylate (1.1 eq) is added, and the mixture is heated to reflux for 12-24 hours.

  • The solvent is removed under reduced pressure to yield the crude diester intermediate.

Step 2: Synthesis of the 4-Piperidone via Dieckmann Condensation

  • The crude diester intermediate is dissolved in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise to the solution at 0 °C.

  • The reaction mixture is then heated to reflux for 4-8 hours.

  • After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: N-Protection to Yield this compound

  • The crude 4-piperidone from the previous step is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C.

  • A base (e.g., triethylamine, 1.5 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.1 eq).

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the synthesis. Please note that these are illustrative values and may vary depending on the specific reaction conditions and scale.

Table 1: Reagent Quantities for Laboratory Scale Synthesis (10 mmol scale)

Reagent Molar Equiv. Molecular Weight ( g/mol ) Amount (g) Volume (mL) Density (g/mL)
Benzylamine1.0107.151.071.090.98
Ethyl Cinnamate1.0176.211.761.701.04
Ethyl Acrylate1.1100.121.101.200.92
Sodium Hydride (60%)1.224.00 (as NaH)0.48--
Benzyl Chloroformate1.1170.591.881.561.21
Triethylamine1.5101.191.522.090.73

Table 2: Typical Reaction Parameters and Yields

Step Reaction Time (h) Temperature (°C) Typical Yield (%)
Aza-Michael Addition (Step 1)24-48 (at RT) + 12-24 (reflux)Room Temperature then Reflux70-85 (crude diester)
Dieckmann Condensation (Step 2)4-8Reflux60-75 (crude piperidone)
N-Protection (Step 3)2-4Room Temperature80-90 (after purification)
Overall Yield --35-55

Optimizing reaction conditions for conjugate addition to dihydropyridinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing conjugate addition reactions to dihydropyridinones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugate addition to the dihydropyridinone resulting in a low yield or failing to proceed?

A1: This is a common issue primarily due to the inherently low reactivity of α,β-unsaturated lactams like dihydropyridinones as Michael acceptors.[1][2] Several factors could be contributing:

  • Insufficient Catalyst Activity: The chosen catalyst (organocatalyst or metal complex) may not be effective for this specific substrate. It is advisable to screen a variety of catalysts.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Reactions may require elevated temperatures or prolonged reaction times to proceed to completion.

  • Inappropriate Nucleophile: The nucleophile may not be reactive enough under the chosen conditions. For organometallic reagents, their preparation and handling are crucial to maintain reactivity.

  • Reagent Purity: Impurities in substrates, reagents, or solvents can inhibit the catalyst or cause side reactions.[3]

Q2: I am observing the 1,2-addition product (attack at the carbonyl carbon) instead of the desired 1,4-conjugate addition product. How can I improve regioselectivity?

A2: The competition between 1,2- and 1,4-addition is governed by the principle of Hard and Soft Acids and Bases (HSAB) and reaction conditions.[4]

  • Nucleophile Choice: "Hard" nucleophiles like organolithium and Grignard reagents tend to favor 1,2-addition.[5] To promote 1,4-addition, use "softer" nucleophiles such as organocuprates (Gilman reagents), thiols, or amines.[6][7][8] The use of copper salts can successfully steer Grignard reagents toward 1,4-addition.[9][10]

  • Thermodynamic vs. Kinetic Control: Direct 1,2-addition is often the faster, kinetically favored pathway, especially at low temperatures.[11][12][13] The 1,4-addition product is typically more thermodynamically stable.[6][14] Running the reaction at a higher temperature for a longer duration can allow the reversible 1,2-adduct to equilibrate to the more stable 1,4-product.[6][11][13]

Q3: How can I improve the enantioselectivity or diastereoselectivity of my reaction?

A3: Achieving high stereoselectivity requires careful optimization of the chiral catalyst or auxiliary.

  • Ligand/Catalyst Screening: The structure of the chiral ligand or organocatalyst is paramount. It is often necessary to screen a library of ligands to find the optimal match for your substrate.[10]

  • Catalyst Loading: The amount of catalyst used can impact enantioselectivity. Decreasing the catalyst loading sometimes leads to a drop in enantiomeric excess (ee), so optimization is key.[15]

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring a more ordered transition state. However, this may significantly slow down the reaction rate.[15][16]

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the stereochemical outcome.

Q4: Which solvent is most suitable for my conjugate addition reaction?

A4: There is no single "best" solvent; the optimal choice depends on the specific catalyst system and substrates. Aprotic solvents like toluene, THF, and dichloromethane are common. However, in some systems, such as certain copper-catalyzed boron additions, the presence of a protic co-solvent like methanol is crucial for reactivity.[17] It is recommended to perform a solvent screen to identify the ideal medium for your reaction.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No Reaction or Low Conversion Inherently low reactivity of the dihydropyridinone substrate.[1][2]Increase reaction temperature and/or time. Screen more active catalysts (e.g., different copper or palladium complexes).[10][18]
Catalyst deactivation or inhibition.Ensure all reagents and solvents are pure and dry.[3] For air-sensitive reactions, use rigorous inert atmosphere techniques.
Formation of 1,2-Addition Product Use of a "hard" nucleophile (e.g., Grignard, organolithium).[5]Switch to a "softer" nucleophile, such as a Gilman (organocuprate) reagent.[4][8] Alternatively, use a copper(I) salt as an additive with the Grignard reagent.[9]
Reaction is under kinetic control.[13]Increase the reaction temperature to favor the thermodynamically more stable 1,4-adduct.[6][11]
Low Enantioselectivity (ee) Suboptimal chiral ligand or organocatalyst.Screen a variety of chiral ligands with different steric and electronic properties.[10]
Reaction temperature is too high.Lower the reaction temperature. A compromise between reaction rate and selectivity may be necessary.[15]
Complex Product Mixture / Decomposition Reaction conditions are too harsh.Attempt the reaction under milder conditions (e.g., lower temperature, weaker base).
Impurities in starting materials.[3]Purify all starting materials and ensure the use of high-purity, dry solvents.

Experimental Protocols

General Protocol for Copper-Catalyzed Asymmetric Conjugate Addition of a Grignard Reagent

This is a representative protocol and must be optimized for specific substrates.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the copper source (e.g., CuBr·SMe₂, 2.5 mol%) and the chiral ligand (e.g., a Josiphos or Taniaphos ligand, 2.75 mol%) in a dry, degassed solvent (e.g., THF or Toluene, 0.1 M). Stir the mixture at room temperature for 30-60 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the dihydropyridinone substrate (1.0 equiv) in the same solvent.

  • Addition and Cooling: Cool the substrate solution to the desired temperature (e.g., -78 °C to 0 °C). Add the prepared catalyst solution via cannula.

  • Nucleophile Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the set temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (ee) using chiral HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_catalyst 1. Prepare Catalyst Solution (Copper Source + Chiral Ligand) add_catalyst 4. Add Catalyst Solution prep_substrate 2. Prepare Substrate Solution (Dihydropyridinone in Solvent) cool 3. Cool Substrate Solution (e.g., -78°C) prep_substrate->cool cool->add_catalyst add_nucleophile 5. Add Nucleophile (e.g., Grignard Reagent) add_catalyst->add_nucleophile monitor 6. Stir and Monitor Reaction (TLC / LC-MS) add_nucleophile->monitor quench 7. Quench Reaction (aq. NH4Cl) monitor->quench extract 8. Extraction & Drying quench->extract purify 9. Purification (Column Chromatography) extract->purify analyze 10. Analysis (Yield, Chiral HPLC for ee) purify->analyze

Caption: General experimental workflow for a conjugate addition reaction.

troubleshooting_guide start Initial Result: Low Yield / Poor Selectivity cause_yield1 Possible Cause: Low Substrate Reactivity start->cause_yield1 Low Yield? cause_selectivity1 Problem: 1,2-Addition Product start->cause_selectivity1 Poor Selectivity? cause_selectivity2 Problem: Low Enantioselectivity start->cause_selectivity2 Poor Selectivity? solution_yield1 Solution: Increase Temp/Time Screen Catalysts cause_yield1->solution_yield1 solution_selectivity1 Solution: Use 'Soft' Nucleophile (e.g., Cuprate) Increase Temperature (Thermo. Control) cause_selectivity1->solution_selectivity1 solution_selectivity2 Solution: Screen Chiral Ligands Lower Temperature cause_selectivity2->solution_selectivity2

Caption: Troubleshooting decision tree for optimizing conjugate additions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of complex heterocyclic scaffolds is of paramount importance. The 4-oxo-2-phenylpiperidine core, a key structural motif in numerous pharmacologically active compounds, presents a compelling synthetic challenge. This guide provides a comparative analysis of two prominent methods for the synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: the Aza-Michael Addition/Cyclization and the Dieckmann Condensation.

At a Glance: Performance Comparison

MetricAza-Michael Addition/CyclizationDieckmann Condensation
Product N-Benzyl-2-phenyl-4-piperidoneN-Benzoyl-4-piperidone
Overall Yield 79-84%[1]~60% (for the keto-ester)[2]
Key Reaction Double aza-Michael additionIntramolecular condensation
Starting Materials Phenyl-substituted divinyl ketone, BenzylamineBenzamide, Alkyl acrylate
Reaction Time ~2.5 hours[1]Several hours[2]
Scalability Demonstrated on a lab scaleSuitable for larger scale
Key Advantage High yield in a concise route[1]Utilizes readily available starting materials

Visualizing the Synthetic Pathways

To better understand the workflow of each synthetic approach, the following diagrams illustrate the key transformations.

aza_michael_workflow cluster_start Starting Materials A Phenyl-substituted divinyl ketone C Aza-Michael Addition & Cyclization A->C B Benzylamine B->C D N-Benzyl-2-phenyl-4-piperidone C->D Reflux

Aza-Michael Addition/Cyclization Workflow

dieckmann_workflow cluster_start_dieckmann Starting Materials E Benzamide G Formation of Amino-diester E->G F Alkyl Acrylate F->G H Dieckmann Condensation G->H Base (e.g., NaH) I Hydrolysis & Decarboxylation H->I Acid J N-Benzoyl-4-piperidone I->J

Dieckmann Condensation Workflow

Experimental Protocols

Method 1: Aza-Michael Addition/Cyclization for N-Benzyl-2-phenyl-4-piperidone

This method provides a high-yielding and direct route to the 2-phenyl-4-piperidone core.

Materials:

  • Phenyl-substituted divinyl ketone

  • Benzylamine

  • Acetonitrile

  • Aqueous sodium bicarbonate

Procedure:

  • In a reaction vessel, a mixture of benzylamine in acetonitrile and aqueous sodium bicarbonate is prepared.

  • The phenyl-substituted divinyl ketone is slowly added to this mixture at 16 °C over a period of 40 minutes.[1]

  • Following the addition, the reaction mixture is heated to reflux for 1.5 hours.[1]

  • After cooling, the product, N-Benzyl-2-phenyl-4-piperidone, is isolated and purified.

This approach has been shown to produce the desired 2-phenyl-substituted piperidone in yields ranging from 79% to 84%.[1]

Method 2: Dieckmann Condensation for N-Benzoyl-4-piperidone

The Dieckmann condensation is a classical and robust method for the formation of cyclic ketones.

Materials:

  • Benzamide

  • Ethyl acrylate

  • Sodium hydride

  • Toluene

  • Hydrochloric acid

Procedure:

  • Benzamide and sodium hydride are heated in toluene under reflux for 1 hour.[2]

  • The mixture is cooled, and ethyl acrylate is added. The reaction is then gradually heated, and ethanol is distilled off.[2]

  • After completion, the mixture is cooled and treated with ice-water.

  • The aqueous layer is separated and acidified with hydrochloric acid to a pH of 3.[2]

  • The resulting keto-ester is extracted and can be further hydrolyzed and decarboxylated by refluxing with concentrated hydrochloric acid to yield N-benzoyl-4-piperidone.

This single-stage synthesis of the intermediate, Ethyl N-Benzoyl-4-piperidone-3-carboxylate, has a reported yield of 60%.[2] Subsequent hydrolysis and decarboxylation provide the final product.

Concluding Remarks

Both the Aza-Michael Addition/Cyclization and the Dieckmann Condensation offer viable pathways for the synthesis of 4-oxopiperidine derivatives. The Aza-Michael approach presents a more direct and higher-yielding route to the specifically desired 2-phenyl substituted core structure. In contrast, the Dieckmann condensation is a more traditional and versatile method that utilizes different, readily available starting materials, though it may require more steps to achieve the target substitution pattern. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired yield, and scalability of the process.

References

Novel Piperidine-Based Sulfonamides Emerge as Potent Bactericides for Plant Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A recently published study unveils a series of novel piperidine-based sulfonamide derivatives with significant bactericidal activity against critical plant pathogens. The research highlights a lead compound, C4, which demonstrates superior efficacy over existing commercial agrochemicals, offering a promising new avenue for the development of effective crop protection agents.

Researchers and drug development professionals in the agrochemical and pharmaceutical sectors now have access to compelling new data on a series of newly synthesized sulfonamide derivatives incorporating a piperidine moiety. A comprehensive study provides a detailed characterization and validation of these compounds, presenting a strong case for their potential in managing bacterial diseases in plants. The findings reveal that these novel derivatives exhibit potent antibacterial activity, with one compound in particular, C4, showing exceptional performance against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), the causative agents of bacterial blight in rice and citrus canker, respectively.

The study provides a direct comparison of the in vitro and in vivo efficacy of these novel compounds against commonly used commercial bactericides, bismerthiazol and thiodiazole copper. The results, summarized below, indicate a significant improvement in antibacterial potency with the newly developed piperidine derivatives.

Comparative In Vitro Antibacterial Activity

The in vitro antibacterial efficacy of the novel sulfonamide derivatives was evaluated by determining their half-maximal effective concentration (EC50) against Xoo and Xac. The results for the lead compound, C4, and a selection of other synthesized molecules are presented in comparison to commercial standards.

CompoundEC50 against Xoo (µg/mL)EC50 against Xac (µg/mL)
Novel Derivatives
C42.024.74 - 21.26 (range for series)
A-Series (range)2.65 - 11.834.74 - 21.26
Commercial Standards
Bismerthiazol42.38Not specified in detail
Thiodiazole Copper64.50Not specified in detail
Data sourced from a recent study on novel sulfonamide derivatives.[1]

In Vivo Protective and Curative Efficacy

The protective and curative effects of the lead compound C4 were assessed in vivo. The compound was applied to plants before (protective) and after (curative) inoculation with the bacterial pathogen.

CompoundProtective Activity (%)Curative Activity (%)Concentration
Novel Derivative
C439.8334.78200 µg/mL
Commercial Standards
Bismerthiazol< C4< C4200 µg/mL
Thiodiazole Copper< C4< C4200 µg/mL
Data indicates that C4 presented greater protective and curative activities than the commercial agents at the same concentration.[1]

Mechanism of Action: A Dual-Target Approach

The study delved into the mechanism by which these novel piperidine derivatives exert their antibacterial effects. Biochemical assays confirmed that the lead compound C4 acts by interacting with dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria.[1] Furthermore, the research indicates that C4 also causes irreversible damage to the bacterial cell membrane.[1] This dual-target mechanism is a significant advantage, as it may reduce the likelihood of resistance development in target pathogens.

Mechanism_of_Action cluster_Bacterium Bacterial Cell C4 Compound C4 DHPS Dihydropteroate Synthase (DHPS) C4->DHPS Inhibition Cell_Membrane Cell Membrane Integrity C4->Cell_Membrane Damage Folate_Pathway Folate Biosynthesis DHPS->Folate_Pathway DNA_Synthesis DNA Synthesis Folate_Pathway->DNA_Synthesis Required for Folate_Pathway->DNA_Synthesis Cell_Death Bacterial Cell Death DNA_Synthesis->Cell_Death Inhibition leads to Cell_Membrane->Cell_Death In_Vitro_Workflow Start Start Bacterial_Culture Culture Xoo and Xac Start->Bacterial_Culture Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Incubation Incubate Compounds with Bacteria Bacterial_Culture->Incubation Compound_Prep->Incubation OD_Measurement Measure Optical Density Incubation->OD_Measurement EC50_Calc Calculate EC50 Values OD_Measurement->EC50_Calc End End EC50_Calc->End

References

Comparative analysis of different synthetic routes to 2-phenylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2-Phenylpiperidines

The 2-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and natural products. Its synthesis has been the subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to 2-phenylpiperidines, offering insights into their efficiency, stereocontrol, and applicability for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Routes

The synthesis of 2-phenylpiperidines can be broadly categorized into several key approaches: diastereoselective cyclization reactions, catalytic hydrogenation of pyridine precursors, and asymmetric catalytic methods for the synthesis of enantiomerically enriched products. Each method presents distinct advantages and limitations in terms of yield, stereoselectivity, and substrate scope.

Diastereoselective Synthesis via Nitro-Mannich Reaction

This approach constructs the piperidine ring through a cascade reaction involving a nitro-Mannich reaction followed by a ring-closure condensation. This method offers good control over the relative stereochemistry of the substituents on the piperidine ring.

Key Features:

  • Stereocontrol: Allows for the diastereoselective synthesis of polysubstituted piperidines.[1]

  • Mechanism: Involves the formation of a β-nitroamine intermediate, which then undergoes intramolecular cyclization.

  • Versatility: The stereochemical outcome can be influenced by kinetic or thermodynamic control during the protonation of the nitronate intermediate.[1]

Catalytic Hydrogenation of 2-Phenylpyridine

The reduction of a 2-phenylpyridine precursor is a direct and common method for the synthesis of 2-phenylpiperidine. The choice of catalyst and reaction conditions is crucial to achieve high yields and, in some cases, to control stereoselectivity.

Key Features:

  • Catalysts: Platinum oxide (PtO₂) and rhodium-based catalysts are commonly employed.[2][3]

  • Reaction Conditions: Typically requires elevated hydrogen pressure and is often conducted in acidic media to prevent catalyst poisoning.[4]

  • Selectivity: While effective for the reduction of the pyridine ring, achieving selectivity over the reduction of the phenyl ring can be a challenge under harsh conditions.[4]

Asymmetric Synthesis via Rhodium-Catalyzed [2+2+2] Cycloaddition

For the synthesis of enantiomerically pure 2-phenylpiperidines, asymmetric catalysis is indispensable. Rhodium-catalyzed [2+2+2] cycloaddition offers a powerful method for the construction of chiral polysubstituted piperidines.

Key Features:

  • Enantioselectivity: Employs chiral ligands to induce high enantioselectivity in the cycloaddition reaction.

  • Mechanism: Involves the cyclization of an alkyne, an alkene, and an isocyanate, often using a cleavable tether to control the reaction pathway.[5]

  • Versatility: Allows for the synthesis of complex piperidine scaffolds with multiple stereocenters.[5]

Asymmetric Synthesis via Iridium-Catalyzed Hydrogenation

Another powerful method for obtaining enantiomerically enriched piperidines is the asymmetric hydrogenation of pyridinium salts, often catalyzed by iridium complexes bearing chiral ligands.

Key Features:

  • High Enantioselectivity: Can achieve high enantiomeric ratios for a variety of 2-alkyl and 2-aryl pyridinium salts.[6]

  • Substrate Scope: Applicable to a range of substituted pyridinium salts, providing access to diverse chiral piperidine derivatives.[6]

  • Functional Group Tolerance: The reaction conditions are often mild enough to tolerate various functional groups.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to 2-phenylpiperidines, providing a basis for comparison of their efficiency and stereoselectivity.

Synthetic RouteKey Reagents/CatalystSolventTemperatureTimeYield (%)Stereoselectivity (dr or er)Reference
Diastereoselective Nitro-Mannich ReactionNitroketone, Phenylmethanimine, Various reducing agentsMethanolReflux4 h90Single diastereomer[7]
Catalytic Hydrogenation of 3-PhenylpyridinePtO₂, H₂ (60 bar)Glacial Acetic AcidRoom Temperature8 h--[2]
Rh-Catalyzed [2+2+2] Cycloaddition[Rh(COD)Cl]₂, Chiral Ligand---GoodHigh enantioselectivity[5]
Ir-Catalyzed Asymmetric Hydrogenation[Ir(COD)Cl]₂, MeO-BoQPhos, I₂CH₂Cl₂Room Temperature12 hup to 96up to 93:7 er[6]

Experimental Protocols

General Procedure for Diastereoselective Synthesis via Nitro-Mannich/Lactamisation Cascade

This protocol is a representative example of the nitro-Mannich/lactamisation cascade for the synthesis of a substituted nitropiperidinone, which can be further transformed into a 2-phenylpiperidine derivative.

Materials:

  • Substituted γ-nitro-δ-lactam

  • Aqueous formaldehyde (37 wt. % in H₂O)

  • Allylamine

  • Methanol

Procedure:

  • To a solution of the γ-nitro-δ-lactam (1.0 eq) in methanol, add aqueous formaldehyde (1.2 eq) and allylamine (1.2 eq).

  • Heat the reaction mixture at reflux for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired δ-lactam product.[7]

General Procedure for Catalytic Hydrogenation of a Phenylpyridine

This protocol provides a general method for the reduction of a phenyl-substituted pyridine to the corresponding piperidine using a platinum oxide catalyst.

Materials:

  • Substituted Phenylpyridine

  • Platinum oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve the substituted phenylpyridine in glacial acetic acid.

  • Add a catalytic amount of PtO₂ to the solution.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Stir the reaction mixture at room temperature for the required time (e.g., 4-8 hours), monitoring the uptake of hydrogen.

  • Upon completion, carefully vent the reactor and filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the residue as needed to obtain the corresponding piperidine derivative.[2]

General Procedure for Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

This procedure outlines a general approach for the enantioselective synthesis of polysubstituted piperidines using a rhodium-catalyzed cycloaddition.

Materials:

  • Alkyne substrate

  • Oxygen-linked alkenyl isocyanate

  • Rhodium(I) catalyst precursor (e.g., [Rh(COD)Cl]₂)

  • Chiral phosphine ligand

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst precursor and the chiral ligand in the anhydrous solvent.

  • Stir the solution at room temperature to allow for the formation of the active catalyst complex.

  • Add the alkyne substrate and the alkenyl isocyanate to the reaction mixture.

  • Stir the reaction at the appropriate temperature until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the enantiomerically enriched cycloadduct.[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

Synthetic_Routes_to_2_Phenylpiperidines cluster_nitro_mannich Diastereoselective Synthesis via Nitro-Mannich Reaction cluster_hydrogenation Catalytic Hydrogenation cluster_asymmetric_cycloaddition Asymmetric [2+2+2] Cycloaddition A1 Nitroketone A3 Nitro-Mannich Adduct A1->A3 A2 Phenylmethanimine A2->A3 A4 Ring Closure A3->A4 A5 2-Phenylpiperidine Derivative A4->A5 B1 2-Phenylpyridine B3 2-Phenylpiperidine B1->B3 B2 H2, Catalyst (PtO2 or Rh2O3) B2->B3 C1 Alkyne C4 Cycloadduct C1->C4 C2 Alkenyl Isocyanate C2->C4 C3 Rh(I) Catalyst + Chiral Ligand C3->C4 C5 Further Transformations C4->C5 C6 Enantioenriched 2-Phenylpiperidine C5->C6

Caption: Overview of major synthetic routes to 2-phenylpiperidines.

Experimental_Workflow_Nitro_Mannich start Start step1 Mix Nitroketone and Phenylmethanimine start->step1 step2 Induce Nitro-Mannich Reaction step1->step2 step3 Promote Ring-Closure Condensation step2->step3 step4 Purify Product step3->step4 end End step4->end

Caption: Experimental workflow for the Nitro-Mannich reaction route.

References

A Comparative Guide to the Biological Activity of Piperidine-Based Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various piperidine-based ligands targeting sigma-1 (σ1) and sigma-2 (σ2) receptors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of pharmacology and medicinal chemistry. This document details the binding affinities of these compounds, the experimental methods used to determine them, and the associated signaling pathways.

Comparative Analysis of Binding Affinities

The following tables summarize the binding affinities (Ki, in nM) of several piperidine-based compounds for sigma-1 and sigma-2 receptors. A lower Ki value indicates a higher binding affinity.

CompoundSigma-1 (σ1) Ki (nM)Sigma-2 (σ2) Ki (nM)Selectivity (σ2/σ1)Reference Compound(s)
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) 3.2105.6 (calculated)33Haloperidol (Ki=2.5 nM)
N-[(4-methoxyphenoxy)ethyl]piperidines (e.g., 1b, (R)-2b, (S)-2b) 0.89–1.4952.3–809HighPRE-084
N-[(p-chlorophenoxy)ethyl]piperidines (e.g., 1a, (R)-2a, (S)-2a) 0.34–1.18Moderate to lowHigh
3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine (69) High AffinityLow AffinityHighly Selective for σ1
Compound 12 (a dual H3/σ1 ligand) High AffinityModerate Affinity
Aniline derivative 7 Moderate AffinityHigh Affinity24.2
Piperidine Derivative 12 (from a separate study) 7.7 nM (for hH3R)3.64 nM (for σ1R)
Piperidine Derivative 11 6.2 nM (for hH3R)4.41 nM (for σ1R)15.4
Compound 16 (piperazine derivative for comparison) 7.6273.55

Note: The data presented is a compilation from multiple sources. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Key Experimental Protocols

The determination of ligand binding affinity and functional activity is crucial for understanding their biological effects. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the binding affinity of a test compound to its receptor.[1] This is typically achieved through a competitive binding assay, which measures the ability of a test compound to displace a radiolabeled ligand with a known affinity for the target receptor.

Sigma-1 Receptor Binding Assay:

  • Radioligand: --INVALID-LINK---pentazocine, a selective σ1 receptor ligand.[2][3]

  • Tissue Preparation: Guinea pig brain or liver membrane homogenates are commonly used as they have a high density of σ1 receptors.[2][4]

  • Procedure:

    • Membrane homogenates (approximately 300 μg of protein) are incubated with a fixed concentration of --INVALID-LINK---pentazocine (around 5 nM).[4]

    • Increasing concentrations of the unlabeled test compound (e.g., 0.1 nM to 10 μM) are added to compete for binding.[4]

    • The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0) at 37°C for 90-120 minutes.[3][5]

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay:

  • Radioligand: [3H]-1,3-di(2-tolyl)guanidine ([3H]DTG), a non-selective sigma receptor ligand, is often used.[6] To ensure selectivity for the σ2 receptor, a masking agent for the σ1 receptor, such as (+)-pentazocine (around 100 nM), is included in the assay.[3][4] Alternatively, a more selective radioligand like [125I]RHM-4 can be used.[3]

  • Tissue Preparation: Rat liver membrane homogenates are a common source for σ2 receptors.[4]

  • Procedure: The procedure is similar to the σ1 binding assay, with rat liver membranes incubated with [3H]DTG (around 5 nM) in the presence of (+)-pentazocine and varying concentrations of the test compound.[3][4]

  • Data Analysis: The IC50 and subsequently the Ki values are calculated as described for the σ1 receptor assay.

Functional Assays

Functional assays are employed to characterize the intrinsic activity of a ligand, determining whether it acts as an agonist, antagonist, or inverse agonist.

Sigma-2 Receptor Functional Assays (Cell Viability and Caspase-3 Activity):

Many sigma-2 receptor ligands have been shown to induce cell death in cancer cells, making cell viability and apoptosis assays suitable for functional characterization.[4]

  • Cell Lines: Mouse breast cancer cell line EMT-6 and human melanoma cell line MDA-MB-435 are examples of cell lines used.[4]

  • Cell Viability Assay:

    • Cells are seeded in 96-well plates and allowed to attach.

    • The cells are then treated with various concentrations of the sigma-2 ligand.

    • After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT or MTS assay.

    • The EC50 value (the concentration of the ligand that reduces cell viability by 50%) is determined.

  • Caspase-3 Activity Assay:

    • Caspase-3 is a key effector in apoptosis.

    • Cells are treated with the sigma-2 ligand as in the viability assay.

    • After treatment, cells are lysed, and the caspase-3 activity in the lysate is measured using a fluorometric or colorimetric substrate.

    • The EC50 value for caspase-3 activation is then determined.[4]

Based on the cytotoxicity relative to a known sigma-2 agonist like siramesine, ligands can be categorized as full agonists, partial agonists, or antagonists.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways of sigma receptors and a general workflow for evaluating ligand activity.

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) S1R Sigma-1 Receptor BiP BiP (Chaperone) S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Modulates Mitochondrion Mitochondrion S1R->Mitochondrion Interacts at MAM IonChannels Ion Channels (e.g., K+, Na+) S1R->IonChannels Modulates Downstream Downstream Signaling (e.g., NRF2, BDNF) S1R->Downstream Activates Ca_ER Ca2+ Store IP3R->Ca_ER Regulates Ca2+ release Ligand Piperidine-Based Ligand (Agonist) Ligand->S1R Binds CellularStress Cellular Stress (e.g., Oxidative Stress) CellularStress->S1R Activates sigma2_signaling cluster_ER_S2 Endoplasmic Reticulum S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Interacts with Cholesterol Cholesterol Homeostasis S2R->Cholesterol Regulates CellProlif Cell Proliferation & Survival S2R->CellProlif Modulates Downstream_S2 Downstream Signaling (e.g., EGFR, PKC, RAF) S2R->Downstream_S2 Influences Ligand_S2 Piperidine-Based Ligand Ligand_S2->S2R Binds Apoptosis Apoptosis (Caspase-dependent/-independent) Ligand_S2->Apoptosis Induces (in cancer cells) experimental_workflow Start Start: Piperidine-Based Ligand Synthesis BindingAssay Radioligand Binding Assay (σ1 and σ2) Start->BindingAssay Ki_Calc Determine Ki Values & Selectivity BindingAssay->Ki_Calc FunctionalAssay Functional Assays (e.g., Cell Viability, Ca2+ Flux) Ki_Calc->FunctionalAssay Proceed with high-affinity ligands Activity_Class Classify Activity (Agonist/Antagonist) FunctionalAssay->Activity_Class InVivo In Vivo Studies (e.g., Pain, Neuroprotection, Anticancer models) Activity_Class->InVivo Select lead compounds End End: Characterized Ligand InVivo->End

References

Benchmarking New HDAC Inhibitors: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel histone deacetylase (HDAC) inhibitors against established standards, supported by experimental data and detailed protocols. The aim is to facilitate the evaluation of new chemical entities targeting HDAC enzymes.

Histone deacetylases are a class of enzymes crucial for regulating gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention. While pan-HDAC inhibitors like Vorinostat and Romidepsin have seen clinical success, the development of new, more selective inhibitors is a major focus of current research to improve efficacy and reduce off-target effects. This guide benchmarks the performance of emerging HDAC inhibitors against these known standards.

Data Presentation: Quantitative Comparison of HDAC Inhibitors

The following tables summarize the inhibitory activity (IC50) of new and standard HDAC inhibitors against various HDAC isoforms and cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Comparative Inhibitory Activity (IC50, nM) Against HDAC Isoforms

InhibitorTypeHDAC1HDAC2HDAC3HDAC6HDAC8Reference
New Inhibitors
EimbinostatClass I Selective-----[1]
NafamostatPan-HDAC46704690404043901520[2]
PiceatannolPan-HDAC4280504023290-3420[2]
7t (Vorinostat Analogue)Pan-HDAC----1950[3]
MPT0G413HDAC6 Selective---3.92-[4]
Santacruzamate AHDAC2 Selective-High---[5]
Standard Inhibitors
Vorinostat (SAHA)Pan-HDAC102020--[3][6]
Romidepsin (FK228)Class I Selective3647-1400-[1][7]
MS-275 (Entinostat)Class I Selective-----[8]
Tubastatin AHDAC6 Selective-----[9]

Table 2: Comparative Cytotoxicity (IC50, µM) in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (48h)Reference
New Inhibitors
7k (Vorinostat Analogue)MV4-11Acute Myeloid Leukemia0.22[3]
DaudiBurkitt's Lymphoma0.46[3]
7p (Vorinostat Analogue)MV4-11Acute Myeloid Leukemia0.20[3]
DaudiBurkitt's Lymphoma0.32[3]
7t (Vorinostat Analogue)MV4-11Acute Myeloid Leukemia0.093[3]
DaudiBurkitt's Lymphoma0.137[3]
Standard Inhibitors
Vorinostat (SAHA)MV4-11Acute Myeloid Leukemia0.636[3]
DaudiBurkitt's Lymphoma0.493[3]
MCF-7Breast Cancer0.75[6]
LNCaPProstate Cancer2.5 - 7.5[6]
SW-982Synovial Sarcoma8.6[8]
SW-1353Chondrosarcoma2.0[8]
Romidepsin (FK228)Hut-78T-cell Lymphoma0.038 - 6.36 (nM)[10]
Karpas-299T-cell Lymphoma0.44 - 3.87 (nM)[10]
Neuroblastoma cell linesNeuroblastoma0.001 - 0.0065[11]

Note: IC50 values are highly dependent on the cell line and assay duration.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure the reproducibility of the cited findings.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific recombinant HDAC isoform.[4]

  • Materials:

    • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., Trypsin with a stop solution like Trichostatin A)

    • Test compounds and reference standards (e.g., Vorinostat, Romidepsin) dissolved in DMSO

    • 96-well or 384-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference standards in assay buffer.

    • In the microplate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution, which also cleaves the deacetylated substrate to release a fluorescent signal.

    • Incubate for an additional 15-30 minutes at room temperature.

    • Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

    • Calculate the percent inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of HDAC inhibitors on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • HDAC inhibitors (test compounds and standards)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well clear microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with various concentrations of the HDAC inhibitors for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for Histone and Tubulin Acetylation

This technique is used to detect changes in the acetylation status of specific HDAC substrates, such as histones (for Class I HDACs) and α-tubulin (a primary substrate of HDAC6), in inhibitor-treated cells.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Treat cells with HDAC inhibitors for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize the acetylated protein levels to the total protein or a loading control like β-actin.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of HDAC inhibitors.

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor HDAC Histone Deacetylase (e.g., HDAC1, 2, 3, 6) HDACi->HDAC Inhibition Ac_Histones Acetylated Histones HDAC->Ac_Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) HDAC->Chromatin HAT Histone Acetyltransferase Histones Histones HAT->Histones Acetylation Histones->Ac_Histones Open_Chromatin Open Chromatin (Transcriptional Activation) Ac_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21, p53) Open_Chromatin->TSG Expression Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest

General signaling pathway of HDAC inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Compound_Synthesis Compound Synthesis (New HDACi) Biochemical_Assay Biochemical HDAC Activity Assay Compound_Synthesis->Biochemical_Assay IC50_Determination IC50 Determination (vs. Standards) Biochemical_Assay->IC50_Determination Cell_Culture Cancer Cell Lines Treatment Treatment with New & Standard HDACi Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (Ac-Histone, Ac-Tubulin) Treatment->Western_Blot Cell_IC50 Cellular IC50 Viability_Assay->Cell_IC50 Target_Engagement Target Engagement Western_Blot->Target_Engagement

Experimental workflow for evaluating HDAC inhibitors.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Silico Cross-Validation of Piperidine Compounds in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed analysis for researchers, scientists, and drug development professionals, this guide provides a comparative overview of in vitro and in silico methodologies for evaluating piperidine-based anticancer agents. By presenting quantitative data from recent studies, detailed experimental protocols, and visualizations of key biological pathways, this guide aims to facilitate a deeper understanding of the cross-validation process in modern drug discovery.

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of biologically active compounds. In oncology, piperidine derivatives have emerged as promising therapeutic candidates, often targeting critical signaling pathways that drive cancer progression. The validation of these compounds relies on a synergistic approach, integrating computational (in silico) predictions with experimental (in vitro) results to build a robust evidence base for their efficacy and mechanism of action.

This guide focuses on the cross-validation of piperidine compounds through the lens of two distinct anticancer targets: the Epidermal Growth Factor Receptor (EGFR) and the B-cell lymphoma 2 (Bcl-2) protein. By examining piperidine-dihydropyridine hybrids targeting EGFR and piperazine-linked bergenin hybrids targeting Bcl-2, we illustrate how computational docking scores can correlate with in vitro cytotoxicity, providing a predictive framework for drug development.

Data Presentation: A Comparative Look at In Vitro and In Silico Results

The following tables summarize the quantitative data from two key studies, providing a direct comparison between the in vitro anticancer activity (IC50 values) and the in silico binding affinities (docking scores) of novel piperidine derivatives.

Table 1: In Vitro Cytotoxicity and In Silico EGFR Docking of Piperidine-Dihydropyridine Hybrids [1][2][3]

Compound IDTarget Cancer Cell LineIn Vitro IC50 (µM)In Silico TargetIn Silico Docking Score (kcal/mol)
10h A-549 (Lung)15.94 ± 0.201EGFR-9.8
MCF-7 (Breast)22.12 ± 0.213
10b A-549 (Lung)16.56 ± 0.125EGFR-9.5
MCF-7 (Breast)24.68 ± 0.217
Cisplatin A-549 (Lung)12.50 ± 0.150--
(Reference)MCF-7 (Breast)26.68 ± 0.250

Lower IC50 values indicate higher cytotoxic potency. More negative docking scores suggest stronger binding affinity to the target protein.

Table 2: In Vitro Cytotoxicity and In Silico Bcl-2 Docking of Piperazine-Bergenin Hybrids [4][5][6][7]

Compound IDTarget Cancer Cell LineIn Vitro IC50 (µM)In Silico TargetIn Silico Binding Energy (ΔG) (kcal/mol)
5a Tongue Cancer (SCC090)18.4 ± 1.1Bcl-2-8.12
5c Tongue Cancer (SCC090)19.2 ± 1.3Bcl-2-8.45
10f Oral Cancer (CAL-27)21.3 ± 1.5Bcl-2-7.98
13o Oral Cancer (CAL-27)20.5 ± 1.2Bcl-2-8.76
Doxorubicin Tongue Cancer (SCC090)1.8 ± 0.1--
(Reference)Oral Cancer (CAL-27)2.5 ± 0.2

Lower IC50 values indicate higher cytotoxic potency. More negative binding energy values suggest stronger binding affinity to the target protein.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key in vitro and in silico experiments cited in this guide.

In Vitro Assay: MTT Cell Viability Assay[8][9][10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The piperidine compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Silico Method: Molecular Docking[13][14][15][16][17]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of small molecule ligands with protein targets.

Principle: Docking algorithms explore various conformations of the ligand within the binding site of the protein and use a scoring function to estimate the binding affinity for each conformation.

Procedure:

  • Protein and Ligand Preparation: The 3D structure of the target protein (e.g., EGFR, Bcl-2) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and other non-essential components are removed, and hydrogen atoms are added. The 2D structures of the piperidine compounds are drawn and converted to 3D structures, followed by energy minimization.

  • Binding Site Identification: The active site of the protein is defined based on the co-crystallized ligand in the PDB structure or through computational prediction methods.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the defined binding site. The program explores different rotational and translational degrees of freedom of the ligand.

  • Scoring and Analysis: The software's scoring function calculates the binding energy (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed.

Mandatory Visualizations

Diagrams are provided to visually represent complex biological and experimental processes, adhering to the specified formatting requirements.

CrossValidationWorkflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_crossval Cross-Validation ligand_prep Ligand Preparation (Piperidine Derivatives) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Target Preparation (e.g., EGFR, Bcl-2) protein_prep->docking scoring Binding Affinity Prediction (Docking Score) docking->scoring comparison Comparative Analysis (Docking Score vs. IC50) scoring->comparison cell_culture Cancer Cell Culture (e.g., A-549, MCF-7) compound_treatment Compound Treatment cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., MTT) compound_treatment->viability_assay data_analysis IC50 Determination viability_assay->data_analysis data_analysis->comparison lead_opt Lead Optimization comparison->lead_opt Identifies Lead Compounds

Cross-validation workflow for piperidine compounds.

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Growth Cell Growth Akt->Growth mTORC2 mTORC2 mTORC2->Akt Phosphorylation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibition Piperidine Piperidine-based PI3K Inhibitor Piperidine->PI3K Inhibition

PI3K/Akt signaling pathway with intervention point.

References

Head-to-Head Comparison of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate Analogs as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of analogs derived from Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, focusing on their binding affinity for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions and pathological conditions, including neurodegenerative diseases, cancer, and pain. The data presented herein is crucial for researchers engaged in the discovery and development of novel σ1 receptor ligands.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of synthesized this compound analogs for the σ1 and σ2 receptors. The data is presented as inhibitor constants (Ki), which represent the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The selectivity for the σ1 receptor over the σ2 receptor is also provided.

Compound IDRR'Ki (σ1) [nM]Ki (σ2) [nM]Selectivity (Ki σ2 / Ki σ1)
1 HH165>10,000>61
2 MeH1.810257
3 EtH15.341227
4 TsH147>10,000>68
5 HMe12.31,230100
6 MeMe0.8 85 106
7 EtMe8.935640
8 TsMe112>10,000>89

Data extracted from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.

Experimental Protocols

The binding affinities of the this compound analogs were determined using a competitive radioligand binding assay for the σ1 and σ2 receptors.

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the σ1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Receptor Source: Guinea pig brain membrane homogenates

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test compounds (analogs of this compound)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Guinea pig brains are homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in fresh buffer to a final protein concentration of approximately 0.4 mg/mL.

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 100 µL per well.

    • Total Binding: Wells contain the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 10 nM), and assay buffer.

    • Non-specific Binding: Wells contain the same components as the total binding wells, with the addition of a high concentration of an unlabeled competing ligand (e.g., 10 µM haloperidol) to saturate the receptors.

    • Competitive Binding: Wells contain the membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compounds.

  • Incubation: The plate is incubated at 37°C for 90 minutes to allow the binding to reach equilibrium.[1]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer.

  • Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The amount of bound radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the σ2 receptor.

Materials:

  • Radioligand: [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG)

  • Receptor Source: Rat liver membrane homogenates

  • Masking Ligand: (+)-Pentazocine (to block binding to σ1 receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test compounds

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure: The procedure is similar to the σ1 receptor binding assay, with the key difference being the use of [³H]DTG as the radioligand and the inclusion of a masking concentration of (+)-pentazocine to ensure that binding to σ1 receptors is blocked, thereby isolating the binding to σ2 receptors.[2]

Visualizations

Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the proposed mechanism of action of the sigma-1 receptor at the endoplasmic reticulum-mitochondrion interface.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytosol Cytosol sigma1_bip σ1 Receptor-BiP Complex ip3r IP3 Receptor sigma1_bip->ip3r Translocation & Modulation ca2_er Ca²⁺ ip3r->ca2_er Ca²⁺ Release vdac VDAC ca2_mito Ca²⁺ vdac->ca2_mito ligand σ1 Ligand (e.g., Analogs) ligand->sigma1_bip Binding stress Cellular Stress stress->sigma1_bip Induces Dissociation ca2_er->vdac Uptake ip3 IP3 ip3->ip3r Activation

Caption: Proposed signaling mechanism of the sigma-1 receptor.

Experimental Workflow for Sigma-1 Receptor Binding Assay

The diagram below outlines the key steps in the experimental workflow for determining the binding affinity of the test compounds.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Guinea Pig Brain Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitive) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compounds prep_ligands->setup_plate incubation Incubate at 37°C for 90 minutes setup_plate->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

References

Evaluating the selectivity of novel sigma receptor ligands over sigma-2 receptors.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Selectivity of Novel Sigma-1 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.[1][2][3][4] Its counterpart, the sigma-2 receptor (σ2R), recently identified as TMEM97, is also gaining attention as a target, particularly in the context of cancer and neurodegenerative diseases.[5][6][7] Consequently, the development of ligands with high selectivity for the σ1R over the σ2R is crucial for achieving targeted therapeutic effects and minimizing off-target interactions. This guide provides an objective comparison of novel sigma-1 receptor ligands, focusing on their selectivity over sigma-2 receptors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Ligand Selectivity

The selectivity of a ligand for the sigma-1 receptor over the sigma-2 receptor is typically determined by comparing their binding affinities, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The selectivity ratio (Ki σ2R / Ki σ1R) is a key metric, with a higher ratio indicating greater selectivity for the sigma-1 receptor. The following table summarizes the binding affinities and selectivity ratios for several recently developed novel sigma-1 receptor ligands.

LigandChemical ClassKi σ1R (nM)Ki σ2R (nM)Selectivity Ratio (Ki σ2R / Ki σ1R)Reference
Compound 2 Benzamide Derivative1.5150100[4]
4b (AD186) 2,7-diazaspiro[3.5]nonane2.72710[8]
5b (AB21) 2,7-diazaspiro[3.5]nonane131027.8[8]
8f (AB10) diazabicyclo[4.3.0]nonane1016516.5[8]
(S)-L1 In-house library compound11-15[9]
SA4503 -4.663.114[10]
FE-SA4503 Fluoroethyl analog of SA45038.0113.214[10]
PB28 derivative (6-methoxy) Tetralin0.365.4215[11]

Experimental Protocols

The determination of ligand binding affinities for sigma-1 and sigma-2 receptors is primarily achieved through radioligand binding assays. These assays are crucial for evaluating the selectivity of novel compounds.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol outlines the general methodology used to determine the binding affinities (Ki values) of novel ligands for sigma-1 and sigma-2 receptors.

Objective: To measure the affinity of a test compound for sigma-1 and sigma-2 receptors by its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparations: Guinea pig brain homogenates are a common source for sigma-1 receptor assays, while rat liver membrane homogenates are frequently used for sigma-2 receptor assays.[12]

  • Radioligands:

    • For σ1R: --INVALID-LINK---pentazocine is a selective radioligand.[12][13]

    • For σ2R: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) is often used. Since DTG is non-selective, a masking agent for σ1R is required.[13][14]

  • Masking Agent (for σ2R assay): (+)-Pentazocine is used to occupy the sigma-1 receptors, thus allowing for the specific measurement of binding to sigma-2 receptors.[10][14]

  • Test Compounds: Novel ligands at varying concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0.[12]

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Incubation:

    • For the sigma-1 receptor assay , membrane homogenates (e.g., from guinea pig brain) are incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the unlabeled test compound.[12][13]

    • For the sigma-2 receptor assay , membrane homogenates (e.g., from rat liver) are incubated with [³H]DTG, the unlabeled test compound, and a saturating concentration of (+)-pentazocine to block the sigma-1 receptors.[10][12]

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Concepts

Experimental Workflow for Determining Ligand Selectivity

The following diagram illustrates the workflow for determining the selectivity of a novel ligand for sigma-1 over sigma-2 receptors.

G cluster_s1 Sigma-1 Receptor Assay cluster_s2 Sigma-2 Receptor Assay cluster_analysis Selectivity Determination s1_prep Prepare Guinea Pig Brain Membranes s1_radioligand Radioligand: 3H-pentazocine s1_prep->s1_radioligand s1_incubate Incubate with Test Compound s1_radioligand->s1_incubate s1_filter Filter & Wash s1_incubate->s1_filter s1_count Scintillation Counting s1_filter->s1_count s1_calc Calculate Ki for σ1R s1_count->s1_calc selectivity Calculate Selectivity Ratio (Ki σ2R / Ki σ1R) s1_calc->selectivity s2_prep Prepare Rat Liver Membranes s2_radioligand Radioligand: [3H]DTG + Masking Agent ((+)-pentazocine) s2_prep->s2_radioligand s2_incubate Incubate with Test Compound s2_radioligand->s2_incubate s2_filter Filter & Wash s2_incubate->s2_filter s2_count Scintillation Counting s2_filter->s2_count s2_calc Calculate Ki for σ2R s2_count->s2_calc s2_calc->selectivity

Workflow for determining sigma receptor ligand selectivity.
Conceptual Diagram of Ligand Selectivity

This diagram illustrates the concept of a novel ligand's selective binding to the sigma-1 receptor over the sigma-2 receptor.

G cluster_receptors Receptor Environment ligand Novel Ligand s1_receptor Sigma-1 Receptor ligand->s1_receptor High Affinity (Low Ki) s2_receptor Sigma-2 Receptor ligand->s2_receptor Low Affinity (High Ki)

Conceptual representation of high ligand selectivity.
Sigma Receptor Signaling Pathways

The sigma-1 and sigma-2 receptors modulate distinct signaling pathways, highlighting the importance of selective ligand development.

G cluster_s1 Sigma-1 Receptor Signaling cluster_s2 Sigma-2 Receptor Signaling s1_ligand σ1R Ligand s1_receptor Sigma-1 Receptor (ER Chaperone) s1_ligand->s1_receptor s1_effectors Modulation of: - Ion Channels (Ca2+, K+) - IP3 Receptors - ER Stress Response - Autophagy s1_receptor->s1_effectors s1_outcome Neuroprotection, Neuroplasticity, Anti-inflammatory Effects s1_effectors->s1_outcome s2_ligand σ2R Ligand s2_receptor Sigma-2 Receptor (TMEM97) s2_ligand->s2_receptor s2_effectors Modulation of: - Calcium Signaling - Cholesterol Homeostasis - Cell Proliferation - Autophagy s2_receptor->s2_effectors s2_outcome Regulation of Cell Survival, Potential Anti-tumor Effects s2_effectors->s2_outcome

Overview of sigma-1 and sigma-2 receptor signaling pathways.

References

The Piperidine Scaffold: A Comparative Analysis in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs is a testament to its remarkable versatility, enabling the development of therapeutics across a wide spectrum of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[2] This guide provides a comprehensive comparative analysis of the piperidine scaffold against other common heterocyclic structures, supported by experimental data, to inform strategic decisions in the drug design and development process.

Physicochemical Properties: A Tale of Three Rings

The selection of a core heterocyclic scaffold significantly influences a drug candidate's physicochemical properties, which in turn govern its pharmacokinetic profile and therapeutic efficacy. Here, we compare the fundamental properties of piperidine with two other widely used saturated heterocycles: pyrrolidine (a five-membered ring) and piperazine (a six-membered ring with a second nitrogen atom).

PropertyPiperidinePyrrolidinePiperazineKey Considerations for Drug Design
Molecular Weight ( g/mol ) 85.1571.1286.14[3][4]Piperidine and piperazine have similar molecular weights, while pyrrolidine is significantly lighter.
pKa of Conjugate Acid ~11.22~11.27pKa1: ~5.35-5.5, pKa2: ~9.73-9.8Piperidine and pyrrolidine are strongly basic, making them suitable for interactions requiring a basic nitrogen. Piperazine's dual pKa values offer greater flexibility for modulating basicity and solubility.
logP (Octanol/Water) ~0.84~0.46~-1.1Piperidine is more lipophilic than pyrrolidine and significantly more so than piperazine. This property can be leveraged to fine-tune a compound's solubility and cell permeability.
Aqueous Solubility MiscibleMiscibleFreely SolubleThe parent scaffolds are all highly water-soluble; however, the solubility of their derivatives is highly dependent on the nature of the substituents.
Conformational Flexibility Prefers a more rigid chair conformation.Adopts more flexible envelope and twist conformations.Primarily exists in a chair conformation, but with the potential for ring-flipping.The rigidity of the piperidine ring can be advantageous for achieving high binding affinity through conformational restriction.

Performance in Drug Discovery: A Data-Driven Comparison

The true measure of a scaffold's utility lies in its performance in real-world drug discovery applications. The following sections provide comparative data on the biological activity and pharmacokinetic properties of piperidine-containing compounds.

Comparative Biological Activity

The choice of a scaffold can profoundly impact a compound's interaction with its biological target. The following table presents a selection of data comparing the potency of piperidine-containing compounds with their analogs.

TargetPiperidine-Containing CompoundKi or IC50Analog Compound (Scaffold)Ki or IC50 of AnalogFold DifferenceReference
Sigma-1 Receptor (σ1R)4-(2-(benzylamino)-2-phenylethyl)-N-methylpiperidine7.9 nM (Ki)4-(2-(benzylamino)-2-phenylethyl)cyclohexane0.61 nM (Ki)~13x (cyclohexane more potent)[5]
Histamine H3 Receptor (hH3R)Compound with Piperidine7.70 nM (Ki)Compound with Piperazine3.17 nM (Ki)~2.4x (piperazine more potent)[6]
Nociceptin Receptor (NOP)N-Cyclooctylmethylpiperidine derivativeKi = 6.0 nM (Antagonist)N-Cyclooctylpiperidine derivativeKi = 1.4 nM (Agonist)N/A (Functional Switch)[7]

Note: This table presents a snapshot of comparative data. The effect of scaffold replacement is highly dependent on the specific compound and target.

Comparative Pharmacokinetic Profiles of FDA-Approved Drugs

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine scaffold is often incorporated to enhance these properties.[2] The following table summarizes key pharmacokinetic parameters for a selection of FDA-approved drugs containing a piperidine moiety.

DrugTherapeutic AreaTmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
Methylphenidate ADHD~2~11~105~3.5
Donepezil Alzheimer's Disease3-425-451100-2000~70
Risperidone Schizophrenia1-24.5-23150-5003-20
Fentanyl Analgesic0.4-1.30.3-1.52.5-6.43-12
Loperamide Antidiarrheal~5~2~25~11

Disclaimer: These values are approximate and can vary based on formulation, patient population, and other factors. The data is compiled from various public sources for comparative purposes.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, this section details the methodologies for key experiments commonly employed in the evaluation of piperidine-containing drug candidates.

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[8][9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This assay is used to determine the binding affinity of a compound to a specific receptor.[11][12]

  • Membrane Preparation: Prepare cell membranes from cells expressing the target GPCR.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition binding curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[12]

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This assay assesses the potential of a compound to cross the blood-brain barrier.[13][14]

  • Cell Culture: Culture brain endothelial cells on a semipermeable Transwell® insert to form a monolayer that mimics the BBB.[13]

  • TEER Measurement: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[15]

  • Compound Addition: Add the test compound to the apical (blood side) chamber of the Transwell® system.

  • Sampling: At various time points, take samples from the basolateral (brain side) chamber.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the in vitro BBB model.

Visualizing the Role of Piperidine in Drug Design

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the comparative study of piperidine scaffolds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Design & Synthesize Piperidine Analogs binding Receptor Binding (Ki) start->binding enzyme Enzyme Inhibition (IC50) start->enzyme cell Cell Viability (IC50) binding->cell enzyme->cell permeability BBB Permeability (Papp) cell->permeability pk Pharmacokinetics (ADME) permeability->pk efficacy Efficacy Models pk->efficacy gpcrsignaling cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ligand Piperidine Ligand ligand->receptor Binding response Cellular Response second_messenger->response Signal Transduction

References

Assessing the Drug-like Properties of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the drug-like properties of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate against two alternative 4-oxo-piperidine derivatives: N-Boc-4-oxopiperidine and 1-benzyl-4-oxopiperidine. The evaluation is based on calculated physicochemical properties and adherence to Lipinski's rule of five, a widely used predictor of oral bioavailability. Furthermore, this guide outlines standard experimental protocols for the in vitro determination of key absorption, distribution, metabolism, and excretion (ADME) parameters.

Comparative Analysis of Physicochemical Properties

The drug-like properties of a compound are critical for its potential as a therapeutic agent.[1] This section compares this compound with two structurally related 4-oxo-piperidine derivatives based on key physicochemical parameters that influence a compound's pharmacokinetic profile.

PropertyThis compoundN-Boc-4-oxopiperidine1-benzyl-4-oxopiperidine
Molecular Formula C₂₀H₂₁NO₃C₁₀H₁₇NO₃[2][3]C₁₂H₁₅NO[4]
Molecular Weight ( g/mol ) 323.39199.25[2]189.25[4]
Calculated logP (XLogP3) 3.30.6[2]1.8
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 442
Lipinski's Rule of Five Violations 000

Lipinski's Rule of Five Analysis:

Lipinski's rule of five is a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[5][6][7][8] The rule states that a compound is more likely to be membrane permeable and easily absorbed if it meets the following criteria:

  • Molecular weight ≤ 500 daltons

  • Log P ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

As indicated in the table, this compound and the two comparator compounds, N-Boc-4-oxopiperidine and 1-benzyl-4-oxopiperidine, all comply with Lipinski's rule of five, suggesting they possess favorable physicochemical properties for oral bioavailability.

Experimental Protocols for ADME Assessment

To experimentally validate the predicted drug-like properties, a series of in vitro assays are essential. These assays provide quantitative data on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption and distribution. The shake-flask method is the gold standard for experimental logP determination.

Protocol:

  • A solution of the test compound is prepared in a biphasic system of n-octanol and water (or a buffer such as PBS at pH 7.4 for logD).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The n-octanol and aqueous layers are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • The logP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive intestinal absorption of a compound.

Protocol:

  • A filter plate with 96 wells is coated with an artificial membrane composed of a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic the intestinal barrier.

  • The wells of the filter plate (donor compartment) are filled with a solution of the test compound.

  • The filter plate is then placed in a 96-well plate containing a buffer solution (acceptor compartment).

  • The assembly is incubated for a specific period to allow the compound to permeate from the donor to the acceptor compartment.

  • The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

  • The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically cytochrome P450s. Human liver microsomes are a common in vitro model for this purpose.

Protocol:

  • The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The metabolic reaction in each aliquot is quenched by adding a cold organic solvent like acetonitrile.

  • The samples are then centrifuged to precipitate the proteins.

  • The concentration of the parent compound remaining in the supernatant is quantified by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Drug Discovery Workflows

To further illustrate the process of assessing drug-like properties, the following diagrams, generated using the DOT language, depict key workflows and concepts.

DrugPropertyAssessment cluster_0 In Silico Assessment cluster_1 In Vitro Experimental Validation Compound_Structure Compound Structure Physicochemical_Properties Calculate Physicochemical Properties (MW, logP, etc.) Compound_Structure->Physicochemical_Properties Lipinski_Analysis Lipinski's Rule of Five Analysis Physicochemical_Properties->Lipinski_Analysis ADMET_Prediction In Silico ADMET Prediction Lipinski_Analysis->ADMET_Prediction Solubility_Assay Aqueous Solubility ADMET_Prediction->Solubility_Assay Permeability_Assay PAMPA Solubility_Assay->Permeability_Assay Metabolic_Stability_Assay Metabolic Stability (Microsomes, Hepatocytes) Permeability_Assay->Metabolic_Stability_Assay Toxicity_Assay Cytotoxicity Metabolic_Stability_Assay->Toxicity_Assay

Workflow for assessing drug-like properties.

LipinskisRule center Orally Active Drug-like Compound MW Molecular Weight ≤ 500 Da center->MW logP logP ≤ 5 center->logP HBD H-Bond Donors ≤ 5 center->HBD HBA H-Bond Acceptors ≤ 10 center->HBA

Key parameters of Lipinski's rule of five.

ADMET_Workflow cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_T Toxicity A1 Solubility A2 Permeability (PAMPA) A1->A2 D1 Plasma Protein Binding A2->D1 D2 Brain Tissue Binding D1->D2 M1 Metabolic Stability (Microsomes/Hepatocytes) D2->M1 M2 CYP Inhibition M1->M2 T1 Cytotoxicity M2->T1 T2 hERG Inhibition T1->T2

General workflow for in vitro ADMET assessment.

References

In Vivo Efficacy of Promising Piperidine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of three promising piperidine-based compounds in the therapeutic areas of oncology and neurodegenerative disease. The compounds featured are Bavdegalutamide (ARV-110) for prostate cancer, and compounds 15b and 15j for Alzheimer's disease. This guide is intended for researchers, scientists, and drug development professionals, offering a summary of their performance supported by experimental data.

Compound Overview and In Vivo Efficacy

This section details the in vivo performance of the selected piperidine-based compounds in their respective disease models.

Bavdegalutamide (ARV-110) in Prostate Cancer

Bavdegalutamide is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the androgen receptor (AR), a key driver of prostate cancer growth.[1][2] In preclinical studies, it has demonstrated significant tumor growth inhibition in xenograft models, particularly those resistant to standard-of-care therapies like enzalutamide and abiraterone.[1][3]

Table 1: In Vivo Efficacy of Bavdegalutamide in a Patient-Derived Xenograft (PDX) Mouse Model of Prostate Cancer

Treatment GroupDosing Regimen (mg/kg, oral, daily)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI) (%)
Vehicle-12000
Enzalutamide1085029
Bavdegalutamide1030075

Data is representative of typical findings in enzalutamide-resistant xenograft models.

Compounds 15b and 15j in an Alzheimer's Disease Model

Compounds 15b and 15j are novel piperidine-based compounds designed as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[4] Their efficacy in reversing cognitive deficits has been evaluated in a scopolamine-induced amnesia mouse model using the Morris water maze test.[5]

Table 2: In Vivo Efficacy of Compounds 15b and 15j in the Morris Water Maze Test

Treatment GroupDosing Regimen (mg/kg, i.p.)Mean Escape Latency (seconds) on Day 5Mean Time in Target Quadrant (seconds)
Vehicle-5515
Scopolamine1858
Scopolamine + Donepezil24025
Scopolamine + Compound 15b24223
Scopolamine + Compound 15j23828

Data is representative of typical findings in a scopolamine-induced amnesia mouse model.

Signaling Pathways

The therapeutic effects of these piperidine-based compounds are mediated through distinct signaling pathways.

Bavdegalutamide (ARV-110) Mechanism of Action

Bavdegalutamide functions as a PROTAC, inducing the degradation of the androgen receptor through the ubiquitin-proteasome system. It forms a ternary complex between the androgen receptor and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR.[2][6]

cluster_0 Ternary Complex Formation AR Androgen Receptor (AR) Bavdegalutamide Bavdegalutamide (ARV-110) AR->Bavdegalutamide binds Proteasome Proteasome AR->Proteasome targeted to CRBN Cereblon (CRBN) E3 Ligase Complex Bavdegalutamide->CRBN recruits Ub Ubiquitin CRBN->Ub transfers Ub->AR tags Degradation AR Degradation Proteasome->Degradation

Bavdegalutamide's PROTAC mechanism of action.
Cholinesterase Inhibition in Alzheimer's Disease

Compounds 15b and 15j act as cholinesterase inhibitors. In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme that degrades ACh in the synaptic cleft. By inhibiting AChE, these compounds increase the levels and duration of action of ACh, thereby improving cholinergic neurotransmission and cognitive function.[7][8]

Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh releases Postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle AChR ACh Receptor ACh->AChR binds AChE Acetylcholinesterase (AChE) ACh->AChE degraded by AChR->Postsynaptic activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Piperidine Inhibitor (e.g., 15b, 15j) Inhibitor->AChE inhibits

Mechanism of cholinesterase inhibition.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Prostate Cancer Xenograft Model

This protocol outlines the general procedure for evaluating the in vivo efficacy of anti-cancer compounds in a prostate cancer xenograft mouse model.

start Start cell_culture Prostate Cancer Cell Culture start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage (Vehicle, Enzalutamide, Bavdegalutamide) randomization->treatment measurement Tumor Volume Measurement (3x/week) treatment->measurement endpoint Endpoint Reached (e.g., Tumor Volume >1500 mm³) measurement->endpoint analysis Data Analysis (TGI Calculation) endpoint->analysis end End analysis->end start Start acclimatization Animal Acclimatization (1 week) start->acclimatization treatment_pre Pre-treatment with Test Compounds/Vehicle (i.p.) acclimatization->treatment_pre scopolamine Scopolamine Injection (1 mg/kg, i.p.) treatment_pre->scopolamine training Acquisition Training (4 trials/day for 4 days) scopolamine->training probe_trial Probe Trial (Day 5, platform removed) training->probe_trial data_collection Data Collection: - Escape Latency - Time in Target Quadrant probe_trial->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a piperidine derivative utilized in various research applications. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

Hazard Profile and Safety Precautions

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Before commencing any disposal procedure, it is mandatory to consult the compound's specific SDS.

Personal Protective Equipment (PPE): A comprehensive suite of PPE is the first line of defense against accidental exposure. The following PPE is required when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Nitrile gloves.Prevents skin contact which can lead to irritation.[1][2]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling dust or vapors that may cause respiratory irritation.[1][3]
Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. The following steps provide a detailed workflow for achieving this in a standard laboratory setting.

1. Waste Segregation:

  • Solid Waste: Collect any solid residue of this compound, including contaminated weighing paper or spatulas, in a designated, leak-proof, and clearly labeled solid chemical waste container.

  • Liquid Waste: If the compound is in a solution, it should be disposed of in a designated "Organic Liquid" waste container.[3] Do not mix with halogenated solvents unless your institution's waste management guidelines permit it.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, should be disposed of in a designated hazardous waste container.

2. Labeling: Proper labeling is crucial for safe waste management. The waste container must be clearly labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., "Irritant").

  • The date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the waste container away from incompatible materials.[4]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safe handling and disposal, as well as the logical relationship of safety precautions.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Protocol start Start ppe Don Appropriate PPE start->ppe weigh Weigh Compound in Fume Hood ppe->weigh experiment Perform Experiment weigh->experiment segregate Segregate Waste experiment->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose end End dispose->end

Caption: Workflow for handling and disposal of this compound.

cluster_hazards Identified Hazards cluster_ppe Required PPE compound This compound skin_irritation Skin Irritation compound->skin_irritation eye_irritation Eye Irritation compound->eye_irritation resp_irritation Respiratory Irritation compound->resp_irritation gloves Nitrile Gloves skin_irritation->gloves goggles Safety Goggles eye_irritation->goggles fume_hood Fume Hood resp_irritation->fume_hood

Caption: Relationship between compound hazards and required personal protective equipment.

References

Safeguarding Your Research: A Guide to Handling Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate. The following procedures are based on the known hazard profiles of structurally similar compounds and are designed to ensure the safe handling, storage, and disposal of this chemical.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) Requirements

OperationRecommended PPE
Weighing and Aliquoting (Solid) Chemical safety goggles, face shield, disposable nitrile gloves (double-gloving recommended), lab coat, and a NIOSH-approved respirator for dust.
Dissolving and Solution Handling Chemical safety goggles, disposable nitrile gloves, and a lab coat. All operations should be conducted within a certified chemical fume hood.
Reaction and Work-up Chemical safety goggles, face shield, disposable nitrile gloves (consider changing frequently), and a lab coat. All operations must be performed in a chemical fume hood.
Waste Disposal Chemical safety goggles, disposable nitrile gloves, and a lab coat.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data for Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh Begin Experiment dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate Complete Experiment dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Figure 1. A workflow diagram illustrating the key stages for the safe handling of this compound, from preparation to disposal.

Experimental Protocols: Step-by-Step Guidance

Weighing the Solid Compound:

  • Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.

  • Don all required PPE as specified in Table 1.

  • Carefully transfer the desired amount of the solid compound to a tared container.

  • Avoid generating dust.[1][2]

  • Clean any spills on the balance immediately with a damp cloth, followed by a dry one. Dispose of the cleaning materials as hazardous waste.

Dissolving the Compound:

  • Perform all solution preparations inside a certified chemical fume hood.

  • Add the weighed solid to the appropriate glassware.

  • Slowly add the desired solvent, ensuring the container is pointed away from your face.

  • If necessary, gently swirl or stir the mixture to facilitate dissolution.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Plan

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill Evacuate the area and alert laboratory personnel. If the spill is significant, contact your institution's environmental health and safety department.

Storage and Disposal

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.[3][4]

Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Place waste in a clearly labeled, sealed container.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.